Potassium salicylate
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
578-36-9 |
|---|---|
分子式 |
C7H6KO3 |
分子量 |
177.22 g/mol |
IUPAC 名称 |
potassium;2-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |
InChI 键 |
BTVIOHVPJXIYNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[K+] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)O.[K] |
其他CAS编号 |
578-36-9 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Potassium Salicylate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potassium salicylate (B1505791), the potassium salt of salicylic (B10762653) acid. It details its chemical structure, physicochemical properties, synthesis, and key biological mechanisms of action. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Identification
Potassium salicylate is an organic compound consisting of a potassium cation (K⁺) ionically bonded to a salicylate anion. The salicylate anion is derived from salicylic acid (2-hydroxybenzoic acid).
The chemical identity of this compound is well-established and can be described by various identifiers:
-
Molecular Weight : 176.21 g/mol (anhydrous)[2][3][4][5], 194.227 g/mol (monohydrate)[6]
-
InChI : InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1[1][2]
Physicochemical Properties
This compound is a white, odorless crystalline powder that may turn pink upon exposure to light.[2][3] It exists as a monohydrate below 29 °C, which decomposes to the anhydrous form at this temperature.[6] The compound is highly soluble in water and also soluble in alcohol.[2][3]
A summary of its key physicochemical properties is presented in the table below. It is important to note that some reported values in the literature show slight variations.
| Property | Value | Reference(s) |
| Appearance | White, odorless crystalline powder | [2][3] |
| Molecular Formula | C₇H₅KO₃ | [1][3][4] |
| Molecular Weight | 176.21 g/mol (anhydrous)194.227 g/mol (monohydrate) | [2][3][4][5][6] |
| Melting Point | ~197-200 °C (anhydrous)29 °C (decomposes, monohydrate) | [6][7] |
| Boiling Point | ~211-213 °C | [7] |
| Solubility in Water | Very soluble. One gram dissolves in 0.85 mL of H₂O.[2][3] A saturated aqueous solution contains 55.82% w/w at 28.5 °C.[3] Solubility is 18.07 mol % at 100 °C.[1][6] | [1][2][3][6][7] |
| pKa | The pKa of the parent salicylic acid is approximately 2.97. The salt form is basic. |
Synthesis and Experimental Protocols
General Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the neutralization of salicylic acid with a potassium base, such as potassium carbonate or potassium hydroxide.
Experimental Protocol:
-
Dissolution of Salicylic Acid: In a beaker, dissolve 3.3 g of salicylic acid in approximately 40 mL of water. Note that salicylic acid has poor solubility in water.
-
Addition of Potassium Carbonate: Gradually add 2.0 g of potassium carbonate to the salicylic acid solution while stirring. The salicylic acid will dissolve as it reacts with the potassium carbonate to form this compound, with the evolution of carbon dioxide gas.
-
Heating (Optional): If the reaction is slow or the salicylic acid does not completely dissolve, gently warm the solution to expedite the reaction.
-
Crystallization: Upon cooling the clear solution, this compound will crystallize.
-
Isolation: The resulting crystals can be isolated by vacuum filtration and washed with a small amount of cold water.
-
Drying: The purified this compound crystals should be dried in a desiccator.
Quantification of Salicylate: Colorimetric Method with Ferric Iron
A widely used method for the quantitative determination of salicylates in various samples, including biological fluids, is based on the formation of a colored complex with ferric ions (Fe³⁺).
Experimental Protocol:
-
Sample Preparation: Prepare a series of standard solutions of this compound of known concentrations. If analyzing a complex matrix like serum, deproteinization may be necessary.
-
Reagent Preparation: Prepare a solution of ferric nitrate (B79036) or ferric chloride in an acidic buffer (e.g., pH ~2.0-2.5).
-
Color Development: To a known volume of the standard or sample solution, add the ferric iron reagent. A violet-colored complex will form.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax), which is typically around 530-540 nm, using a spectrophotometer.
-
Calibration Curve: Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Concentration Determination: Determine the concentration of salicylate in the unknown sample by interpolating its absorbance value on the calibration curve.
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound, primarily its anti-inflammatory and analgesic properties, are attributed to the biological activity of the salicylate ion. Salicylate is known to modulate multiple signaling pathways.
Inhibition of Cyclooxygenase (COX)
The most well-established mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[8] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, salicylate reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Modulation of NF-κB Signaling
Salicylates have been shown to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[8] NF-κB plays a crucial role in the inflammatory response by regulating the expression of numerous pro-inflammatory genes. Inhibition of the IκB kinase (IKK), which is upstream of NF-κB, is a proposed mechanism for this effect.[8]
Activation of AMP-Activated Protein Kinase (AMPK)
More recently, salicylate has been identified as a direct activator of AMP-activated protein kinase (AMPK).[8][9] AMPK is a central regulator of cellular energy metabolism.[9] The activation of AMPK by salicylate is independent of changes in the cellular AMP:ATP ratio and is thought to contribute to some of the metabolic benefits observed with salicylate treatment.[9]
Inhibition of the Erk Signaling Pathway
Salicylates can also inhibit the activation of the Extracellular signal-regulated kinase (Erk) pathway.[10][11] The Erk pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival, and its inhibition may contribute to the anti-inflammatory effects of salicylates.[10]
Diagram of Salicylate's Major Signaling Pathways
Caption: Major signaling pathways modulated by salicylate.
Experimental Workflow for Investigating Salicylate's Mechanism of Action
Caption: A typical experimental workflow to study salicylate's effects.
Applications
This compound is primarily used in the pharmaceutical industry for its analgesic and anti-inflammatory properties, often in topical preparations for the relief of muscle and joint pain.[7] It has also been used in some cosmetic formulations as a preservative.
Conclusion
This compound is a well-characterized compound with a long history of medicinal use. Its multifaceted mechanism of action, involving the inhibition of COX enzymes and modulation of key inflammatory and metabolic signaling pathways, continues to be an area of active research. This guide provides a foundational understanding of its chemical and physical properties, along with its biological activities, to support further research and development efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 578-36-9 [chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. google.com [google.com]
- 6. labsolu.ca [labsolu.ca]
- 7. CN104370737A - Synthesis and preparation method of 4-methoxyl this compound - Google Patents [patents.google.com]
- 8. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. ahajournals.org [ahajournals.org]
A Comprehensive Technical Guide to the Mechanism of Action of Potassium Salicylate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium salicylate (B1505791), the potassium salt of salicylic (B10762653) acid, is a non-steroidal anti-inflammatory drug (NSAID) that exerts anti-inflammatory, analgesic, and antipyretic effects. While structurally similar to acetylsalicylic acid (aspirin), its mechanisms of action are distinct and multifaceted, extending beyond simple cyclooxygenase inhibition. This technical guide provides an in-depth exploration of the molecular pathways modulated by the salicylate ion upon dissociation of potassium salicylate. Key mechanisms include the direct inhibition of cyclooxygenase (COX) enzymes, significant modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, and the activation of AMP-activated protein kinase (AMPK). This document details these core mechanisms, presents quantitative data on inhibitory concentrations, outlines relevant experimental protocols, and provides visual diagrams of the key signaling cascades to offer a comprehensive resource for the scientific community.
Core Mechanisms of Action
The therapeutic effects of this compound are primarily attributable to the actions of the salicylate ion. These actions are mediated through several key signaling pathways that regulate inflammation, pain, and fever.
Inhibition of Prostaglandin (B15479496) Synthesis via Cyclooxygenase (COX) Pathway
A foundational mechanism for NSAIDs is the inhibition of prostaglandin synthesis.[1] Prostaglandins (B1171923) are lipid autacoids that mediate physiological and pathological processes, including inflammation, pain sensitization, and fever regulation.[1][2] Their synthesis from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 (constitutively expressed and involved in tissue homeostasis) and COX-2 (inducible at sites of inflammation).[1][3]
Unlike aspirin (B1665792), which irreversibly acetylates and inhibits COX enzymes, salicylate is a reversible and comparatively weak inhibitor of COX activity in vitro.[3][4][5] However, in vivo, salicylates effectively reduce prostaglandin production.[6][7] This discrepancy is partly explained by evidence suggesting that salicylates, at therapeutic concentrations, suppress the expression of the COX-2 gene at the transcriptional level.[8][9][10] By inhibiting COX-2 induction, salicylates decrease the synthesis of pro-inflammatory prostaglandins, contributing to their anti-inflammatory effects.[9] The inhibition of prostaglandins in the central nervous system also underlies their analgesic and antipyretic properties.[1][11]
Modulation of the NF-κB Signaling Pathway
A critical, COX-independent mechanism for salicylate's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[12][13] NF-κB is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][14]
In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[14][15] Pro-inflammatory stimuli (e.g., TNF-α, IL-1) activate the IκB kinase (IKK) complex, which then phosphorylates IκBα.[13][16] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and initiate gene transcription.[13][14]
Salicylates directly interfere with this cascade by inhibiting the activity of IKK, specifically the IKK-β subunit.[3][15] This inhibition is competitive with ATP, preventing the phosphorylation of IκBα.[15] As a result, IκBα is not degraded, NF-κB remains sequestered in the cytoplasm, and the transcription of pro-inflammatory genes is suppressed.[16][17] This mechanism is a major contributor to the anti-inflammatory properties of salicylates, especially at higher therapeutic doses.[13]
Activation of AMP-activated Protein Kinase (AMPK)
More recently, salicylates have been identified as direct activators of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor with intrinsic anti-inflammatory functions.[3] AMPK activation by salicylate is independent of changes in cellular AMP/ATP ratios and involves direct binding to the kinase.[3]
Once activated, AMPK exerts anti-inflammatory effects through multiple downstream pathways. It can phosphorylate and inhibit enzymes involved in anabolic processes like fatty acid synthesis, thereby shifting cellular metabolism towards catabolic, energy-producing pathways such as fatty acid oxidation.[3] This metabolic reprogramming in immune cells is increasingly recognized as a key factor in resolving inflammation. Furthermore, some studies suggest that AMPK activation may contribute to the inhibition of the NF-κB pathway, providing another layer of anti-inflammatory control.[3][18]
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory effects of salicylates on biological targets. It is important to note that most studies utilize sodium salicylate, but the active moiety is the salicylate ion, making these data directly relevant to this compound.
Table 1: Inhibition of COX-2 Dependent Prostaglandin E₂ (PGE₂) Synthesis
| Compound | Cell Line | Stimulus | IC₅₀ | Reference |
| Sodium Salicylate | Human A549 Cells | Interleukin-1β | 5 µg/mL | [6] |
| Sodium Salicylate | Human Foreskin Fibroblasts | Phorbol 12-myristate 13-acetate (PMA) | ≈5 x 10⁻⁶ M (≈0.8 µg/mL) | [9][10] |
| Aspirin | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 5.35 µM | [4] |
| Sodium Salicylate | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | No significant inhibition up to 100 µM | [4] |
Note: The discrepancy in salicylate's IC₅₀ values highlights the context-dependent nature of its COX-inhibitory effects, with significant activity observed in whole-cell assays where transcriptional suppression is a factor, versus minimal activity in assays measuring direct enzymatic inhibition.
Table 2: Pharmacokinetic Parameters of Salicylate
| Parameter | Value | Reference |
| Apparent Volume of Distribution (Vd) | 0.12 - 0.17 L/kg | [19] |
| Plasma Protein Binding | Concentration-dependent | [20] |
| Elimination Half-life | Dose-dependent (increases with dose) | [19] |
| Metabolism | Hepatic (Glycine & Glucuronide Conjugation, Oxidation) | [2][19] |
| Excretion | Renal | [19] |
| Therapeutic Serum Levels (anti-inflammatory) | 50 - 250 µg/mL (0.36 – 1.8 mM) | [21] |
| Toxic Serum Levels | > 300 µg/mL (> 2.17 mM) | [21] |
Experimental Protocols
Protocol: Determination of COX-2 Inhibition in Macrophages
This protocol is adapted from studies assessing the effect of salicylates on prostaglandin synthesis in cultured cells.[4]
Objective: To quantify the inhibition of LPS-induced, COX-2-dependent PGE₂ production by this compound in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
PGE₂ ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Pre-treatment: Remove the culture medium and replace it with fresh, serum-free DMEM. Add varying concentrations of this compound (e.g., 1 µM to 100 µM) to the respective wells. Include a vehicle control (no salicylate). Incubate for 1 hour.
-
Stimulation: Add LPS to each well (except for the negative control) to a final concentration of 1 µg/mL to induce COX-2 expression and activity.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each salicylate concentration relative to the LPS-stimulated vehicle control. Plot the percentage of inhibition against the log of the salicylate concentration to determine the IC₅₀ value.
Protocol: Analysis of NF-κB Activation via Western Blot for IκBα Degradation
This protocol assesses the ability of this compound to prevent the degradation of IκBα, a key step in NF-κB activation.[15][16]
Objective: To determine if this compound inhibits TNF-α-induced degradation of IκBα in HeLa cells.
Materials:
-
HeLa cell line
-
DMEM with 10% FBS
-
This compound stock solution
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Primary antibodies: Rabbit anti-IκBα, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture: Grow HeLa cells to ~80-90% confluency in 6-well plates.
-
Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., 20 mM) or vehicle for 2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by size on an SDS-PAGE gel.
-
Western Blot: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibody against IκBα overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Re-probe the membrane for β-actin as a loading control. A decrease in the IκBα band intensity upon TNF-α stimulation indicates degradation. The persistence of the IκBα band in salicylate-treated samples demonstrates inhibition of degradation.
Protocol: Quantification of Salicylate in Serum (Trinder's Method)
This is a classic colorimetric method for the rapid, semi-quantitative detection of salicylates in biological fluids.[22][23]
Objective: To detect the presence and estimate the concentration of salicylate in a serum sample.
Materials:
-
Serum sample
-
Salicylate standards
-
Trinder's Reagent (40g mercuric chloride, 120 mL 1N HCl, 40g ferric nitrate, diluted to 1L with water)
-
Test tubes
-
Spectrophotometer (for quantitative analysis)
Procedure:
-
Sample Preparation: Pipette 1.0 mL of serum into a test tube. Prepare a series of standards using known concentrations of salicylate.
-
Reaction: Add 5.0 mL of Trinder's reagent to the test tube.
-
Mixing: Mix the contents thoroughly (e.g., by vortexing). The reagent's acid and mercuric ions precipitate serum proteins.
-
Observation: Observe for an immediate color change. The formation of a violet-colored complex between the ferric ion and the phenolic group of salicylate indicates a positive result.
-
Quantification (Optional): Centrifuge the tubes to pellet the precipitated protein. Read the absorbance of the violet-colored supernatant at 540 nm. Compare the absorbance of the unknown sample to the standard curve to determine the salicylate concentration.
References
- 1. webofjournals.com [webofjournals.com]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. pnas.org [pnas.org]
- 10. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy this compound | 578-36-9 [smolecule.com]
- 12. pnas.org [pnas.org]
- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 20. Clinical pharmacokinetics of salicylates: A reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Salicylate testing - Wikipedia [en.wikipedia.org]
- 23. nyc.gov [nyc.gov]
Potassium salicylate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potassium salicylate (B1505791), a compound of interest in pharmaceutical and scientific research. The document details its chemical and physical properties, methods of synthesis and analysis, and its established mechanisms of action, with a focus on data presentation and experimental protocols for practical application in a research and development setting.
Core Chemical and Physical Properties
Potassium salicylate (CAS Number: 578-36-9) is the potassium salt of salicylic (B10762653) acid.[1][2] It presents as a white, odorless crystalline powder that may develop a pinkish hue upon exposure to light.[3][4][5] The compound is highly soluble in water and also soluble in alcohol.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| CAS Number | 578-36-9 |
| Molecular Formula | C₇H₅KO₃ |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | potassium;2-hydroxybenzoate |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White crystalline powder |
| Melting Point | Decomposes |
| Solubility in Water | 1 g in 0.85 mL |
| Boiling Point | 336.3 °C at 760 mmHg |
| Flash Point | 144.5 °C |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, intended for reproducibility in a laboratory setting.
Synthesis of this compound
A common method for the synthesis of this compound is through the neutralization of salicylic acid with a potassium base, such as potassium carbonate.
Objective: To synthesize this compound from salicylic acid and potassium carbonate.
Materials:
-
Salicylic acid (C₇H₆O₃)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Beakers
-
Heating plate with magnetic stirrer
-
Stir bar
-
Filtration apparatus
Procedure:
-
In a beaker, dissolve 3.3 g of salicylic acid and 2.0 g of potassium carbonate in approximately 40 mL of deionized water.[6]
-
Place the beaker on a heating plate with a magnetic stirrer and add a stir bar.
-
Gently heat the solution while stirring. The salicylic acid will dissolve in the potassium carbonate solution, leading to the evolution of carbon dioxide gas as this compound is formed.[6]
-
Continue heating and stirring until the reaction is complete and the salicylic acid has fully dissolved.[6]
-
Once the reaction is complete, the solution can be cooled to induce crystallization of this compound.
-
The resulting crystals can be collected by filtration and dried.
Analytical Protocols
This protocol describes a colorimetric method for the quantification of salicylates based on the reaction with ferric ions.
Objective: To determine the concentration of salicylate in a sample using a colorimetric assay.
Materials:
-
Ferric chloride (FeCl₃) reagent (1% w/v in 1% HCl)
-
Salicylate standard solution (1 mg/mL)
-
Sample containing salicylate
-
Volumetric flasks
-
Pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Ferric Chloride Reagent: Prepare a 1% (w/v) ferric chloride solution in 1% (v/v) hydrochloric acid.[7]
-
Preparation of Standard Solutions: Prepare a stock solution of salicylic acid (1 mg/mL). From this stock, prepare a series of standard solutions of known concentrations in volumetric flasks.[7]
-
Sample Preparation: Prepare the sample solution to be analyzed. Dilute if necessary to bring the salicylate concentration within the range of the standard curve.
-
Color Development: To each standard and sample solution, add the ferric chloride reagent. A violet-colored complex (ferric salicylate) will form.[7]
-
Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at 525 nm using a UV-Vis spectrophotometer, with a blank solution (reagents without salicylate) as a reference.[7]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations. Determine the concentration of salicylate in the sample by interpolating its absorbance on the calibration curve.[7]
This protocol outlines a reverse-phase HPLC method for the separation and quantification of salicylates.
Objective: To quantify salicylate in a sample using HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: A mixture of methanol (B129727) and water (e.g., 65:35, v/v) containing 1.0% acetic acid.
-
Salicylate standard solution
-
Sample containing salicylate
-
Syringe filters (0.45 µm)
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Methanol:water (65:35, v/v) with 1.0% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 304 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a salicylate standard of known concentration.
-
Prepare the sample solution and filter it through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the salicylate peak based on its retention time compared to the standard.
-
Quantify the amount of salicylate in the sample by comparing the peak area with that of the standard of known concentration.
-
Signaling Pathways and Mechanisms of Action
Salicylates, including this compound, exert their biological effects through the modulation of key signaling pathways, primarily through the inhibition of the NF-κB pathway and the activation of AMP-activated protein kinase (AMPK).
Inhibition of the NF-κB Signaling Pathway
Salicylates are known to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.[8] This inhibition is achieved by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Activation of the AMPK Signaling Pathway
Salicylates can directly activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9] This activation can influence various metabolic processes.
Caption: Activation of the AMPK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Salicylate-Elicited Activation of AMP-Activated Protein Kinase Directly Triggers Degradation of C-Myc in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN104370737A - Synthesis and preparation method of 4-methoxyl this compound - Google Patents [patents.google.com]
- 7. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bspublications.net [bspublications.net]
- 9. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Potassium Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antiviral and antibacterial properties of potassium salicylate (B1505791). Drawing upon available scientific literature, this document details the mechanisms of action, summarizes quantitative data, and outlines experimental protocols relevant to the study of this compound. While specific data for potassium salicylate is limited in some areas, this guide extrapolates from the extensive research on salicylic (B10762653) acid and its other salts to present a comprehensive overview for research and development purposes.
Antibacterial Properties of this compound
This compound, as a salt of salicylic acid, is recognized for its broad-spectrum antibacterial activity. The antimicrobial efficacy of salicylates is attributed to a multi-faceted mechanism of action that disrupts bacterial physiology and integrity.
Quantitative Antibacterial Data
| Compound/Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Salicylic Acid Microcapsules | Staphylococcus aureus | 4 mg/mL | [1] |
| Escherichia coli | 4 mg/mL | [1] | |
| Sodium Salicylate | Providencia rettgeri | 17mM – 20mM | [2] |
| Providencia stuartii | 30mM – 35mM | [2] | |
| Salicylate | Escherichia coli (in the presence of 0.75 µg/mL kanamycin) | 2.5 mM (synergistic effect) | [3] |
Note: The data presented above is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanisms of Antibacterial Action
The antibacterial effects of salicylates are complex and involve several mechanisms:
-
Cell Membrane Disruption: Salicylates can intercalate into the bacterial cell membrane, leading to a loss of structural integrity and function. This disruption can cause the leakage of intracellular components and dissipation of the membrane potential, which is crucial for cellular energy production.[4][5]
-
Induction of Oxidative Stress: Salicylates have been shown to induce the formation of reactive oxygen species (ROS) in bacteria such as E. coli.[6][7][8] This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to bacterial cell death.
-
Activation of the Multiple Antibiotic Resistance (mar) Operon: In Gram-negative bacteria like E. coli, salicylates can induce the mar operon.[9][10][11][12][13] This can lead to a multiple antibiotic resistance phenotype by upregulating efflux pumps that expel antibiotics from the cell. However, this induction can also lead to increased susceptibility to other classes of antibiotics, such as aminoglycosides.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strain of interest
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile distilled water or a suitable solvent to a known high concentration.
-
Serial Dilutions: Add 100 µL of sterile MHB to each well of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading of Results: The MIC is the lowest concentration of this compound that shows no visible growth. Results can be read visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.[14][15][16]
Antiviral Properties of this compound
The antiviral activity of salicylates has been demonstrated against a range of viruses, particularly RNA viruses. The primary mechanism appears to be the modulation of host cell signaling pathways that are essential for viral replication.
Quantitative Antiviral Data
Specific quantitative antiviral data for this compound against human or animal viruses is scarce. However, studies on salicylic acid and acetylsalicylic acid (aspirin) provide an indication of their potential efficacy.
| Compound | Virus | Assay | EC₅₀ (Effective Concentration) | Reference |
| Acetylsalicylic Acid | Influenza A H1N1 | Plaque-reduction assay | ~1 mmol/L (71.1% reduction) | [17] |
| Acetylsalicylic Acid | Human Rhinovirus 1A, 2, 14, 39 | Plaque-reduction assay | >1 mmol/L (dose-dependent inhibition) | [17] |
| Salicylic Acid | SARS-CoV-2 | RT-qPCR | Dose-dependent reduction in viral RNA | [18][19] |
Note: EC₅₀ is the concentration of a drug that gives half-maximal response.
Mechanisms of Antiviral Action
The most well-documented antiviral mechanism of salicylates is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
-
Inhibition of NF-κB Activation: Many viruses activate the NF-κB pathway to promote their replication and to induce a pro-inflammatory state in the host cell. Salicylates can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB.[20][21][22][23][24] This sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of viral and pro-inflammatory genes.
-
Inhibition of Viral Replication: By blocking the NF-κB pathway, salicylates can interfere with key steps in the viral life cycle. For influenza virus, this includes the inhibition of caspase-mediated nuclear export of viral ribonucleoproteins.[20] For SARS-CoV-2, salicylates have been shown to inhibit post-entry replication steps.[18][19]
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This protocol is a common method for screening the antiviral activity of a compound by observing its ability to protect cells from virus-induced damage.[25][26]
Materials:
-
This compound
-
Susceptible host cell line (e.g., Vero, A549)
-
Virus of interest
-
Cell culture medium
-
96-well cell culture plates
-
Incubator
-
Microscope
-
Cell viability stain (e.g., neutral red, crystal violet)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate and allow them to form a confluent monolayer.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells.
-
Virus Inoculation: Infect the cells with a known titer of the virus. Include a virus control (cells with virus, no compound), a cell control (cells with no virus or compound), and a compound toxicity control (cells with compound, no virus).
-
Incubation: Incubate the plate at the optimal temperature for the virus until significant cytopathic effect (CPE) is observed in the virus control wells.
-
CPE Assessment: Observe the cell monolayers under a microscope to assess the extent of CPE. Alternatively, the cells can be stained with a viability dye to quantify cell survival.
-
EC₅₀ Calculation: The 50% effective concentration (EC₅₀) is the concentration of this compound that reduces the viral CPE by 50%. This can be calculated using regression analysis of the dose-response data.[25]
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses both antibacterial and antiviral properties, primarily attributable to the salicylate ion. Its mechanisms of action, including bacterial membrane disruption, induction of oxidative stress, and inhibition of the NF-κB pathway, make it a compound of interest for further investigation.
Future research should focus on:
-
Determining the specific MIC and MBC values of this compound against a broad range of clinically relevant bacteria.
-
Quantifying the antiviral efficacy (EC₅₀ and IC₅₀ values) of this compound against a variety of human and animal viruses.
-
Elucidating the precise molecular interactions and signaling pathways affected by this compound in both bacteria and virus-infected cells.
-
Conducting in vivo studies to evaluate the therapeutic potential of this compound in animal models of infection.
A deeper understanding of the antimicrobial properties of this compound will be crucial for its potential development as a therapeutic agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. "Determining minimum inhibitory concentration of sodium salicylate and " by Shamaya L Paylor,, Erica L Hart, et al. [digitalcommons.gaacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 6. Bacterial persistence induced by salicylate via reactive oxygen species. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Salicylate induction of antibiotic resistance in Escherichia coli: activation of the mar operon and a mar-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salicylate induction of antibiotic resistance in Escherichia coli: activation of the mar operon and a mar-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Salicylate induction of antibiotic resistance in Escherichia coli: activation of the mar operon and a mar-independent p… [ouci.dntb.gov.ua]
- 14. m.youtube.com [m.youtube.com]
- 15. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]
- 16. actascientific.com [actascientific.com]
- 17. Antiviral activity of aspirin against RNA viruses of the respiratory tract—an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetylsalicylic Acid and Salicylic Acid Inhibit SARS-CoV-2 Replication in Precision-Cut Lung Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acetylsalicylic Acid and Salicylic Acid Inhibit SARS-CoV-2 Replication in Precision-Cut Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetylsalicylic acid (ASA) blocks influenza virus propagation via its NF-kappaB-inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NF‐κB and virus infection: who controls whom | The EMBO Journal [link.springer.com]
- 23. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hostile takeovers: viral appropriation of the NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Potassium Salicylate: A Catalyst in Plant Defense Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imperative to enhance plant resilience against a myriad of pathogens is a cornerstone of global food security and agricultural sustainability. In this context, the modulation of endogenous plant defense mechanisms presents a promising and environmentally benign alternative to conventional agrochemicals. Salicylic (B10762653) acid (SA), a phenolic phytohormone, is a well-established key regulator of plant immunity, particularly in mediating systemic acquired resistance (SAR). When combined with potassium, an essential macronutrient, its efficacy in bolstering plant defenses is significantly amplified. This technical guide delves into the pivotal role of potassium salicylate (B1505791) in activating and modulating plant defense signaling pathways. While literature specifically investigating potassium salicylate as a singular compound is nascent, substantial evidence from studies on the synergistic application of potassium salts and salicylic acid provides a strong foundation for understanding its mechanism of action. This document will synthesize this evidence, presenting a comprehensive overview of the biochemical and molecular responses elicited by this compound, detailed experimental protocols, and quantitative data to support its role as a potent plant defense elicitor.
The Salicylic Acid Signaling Pathway: A Core Defense Mechanism
Salicylic acid is a central signaling molecule in plant defense, particularly against biotrophic and semi-biotrophic pathogens.[1] Its accumulation following pathogen recognition triggers a cascade of downstream events, leading to the activation of a broad spectrum of defense responses. This signaling network can be broadly categorized into NPR1-dependent and NPR1-independent pathways, both of which contribute to the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity in distal, uninfected parts of the plant.[2][3]
NPR1-Dependent Signaling
The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a master regulator of the SA signaling pathway.[2] In its inactive state in the cytosol, NPR1 exists as an oligomer. Upon an increase in cellular SA levels, a change in the cellular redox state leads to the monomerization of NPR1. These monomers then translocate to the nucleus where they interact with TGA (TGACG motif-binding) transcription factors. This interaction is crucial for the transcriptional activation of a large suite of defense-related genes, most notably the Pathogenesis-Related (PR) genes, such as PR1, PR2, and PR5.[4] The expression of these genes is a hallmark of SAR activation.[5]
NPR1-Independent Signaling
Emerging evidence suggests the existence of NPR1-independent branches of the SA signaling pathway.[6][7] These pathways are generally associated with the initial, rapid defense responses at the site of infection. Some early SA-responsive genes, often involved in cell protection, are induced independently of NPR1.[6] This highlights the multifaceted nature of SA signaling, where both NPR1-dependent and -independent mechanisms work in concert to mount a robust defense.
The Synergistic Role of Potassium
Potassium is an essential macronutrient that plays a critical role in various physiological processes in plants, including enzyme activation, stomatal regulation, and photosynthesis.[8] In the context of plant defense, potassium contributes to strengthening cell walls, making them more resistant to pathogen penetration. Furthermore, adequate potassium nutrition has been shown to enhance the production of phenolic compounds and the activity of defense-related enzymes. The application of potassium salts, such as potassium silicate (B1173343), has been demonstrated to induce resistance against various pathogens.[8] When applied in conjunction with salicylic acid, potassium exhibits a synergistic effect, leading to a more potent and sustained defense response than either component alone.[5][9][10]
This compound as an Elicitor of Plant Defense
Based on the dissociation of this compound into potassium and salicylate ions in aqueous solution, its mode of action in plant defense can be inferred from the combined effects of these two components. The salicylate anion acts as the primary signaling molecule, initiating the SA-dependent defense cascade, while the potassium cation provides the nutritional and structural benefits that further fortify the plant against pathogen attack.
Activation of Defense-Related Enzymes
A key aspect of this compound-induced resistance is the rapid and enhanced activity of various defense-related enzymes. These enzymes play crucial roles in the synthesis of antimicrobial compounds, reinforcement of cell walls, and detoxification of pathogen-derived toxins.
| Enzyme | Function in Plant Defense | Observed Effect of Potassium and Salicylate Application |
| Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the first step in the phenylpropanoid pathway, leading to the synthesis of salicylic acid, phytoalexins, and lignin (B12514952). | Significant induction of PAL activity in various plant species, including tomato and citrus.[9][11] |
| Peroxidase (POD) | Involved in lignin biosynthesis, cross-linking of cell wall components, and generation of reactive oxygen species (ROS). | Increased POD activity observed in tomato and okra, contributing to enhanced resistance against bacterial and fungal pathogens.[8][9] |
| Polyphenol Oxidase (PPO) | Catalyzes the oxidation of phenols into highly reactive quinones, which are toxic to pathogens and can cross-link cellular components. | Elevated PPO activity reported in tomato and citrus, correlating with increased disease resistance.[9][11] |
Upregulation of Defense-Related Gene Expression
The application of potassium and salicylic acid leads to the transcriptional reprogramming of the plant cell, with a significant upregulation of genes involved in the SA signaling pathway and downstream defense responses.
| Gene | Function | Observed Effect of Potassium and Salicylate Application |
| PR1 (Pathogenesis-Related Protein 1) | A classic marker gene for Systemic Acquired Resistance (SAR) with putative antimicrobial activity. | Strong and sustained induction of PR1 expression in tomato and rice following treatment.[9][10] |
| SABP2 (Salicylic Acid-Binding Protein 2) | An esterase that converts the mobile signal methyl salicylate (MeSA) into active salicylic acid in distal tissues. | Significantly higher expression levels observed in tomato treated with a combination of potassium silicate and salicylic acid.[9] |
| PAL (Phenylalanine Ammonia-Lyase) | Key enzyme in the phenylpropanoid pathway. | Upregulation of PAL gene expression in citrus and rice.[5][11] |
Experimental Protocols
Measurement of Defense-Related Enzyme Activity
1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay:
-
Principle: The activity of PAL is determined by measuring the rate of conversion of L-phenylalanine to trans-cinnamic acid, which absorbs light at 290 nm.
-
Procedure:
-
Homogenize 1g of plant tissue in 5 mL of ice-cold 0.1 M sodium borate (B1201080) buffer (pH 8.8) containing 5 mM β-mercaptoethanol and 1 mM EDTA.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
The reaction mixture should contain 0.5 mL of the enzyme extract, 1 mL of 50 mM L-phenylalanine, and 1.5 mL of 0.1 M sodium borate buffer (pH 8.8).
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 0.2 mL of 5 N HCl.
-
Measure the absorbance at 290 nm. The amount of trans-cinnamic acid produced is calculated from a standard curve.[12]
-
2. Peroxidase (POD) Activity Assay:
-
Principle: POD activity is determined by measuring the rate of oxidation of a substrate (e.g., guaiacol) in the presence of hydrogen peroxide, which results in a colored product.
-
Procedure:
-
Homogenize 1g of plant tissue in 5 mL of 0.1 M phosphate (B84403) buffer (pH 7.0).
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
The reaction mixture should contain 3 mL of 0.1 M phosphate buffer (pH 7.0), 0.05 mL of 20 mM guaiacol, 0.1 mL of the enzyme extract, and 0.03 mL of 12.3 mM H₂O₂.
-
Measure the increase in absorbance at 470 nm for 3 minutes.[13]
-
3. Polyphenol Oxidase (PPO) Activity Assay:
-
Principle: PPO activity is measured by the rate of oxidation of a phenolic substrate, such as catechol, to form a colored quinone.
-
Procedure:
-
Homogenize 1g of plant tissue in 5 mL of 0.1 M sodium phosphate buffer (pH 6.5).
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
The reaction mixture should contain 1.5 mL of 0.1 M sodium phosphate buffer (pH 6.5), 0.5 mL of the enzyme extract, and 0.5 mL of 0.2 M catechol.
-
Measure the increase in absorbance at 420 nm for 3 minutes.[13]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Principle: qRT-PCR is used to quantify the expression levels of target genes by measuring the amplification of cDNA reverse transcribed from mRNA.
-
Procedure:
-
RNA Extraction: Isolate total RNA from plant tissue using a suitable kit or protocol (e.g., Trizol method).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform the real-time PCR reaction using gene-specific primers, a fluorescent dye (e.g., SYBR Green), and the synthesized cDNA as a template. A housekeeping gene (e.g., actin or tubulin) should be used as an internal control for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[14]
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. kristujayanti.edu.in [kristujayanti.edu.in]
- 2. pnas.org [pnas.org]
- 3. Salicylate-mediated suppression of jasmonate-responsive gene expression in Arabidopsis is targeted downstream of the jasmonate biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Roles of the Salicylic Acid Receptors NPR1 and NPR3/NPR4 in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of NPR1-dependent and independent genes early induced by salicylic acid treatment in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Induction of Defense-Related Physiological and Antioxidant Enzyme Response against Powdery Mildew Disease in Okra (Abelmoschus esculentus L.) Plant by Using Chitosan and Potassium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Data on plant defense enzyme activity associated with three endophytes against Cornus florida Erysiphe pulchra powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Anti-inflammatory and Analgesic Effects of Potassium Salicylate
Introduction
Salicylates have been a cornerstone of pain and inflammation management for centuries, with their origins tracing back to the use of willow bark. As a member of this class of non-steroidal anti-inflammatory drugs (NSAIDs), potassium salicylate (B1505791) holds therapeutic potential due to the activity of its salicylate ion. This technical guide provides an in-depth overview of the anti-inflammatory and analgesic properties of salicylates, with a specific focus on the mechanisms and effects relevant to potassium salicylate.
It is important to note that while the pharmacological activity is attributed to the salicylate moiety, a significant portion of the available preclinical research has been conducted using sodium salicylate or acetylsalicylic acid (aspirin). Due to the limited availability of studies specifically investigating this compound in common analgesic and anti-inflammatory models, this guide will utilize data from these closely related salicylate compounds as a proxy. This approach is scientifically justified as both this compound and sodium salicylate dissociate in vivo to provide the pharmacologically active salicylate ion. This document will clearly indicate the specific salicylate compound used in the cited studies.
Core Mechanisms of Action
The anti-inflammatory and analgesic effects of salicylates are primarily mediated through two key pathways: the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling cascade.
Inhibition of Cyclooxygenase (COX)
Salicylates exert their effects by inhibiting the COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are potent inflammatory mediators that also sensitize peripheral nociceptors, contributing to the sensation of pain. By blocking prostaglandin (B15479496) synthesis, salicylates reduce inflammation and alleviate pain.[1][2] While aspirin (B1665792) (acetylsalicylic acid) irreversibly inhibits COX through acetylation, other salicylates like sodium and presumably this compound are reversible, competitive inhibitors.[2]
Inhibition of the NF-κB Signaling Pathway
A growing body of evidence indicates that salicylates also exert their anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[3][4] NF-κB plays a crucial role in the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] Salicylates have been shown to prevent the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent gene transcription.[4] This inhibition of the NF-κB pathway is a key mechanism underlying the broad anti-inflammatory properties of salicylates.[3][5]
Signaling Pathway Diagrams
Quantitative Data on Analgesic and Anti-inflammatory Effects
The following tables summarize quantitative data from preclinical studies on salicylates in established models of analgesia and inflammation.
Table 1: Analgesic Efficacy of Salicylates in the Acetic Acid-Induced Writhing Test
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Writhing | Reference |
| Acetylsalicylic Acid | Mice | 100 mg/kg | p.o. | 38.19% | [1] |
| Sodium Salicylate | Mice | Not Specified | Not Specified | Comparable to Aspirin | [1] |
Table 2: Anti-inflammatory Efficacy of Salicylates in the Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Edema | Time Point | Reference |
| Sodium Salicylate | Rats | Not Specified | Not Specified | Comparable to Aspirin | Not Specified | [1] |
| Indomethacin (Reference) | Rats | 10 mg/kg | Not Specified | 54% | 3 hours | [7] |
| Naproxen (Reference) | Rats | 15 mg/kg | Not Specified | 73% | 3 hours | [7] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Acetic Acid-Induced Writhing Test for Analgesia
This model is used to evaluate peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. webofjournals.com [webofjournals.com]
- 3. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Potassium Salicylate: An In-depth Technical Guide for Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium salicylate (B1505791), the potassium salt of salicylic (B10762653) acid, is a non-steroidal anti-inflammatory drug (NSAID) that shares the core pharmacological properties of other salicylates. It exerts anti-inflammatory, analgesic, and antipyretic effects. This technical guide provides a comprehensive overview of the pharmacological profile of potassium salicylate, with a focus on its mechanism of action, pharmacokinetics, and toxicological data to support preliminary research and development activities. The information presented herein is largely based on data from studies on salicylic acid and sodium salicylate, as the salicylate moiety is the active pharmacological component.
Mechanism of Action
The primary mechanism of action of this compound involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Inhibition of Cyclooxygenase (COX)
This compound, by dissociating to the salicylate anion, inhibits the activity of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1] While aspirin (B1665792) (acetylsalicylic acid) irreversibly inhibits COX through acetylation, salicylate's inhibition is reversible and competitive with arachidonic acid.[2] The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1 can lead to gastrointestinal side effects.[3]
Modulation of NF-κB Signaling
Salicylates have been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.[4] By preventing the degradation of the inhibitory protein IκB, salicylates retain NF-κB in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[4] Some studies suggest that this inhibition of NF-κB is independent of COX inhibition.[2]
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to its mechanism of action, resulting in anti-inflammatory, analgesic, and antipyretic activities.
Anti-inflammatory Activity
By inhibiting COX-2 and NF-κB, this compound reduces the production of pro-inflammatory prostaglandins and cytokines, leading to a decrease in inflammation. This effect is particularly relevant in the management of inflammatory conditions.
Analgesic Activity
The analgesic effect of this compound is primarily due to the inhibition of prostaglandin (B15479496) synthesis in peripheral tissues, which sensitize nociceptors to painful stimuli. There is also evidence to suggest a central mechanism of action for the analgesic effects of salicylic acid.[5]
Antipyretic Activity
This compound reduces fever by inhibiting prostaglandin E2 (PGE2) synthesis in the hypothalamus. PGE2 is a potent pyretic agent, and its inhibition leads to a resetting of the hypothalamic thermoregulatory center.
Quantitative Pharmacodynamic Data
The following table summarizes the in vitro inhibitory activity of salicylates against COX enzymes. It is important to note that the IC50 values for salicylate can be influenced by the concentration of arachidonic acid used in the assay.[2]
| Compound | Enzyme | IC50 Value | Cell Line/System | Reference |
| Sodium Salicylate | COX-2 | 5 µg/mL | Human A549 cells (IL-1β induced) | [2] |
| Sodium Salicylate | COX-2 | >100 µg/mL (with 30 µM AA) | Human A549 cells | [2] |
| Aspirin | COX-2 | 5.35 µM | Murine RAW 264.7 macrophages | [6] |
| Sodium Salicylate | COX-2 | ≈5 x 10⁻⁶ M (suppression of expression) | Human Foreskin Fibroblasts | [3] |
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to be similar to that of other soluble salicylates, with the primary active moiety being salicylic acid.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is readily absorbed from the gastrointestinal tract.
-
Distribution: Salicylic acid is extensively distributed throughout the body fluids. The apparent volume of distribution (Vd) for salicylate in adults is reported to be between 9.6 to 12.7 L.[7]
-
Metabolism: Salicylic acid is primarily metabolized in the liver through conjugation with glycine (B1666218) to form salicyluric acid, and with glucuronic acid to form acyl and phenolic glucuronides. A small fraction is oxidized to gentisic acid.[7]
-
Excretion: The metabolites of salicylic acid are primarily excreted by the kidneys. The elimination of salicylic acid follows dose-dependent kinetics; at higher doses, the metabolic pathways can become saturated, leading to a longer half-life.[7]
Pharmacokinetic Parameters of Salicylic Acid
| Parameter | Value | Species | Reference |
| Volume of Distribution (Vd) | 9.6 - 12.7 L | Human | [7] |
| Half-life (t½) | Dose-dependent | Human | [7] |
| Protein Binding | Concentration-dependent | Human | [8] |
Toxicology
The toxicological profile of this compound is consistent with that of other salicylates.
| Test Type | Value | Species | Reference |
| Acute Oral LD50 (Salicylic Acid) | 0.891 - 1.58 g/kg | Rat | [5] |
| Acute Oral LD50 (Sodium Salicylate) | 0.9 - 1.7 g/kg | Rat | [5] |
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute inflammation.[9]
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Administer this compound or a vehicle control orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This test is used to screen for peripheral analgesic activity.[10]
-
Animals: Male albino mice (20-25 g) are used.
-
Procedure:
-
Divide the mice into control, standard (e.g., diclofenac (B195802) sodium), and test groups.
-
Administer this compound or the respective control substance orally or intraperitoneally.
-
After a predetermined time (e.g., 30 minutes), inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).
-
-
Data Analysis: The percentage inhibition of writhing is calculated for the test groups compared to the control group.
In Vivo Antipyretic Activity: Brewer's Yeast-Induced Pyrexia in Rats
This model is commonly used to evaluate the antipyretic potential of compounds.[11]
-
Animals: Wistar rats (150-200 g) are used.
-
Procedure:
-
Record the initial rectal temperature of each rat using a digital thermometer.
-
Induce pyrexia by subcutaneous injection of a 15-20% (w/v) suspension of Brewer's yeast in saline.
-
After 18 hours, record the rectal temperature again to confirm the induction of fever.
-
Administer this compound or a vehicle control orally.
-
Measure the rectal temperature at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.
-
-
Data Analysis: The reduction in rectal temperature over time is compared between the treated and control groups.
In Vitro COX Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX enzymes.[12][13]
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorescent probe).
-
Procedure:
-
Pre-incubate the enzyme with various concentrations of this compound or a control inhibitor.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandins or the consumption of a co-substrate to determine enzyme activity.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.
In Vitro NF-κB Reporter Assay
This assay measures the effect of a compound on NF-κB transcriptional activity.[4][14]
-
Cells: Use a cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Procedure:
-
Treat the cells with this compound at various concentrations.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Determine the effect of this compound on TNF-α-induced luciferase activity.
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. cir-safety.org [cir-safety.org]
- 6. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bowdish.ca [bowdish.ca]
The Biological Activities of Potassium Salicylate: A Technical Review for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium salicylate (B1505791), the potassium salt of salicylic (B10762653) acid, is a non-steroidal anti-inflammatory drug (NSAID) with a long history of use in medicine for its analgesic, antipyretic, and anti-inflammatory properties. As a member of the salicylate family of drugs, its biological activities are primarily attributed to the salicylate moiety. This technical guide provides a comprehensive review of the known biological activities of potassium salicylate and its closely related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific quantitative data for this compound is limited in the scientific literature, the information presented herein for sodium salicylate and salicylic acid is considered representative of the salicylate class of compounds.
Anti-inflammatory and Analgesic Activities
The hallmark of this compound's therapeutic value lies in its ability to mitigate inflammation and pain. These effects are intrinsically linked to the inhibition of prostaglandin (B15479496) synthesis.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Salicylates exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][2][3] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues and responsible for homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: Inducible and its expression is upregulated at sites of inflammation, contributing to the inflammatory response.[4]
While aspirin (B1665792) (acetylsalicylic acid) irreversibly inhibits COX-1 and COX-2, other salicylates like this compound are reversible inhibitors.[5] Some evidence suggests that the anti-inflammatory action of salicylates may also involve the suppression of COX-2 gene transcription, thereby reducing the production of pro-inflammatory prostaglandins.[6]
The following diagram illustrates the role of salicylates in the COX pathway:
References
- 1. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 3. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
- 6. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Physical Characteristics of Potassium Salicylate Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the core physicochemical properties of potassium salicylate (B1505791) powder, a compound of interest in various pharmaceutical and research applications. The following sections present quantitative data on its solubility and physical characteristics, alongside detailed experimental protocols and visual representations of key processes to facilitate a thorough understanding for researchers, scientists, and drug development professionals.
Physical and Chemical Characteristics
Potassium salicylate (C₇H₅KO₃) is the potassium salt of salicylic (B10762653) acid. It presents as a white, odorless crystalline powder.[1] Upon exposure to light, the powder may develop a pink coloration, indicating a degree of photosensitivity.[1] It is recommended to store this compound in a well-closed container, protected from light.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅KO₃ | [2][3] |
| Molecular Weight | 176.21 g/mol | [3] |
| Appearance | White, odorless crystalline powder | [1] |
| Melting Point | The monohydrate decomposes at 29 °C | [4] |
| pKa of Salicylic Acid | ~2.97 - 3.0 | |
| Light Sensitivity | Becomes pink on exposure to light | [1] |
Solubility Profile
This compound is known to be highly soluble in water and also soluble in alcohol.[1][2] This high aqueous solubility is a key characteristic for its formulation and delivery.
Table 2: Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Source(s) |
| Water | Ambient | 1 g in 0.85 mL (approx. 117.6 g/100mL) | [1][2] |
| Water | 100 | 18.07 mol % | [4] |
| Ethanol (B145695) | Ambient | Soluble | [1] |
| Methanol (B129727) | Ambient | Soluble |
Hygroscopicity and Stability
Hygroscopicity: While specific experimental data on the hygroscopicity of this compound is limited, the European Pharmacopoeia provides a general classification system for the hygroscopicity of substances. This classification is based on the percentage increase in weight after storage at 25°C and 80% relative humidity for 24 hours. Given that some potassium salts can be moderately hygroscopic, it is advisable to handle and store this compound in a dry environment.[5][6][7]
Table 3: European Pharmacopoeia Hygroscopicity Classification
| Classification | Weight Increase (% w/w) |
| Non-hygroscopic | ≤ 0.12 |
| Slightly hygroscopic | > 0.12 and < 2.0 |
| Hygroscopic | ≥ 2.0 and < 15.0 |
| Very hygroscopic | ≥ 15.0 |
Stability:
-
Photostability: Salicylates can be susceptible to photodegradation.[8] The observed pink discoloration of this compound upon exposure to light suggests the formation of degradation products.[1] Studies on related compounds suggest that photodegradation can involve hydroxylation of the aromatic ring.[3][9][10]
-
Thermal Stability: The thermal decomposition of this compound has been reported to yield dipotassium (B57713) salicylate and dipotassium p-hydroxybenzoate.[11] This indicates that the molecule undergoes chemical transformation at elevated temperatures.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
The following is a generalized protocol for determining the aqueous solubility of a solid compound like this compound, based on the well-established shake-flask method described in OECD and USP guidelines.[12][13][14][15][16][17][18]
Objective: To determine the saturation solubility of this compound in water at a specific temperature.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Glass flasks with stoppers
-
Constant temperature water bath with shaking capabilities
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a series of glass flasks containing a known volume of purified water. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the stoppered flasks in a shaking water bath maintained at a constant temperature (e.g., 25 °C, 37 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, remove the flasks from the shaker and allow the undissolved solid to settle. To separate the solid phase from the saturated solution, centrifuge an aliquot of the suspension at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.
-
Sample Preparation and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample accurately with a suitable solvent (e.g., purified water) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the λmax of salicylate) or HPLC.
-
Calculation: Calculate the solubility of this compound in grams per 100 g of water (or other desired units) by back-calculating from the measured concentration of the diluted sample, taking into account the dilution factor.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound using the shake-flask method.
Photostability Testing
The following protocol is a general guideline for assessing the photostability of a drug substance like this compound, based on the principles outlined in the ICH Q1B guideline.[19][20][21][22][23]
Objective: To evaluate the potential for photodegradation of this compound powder upon exposure to light.
Materials:
-
This compound powder
-
Photostability chamber equipped with a light source conforming to ICH Q1B specifications (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Quartz or other UV-transparent sample containers
-
Dark control samples
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Sample Preparation: Place a sufficient amount of this compound powder in UV-transparent containers. Prepare parallel samples to be kept in the dark as controls.
-
Light Exposure: Expose the samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours per square meter). The photostability chamber should control the temperature to minimize the effect of heat.
-
Dark Control: Store the control samples in the same environmental conditions (temperature and humidity) but protected from light.
-
Forced Degradation (Optional): To elucidate potential degradation pathways, a forced degradation study can be performed by exposing the powder to more intense light or for a longer duration.
-
Analysis: At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups.
-
Visual Inspection: Observe any changes in the physical appearance of the powder (e.g., color change).
-
Chemical Analysis: Dissolve the samples in a suitable solvent and analyze by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential photodegradation products. A PDA detector is useful for comparing the UV spectra of the peaks to identify new species.
-
-
Evaluation: Compare the chromatograms of the light-exposed samples with those of the dark control. Identify and quantify any degradation products. Calculate the percentage of degradation of this compound.
Logical Flow for Photostability Assessment
Caption: Decision-making process for the photostability testing of this compound powder.
References
- 1. This compound | 578-36-9 [amp.chemicalbook.com]
- 2. Buy this compound | 578-36-9 [smolecule.com]
- 3. Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid: Degradation Kinetics, Formation, and Ecotoxicological Assessment of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of UV Light on Photodegradation of Acetylsalicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uspbpep.com [uspbpep.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal decomposition of salicylic acid and its salts | Semantic Scholar [semanticscholar.org]
- 12. Solubility Measurements | USP-NF [uspnf.com]
- 13. biorelevant.com [biorelevant.com]
- 14. acri.gov.tw [acri.gov.tw]
- 15. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 16. enfo.hu [enfo.hu]
- 17. oecd.org [oecd.org]
- 18. filab.fr [filab.fr]
- 19. database.ich.org [database.ich.org]
- 20. youtube.com [youtube.com]
- 21. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. biobostonconsulting.com [biobostonconsulting.com]
Potassium Salicylate: A Versatile Precursor in Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Potassium salicylate (B1505791), the potassium salt of salicylic (B10762653) acid, serves as a crucial precursor in a variety of organic syntheses, most notably in the regioselective synthesis of hydroxybenzoic acids through the Kolbe-Schmitt reaction. Its unique reactivity, influenced by the potassium cation, allows for the targeted production of commercially significant compounds that are foundational in the pharmaceutical, cosmetic, and polymer industries. This technical guide provides an in-depth overview of the core applications of potassium salicylate, detailed experimental protocols, and quantitative data to support its use in research and development.
The Kolbe-Schmitt Reaction: A Gateway to Hydroxybenzoic Acids
The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxylic acid group onto a phenol (B47542) ring. The choice of the alkali metal cation in the phenoxide starting material critically dictates the regioselectivity of this reaction. While sodium phenoxide primarily yields the ortho-isomer, salicylic acid, the use of potassium phenoxide or the thermal rearrangement of this compound favors the formation of the para-isomer, 4-hydroxybenzoic acid.[1][2][3]
Synthesis of 4-Hydroxybenzoic Acid
This compound is a key intermediate in the commercial production of 4-hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA), a vital precursor for parabens, which are widely used as preservatives in cosmetics and pharmaceuticals.[1][4] The synthesis involves the thermal isomerization of this compound.
Reaction Pathway for the Synthesis of 4-Hydroxybenzoic Acid from this compound:
References
The Dual Threat: Unraveling the Bacteriostatic and Fungicidal Mechanisms of Salicylates
A Technical Guide for Researchers and Drug Development Professionals
Salicylates, a class of compounds long recognized for their anti-inflammatory and analgesic properties, are gaining increasing attention for their significant bacteriostatic and fungicidal activities. This guide provides an in-depth technical exploration of the core mechanisms through which salicylates exert these antimicrobial effects, offering valuable insights for researchers, scientists, and professionals involved in drug development. By elucidating the multifaceted actions of these compounds, from membrane disruption and enzyme inhibition to interference with crucial signaling pathways, we aim to provide a comprehensive resource to inform and guide future antimicrobial research and development efforts.
Core Antimicrobial Mechanisms of Salicylates
Salicylates employ a multi-pronged attack to inhibit the growth of and kill bacteria and fungi. The primary mechanisms include disruption of cell membrane integrity, interference with essential signaling pathways, chelation of vital metal ions, and the induction of antibiotic resistance systems in some bacteria, which paradoxically can also be a mechanism of growth inhibition under certain conditions.
Disruption of Microbial Cell Membranes
A fundamental action of salicylates is the destabilization of microbial cell membranes. This disruption leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism is effective against both Gram-positive bacteria and fungi. The lipophilic nature of the salicylate (B1505791) molecule allows it to intercalate into the lipid bilayer, altering its fluidity and integrity. This disruption can be observed through the leakage of proteins and nucleic acids from the microbial cells.[1]
Interference with Bacterial Quorum Sensing
Salicylates have been shown to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, including virulence and biofilm formation. In pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, salicylates can downregulate the expression of genes involved in QS systems, such as the agr system in S. aureus.[2][3] This disruption of communication hinders the ability of bacterial populations to mount a coordinated pathogenic attack.
Induction of the mar (Multiple Antibiotic Resistance) Operon
In some Gram-negative bacteria, such as Escherichia coli, salicylates can induce the mar operon.[4] This operon upregulates the expression of efflux pumps, which actively transport various substances, including antibiotics and salicylates themselves, out of the cell. It also downregulates the expression of porins, protein channels in the outer membrane that allow substances to enter the cell. While this can lead to increased resistance to certain antibiotics, the energetic cost of these responses can contribute to a bacteriostatic effect by slowing down bacterial growth.
Inhibition of Fungal Ergosterol (B1671047) Biosynthesis
In fungi, a key target for salicylates is the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting enzymes in this pathway, salicylates disrupt membrane structure and function, leading to fungal cell death.[5] This is a well-established target for many clinically successful antifungal drugs.
Iron Chelation
Iron is an essential nutrient for virtually all microorganisms, playing a critical role in various cellular processes, including respiration and DNA synthesis. Salicylic acid is a known iron chelator, meaning it can bind to iron ions and make them unavailable to microbes. By sequestering iron from the environment, salicylates can effectively starve bacteria and fungi of this crucial element, thereby inhibiting their growth.[6]
Quantitative Antimicrobial Activity of Salicylates
The bacteriostatic and fungicidal potency of salicylates is quantified by determining their Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). These values vary depending on the specific salicylate derivative, the target microorganism, and the experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of Salicylates against Bacteria
| Salicylate Derivative | Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Salicylic Acid | Staphylococcus aureus | Positive | 4000 | [5] |
| Salicylic Acid | Escherichia coli | Negative | >3200 | [5] |
| Salicylic Acid | Mycobacterium tuberculosis | N/A | 250 | [3] |
| Sodium Salicylate | Providencia rettgeri | Negative | 2958 - 3480 | [7] |
| Sodium Salicylate | Providencia stuartii | Negative | 5220 - 6090 | [7] |
| Acetylsalicylic Acid | Staphylococcus aureus | Positive | 1200 - 2700 | [8] |
| Acetylsalicylic Acid | Escherichia coli | Negative | 1200 - 2700 | [8] |
| Acetylsalicylic Acid | Pseudomonas aeruginosa | Negative | 1200 - 2700 | [8] |
| Acetylsalicylic Acid | Various Clinical Isolates | Both | ≤10240 | [9] |
Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of Salicylates against Fungi
| Salicylate Derivative | Fungal Species | MIC | MFC | Reference |
| Salicylic Acid | Candida albicans | 1000 µg/mL | - | [5] |
| N-cyclohexyl-2-hydroxybenzamide | Candida albicans | 125 µg/mL | 250 µg/mL | [2] |
| N-cyclohexyl-2-hydroxybenzamide | Candida krusei | 125 µg/mL | 250 µg/mL | [2] |
| Acetylsalicylic Acid | Candida albicans | 2170 - 8670 µM | 4330 - 8670 µM | [10] |
| Acetylsalicylic Acid | Candida guilliermondii | 2170 - 8670 µM | 4330 - 8670 µM | [10] |
| Acetylsalicylic Acid | Candida kefyr | 2170 - 8670 µM | 4330 - 8670 µM | [10] |
| Acetylsalicylic Acid | Candida glabrata | 2170 - 8670 µM | 4330 - 8670 µM | [10] |
| Acetylsalicylic Acid | Candida parapsilosis | 2170 - 8670 µM | 4330 - 8670 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the bacteriostatic and fungicidal actions of salicylates.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Salicylate stock solution (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal inoculum standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL)
-
Incubator
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the salicylate stock solution to the first well of each row.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no salicylate), and column 12 as a sterility control (no inoculum).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well from column 1 to 11.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
The MIC is the lowest concentration of the salicylate that completely inhibits visible growth.
Time-Kill Curve Assay
This assay assesses the rate at which an antimicrobial agent kills a microorganism over time.
Materials:
-
Sterile culture tubes or flasks
-
Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Salicylate stock solution
-
Standardized microbial inoculum
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates for colony counting
-
Incubator and shaker
Procedure:
-
Prepare tubes with growth medium containing various concentrations of the salicylate (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the salicylate.
-
Inoculate each tube with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate a specific volume of each dilution onto agar plates.
-
Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).
-
Plot the log₁₀ CFU/mL against time for each salicylate concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Membrane Potential Assay Using Fluorescent Dyes
This assay measures changes in the electrical potential across the microbial cell membrane, indicating membrane disruption.
Materials:
-
Voltage-sensitive fluorescent dye (e.g., DiSC₃(5))
-
Fluorometer or fluorescence microscope
-
Bacterial or fungal cell suspension
-
Buffer or growth medium
-
Depolarizing agent (e.g., gramicidin) as a positive control
Procedure:
-
Grow the microbial culture to the mid-logarithmic phase and resuspend the cells in the appropriate buffer or medium to a standardized optical density.
-
Add the voltage-sensitive dye to the cell suspension and incubate to allow the dye to accumulate in the polarized cells, leading to fluorescence quenching.
-
Add the salicylate at the desired concentration.
-
Monitor the fluorescence intensity over time. Membrane depolarization caused by the salicylate will lead to the release of the dye from the cells and an increase in fluorescence.
-
The addition of a depolarizing agent can be used as a positive control to determine the maximum fluorescence signal.
Bacterial Efflux Pump Activity Assay
This assay measures the activity of efflux pumps by monitoring the accumulation or extrusion of a fluorescent substrate.
Materials:
-
Fluorescent efflux pump substrate (e.g., ethidium (B1194527) bromide)
-
Fluorometer
-
Bacterial cell suspension
-
Efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP) as a control
-
Energy source (e.g., glucose)
Procedure:
-
Loading Phase: Incubate the bacterial cells with the fluorescent substrate in the presence of an efflux pump inhibitor (like CCCP) to maximize intracellular accumulation.
-
Wash the cells to remove the extracellular substrate and the inhibitor.
-
Efflux Phase: Resuspend the loaded cells in a buffer containing an energy source (glucose) to initiate efflux.
-
Monitor the decrease in fluorescence over time as the substrate is pumped out of the cells.
-
Perform the assay in the presence and absence of the salicylate to determine its effect on efflux pump activity. An increase in fluorescence (reduced efflux) in the presence of the salicylate would suggest it inhibits efflux pumps, while a decrease could indicate induction.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. pepolska.pl [pepolska.pl]
- 5. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Influence of acetylsalicylic acid (aspirin) on biofilm production by Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Potassium Salicylate on Gene Expression: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides an in-depth exploration of the effects of potassium salicylate (B1505791) on gene expression. While much of the existing research has been conducted using sodium salicylate, the biologically active component responsible for the observed effects is the salicylate ion. Therefore, the data and mechanisms detailed herein are considered directly applicable to potassium salicylate. This document synthesizes key findings on how salicylate modulates gene expression, particularly in the context of inflammation and cellular stress responses. It offers quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development.
Data Presentation: Quantitative Effects on Gene Expression
The following tables summarize the quantitative impact of salicylate on the expression of key genes implicated in inflammation and other cellular processes. The data is compiled from various in vitro and in vivo studies and presented for ease of comparison.
Table 1: Effect of Salicylate on Cytokine and Chemokine Gene Expression in RAW264.7 Macrophage Cells
| Gene | Inducing Agent | Salicylate Concentration | Percent Inhibition of Induced Expression | Reference |
| Interleukin-1α (IL-1α) | Lipopolysaccharide (LPS) | 15-20 mM | Potent suppression, similar to PDTC | [1][2] |
| Interleukin-1β (IL-1β) | Lipopolysaccharide (LPS) | 15-20 mM | Potent suppression, similar to PDTC | [1][2] |
| Interleukin-1 Receptor Antagonist (IL-1Ra) | Lipopolysaccharide (LPS) | 15-20 mM | 7% | [1] |
| Interleukin-10 (IL-10) | Lipopolysaccharide (LPS) | 15-20 mM | 73% | [1] |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Lipopolysaccharide (LPS) | 15-20 mM | Striking inhibition | [3] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Lipopolysaccharide (LPS) | 15-20 mM | Significant suppression | [3] |
| Leukemia Inhibitory Factor (LIF) | Lipopolysaccharide (LPS) | 15-20 mM | Striking inhibition | [3] |
| RANTES | Lipopolysaccharide (LPS) | 15-20 mM | Striking inhibition | [3] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Lipopolysaccharide (LPS) | 15-20 mM | Striking inhibition | [3] |
Table 2: Effect of Salicylate on Cyclooxygenase-2 (COX-2) Gene Expression
| Cell Type/Model | Inducing Agent | Salicylate Concentration | Effect on COX-2 mRNA | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Interleukin-1β (IL-1β) / Phorbol 12-myristate 13-acetate (PMA) | Therapeutic concentrations | Blocked mRNA and protein levels | [4] |
| Human Foreskin Fibroblasts (HFF) | Interleukin-1β (IL-1β) / Phorbol 12-myristate 13-acetate (PMA) | Therapeutic concentrations | Blocked mRNA and protein levels | [4] |
| Murine Peritoneal Macrophages (in vivo) | Lipopolysaccharide (LPS) | 10 and 30 mg/kg (aspirin) | Markedly suppressed mRNA expression | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on gene expression.
Cell Culture and Treatment with Salicylate
This protocol is adapted for the RAW264.7 murine macrophage cell line, a common model for studying inflammation.
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or Sodium Salicylate)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile tissue culture plates and flasks
-
Cell scraper
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.[5]
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Pre-treatment: One hour prior to stimulation, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 15-20 mM). A vehicle-only control (medium without salicylate) should be included.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce the expression of inflammatory genes. An unstimulated control group (no LPS) should also be included.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) to allow for gene expression changes.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and proceed to RNA extraction.
RNA Isolation and Purification
This protocol utilizes the TRIzol reagent method for total RNA extraction.
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol reagent to each well of the 6-well plate and lyse the cells by pipetting up and down.[1]
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously. Incubate at room temperature for 3 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer.
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for reverse transcription and quantitative polymerase chain reaction.
Materials:
-
Reverse transcription kit
-
qPCR master mix
-
Gene-specific primers for target and housekeeping genes (e.g., GAPDH, β-actin)
-
cDNA synthesized from the extracted RNA
Procedure:
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the synthesized cDNA, gene-specific primers, and qPCR master mix.
-
qPCR Program: Run the qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene.[6]
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Salicylate's modulation of the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for analyzing salicylate's effect on gene expression.
Conclusion
This compound is a potent modulator of gene expression, primarily through its anti-inflammatory effects. It significantly suppresses the expression of pro-inflammatory cytokines, chemokines, and COX-2. The underlying mechanisms involve the inhibition of the NF-κB pathway, potentially through direct interaction with IKKβ and activation of the p38 MAPK pathway. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the therapeutic potential of salicylates. Further research is warranted to fully elucidate the complex network of gene expression changes induced by this compound and to explore its application in various disease models.
References
- 1. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture of RAW264.7 cells [protocols.io]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Synthesis and Preparation of High-Purity Potassium Salicylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and preparation of high-purity potassium salicylate (B1505791) (C₇H₅KO₃). The protocols outlined below describe two primary synthesis routes starting from salicylic (B10762653) acid, followed by a robust purification method to achieve high-purity potassium salicylate suitable for research and pharmaceutical applications.
Overview
This compound, the potassium salt of salicylic acid, is a compound with applications in pharmaceuticals and cosmetics.[1][2] The synthesis of high-purity this compound is crucial for ensuring product quality, safety, and efficacy in its various applications. The methods described herein are based on the acid-base neutralization reaction between salicylic acid and a potassium salt.
Synthesis Protocols
Two common and effective methods for the synthesis of this compound are detailed below.
Protocol 1: Synthesis from Salicylic Acid and Potassium Hydroxide (B78521)
This method involves the direct neutralization of salicylic acid with a strong base, potassium hydroxide (KOH).
Reaction: C₇H₆O₃ + KOH → C₇H₅KO₃ + H₂O
Materials:
-
Salicylic Acid (SA)
-
Potassium Hydroxide (KOH)
-
Deionized Water
Equipment:
-
Reaction vessel (glass beaker or flask)
-
Magnetic stirrer and stir bar
-
Heating plate
-
pH meter
Procedure:
-
In a reaction vessel, dissolve 37 g of potassium hydroxide in 50 mL of deionized water to prepare a concentrated KOH solution.
-
Slowly add 76 g of salicylic acid to the KOH solution while stirring continuously.[3] The reaction is exothermic and will generate heat.
-
Continue stirring until all the salicylic acid has dissolved, resulting in a clear solution of this compound.
-
The pH of the resulting concentrated this compound solution will be approximately 12.0-13.0.[3]
-
The crude this compound solution can be used for purification or dehydrated if the anhydrous form is required.
Protocol 2: Synthesis from Salicylic Acid and Potassium Carbonate
This method utilizes a weaker base, potassium carbonate (K₂CO₃), and is also a widely used method for preparing this compound.
Reaction: 2C₇H₆O₃ + K₂CO₃ → 2C₇H₅KO₃ + H₂O + CO₂
Materials:
-
Salicylic Acid
-
Potassium Carbonate (anhydrous or sesquihydrate)
-
Deionized Water
Equipment:
-
Reaction vessel (glass beaker or flask)
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
In a beaker, combine 3.3 g of salicylic acid and 2 g of potassium carbonate sesquihydrate.[4]
-
Add approximately 40 mL of deionized water to the mixture.
-
Stir the mixture. Salicylic acid will dissolve in the potassium carbonate solution with the evolution of carbon dioxide gas.[4]
-
If the reaction is slow or the salicylic acid does not dissolve completely, gently warm the solution while stirring to expedite the reaction.[4]
-
Continue stirring until a clear solution is obtained, indicating the completion of the reaction.
Purification Protocol: Recrystallization
To obtain high-purity this compound, the crude product from the synthesis must be purified. Recrystallization is an effective method for removing impurities.
Principle: Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[5]
Solvent System: A mixture of ethanol (B145695) and water (e.g., 50% ethanol) is a suitable solvent system for the recrystallization of this compound, as demonstrated for a similar compound, 4-methoxyl this compound.[6] Water can also be used as a single solvent.[7]
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot 50% ethanol-water solution.
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution and stir for a few minutes.[8]
-
Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 50% ethanol-water to remove any remaining soluble impurities.
-
Dry the purified crystals in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Data Presentation
Table 1: Reactant Quantities for Synthesis Protocols
| Protocol | Reactant 1 | Quantity | Reactant 2 | Quantity | Solvent | Volume |
| 1 | Salicylic Acid | 76 g | Potassium Hydroxide | 37 g | Deionized Water | 50 mL |
| 2 | Salicylic Acid | 3.3 g | Potassium Carbonate Sesquihydrate | 2 g | Deionized Water | 40 mL |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅KO₃[9] |
| Molar Mass (anhydrous) | 176.212 g/mol [9] |
| Molar Mass (monohydrate) | 194.227 g/mol [9] |
| Appearance | White, odorless powder[10] |
| Melting Point (monohydrate) | 29 °C (decomposes)[9] |
| Solubility in Water | 1 g dissolves in 0.85 mL[10] |
Experimental Workflows (Graphviz)
Caption: Experimental workflow for the synthesis and purification of this compound.
Purity Assessment Protocols
To confirm the high purity of the synthesized this compound, the following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of organic compounds.
Protocol:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable mobile phase (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[11]
-
HPLC System and Conditions:
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of the product by the total area of all peaks, multiplied by 100.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its identity.
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the dried this compound sample.
-
Analysis: Record the FTIR spectrum. Key characteristic peaks for this compound include those corresponding to the carboxylate (COO⁻) and hydroxyl (-OH) functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized this compound.
Protocol:
-
Sample Preparation: Dissolve a small amount of the dried sample in a suitable deuterated solvent (e.g., D₂O).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and splitting patterns of the aromatic protons and carbons will confirm the structure of the salicylate anion.
Logical Relationship Diagram (Graphviz)
Caption: Logical workflow for the analytical confirmation of high-purity this compound.
References
- 1. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 2. This compound | 578-36-9 | FP32597 | Biosynth [biosynth.com]
- 3. US6177413B1 - Stabilized aspirin compositions and method of preparation for oral and topical use - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 6. CN104370737A - Synthesis and preparation method of 4-methoxyl this compound - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound [drugfuture.com]
- 11. benchchem.com [benchchem.com]
Application Note: Quantification of Potassium Salicylate in Samples using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of potassium salicylate (B1505791) in various sample matrices. The described protocol is suitable for researchers, scientists, and professionals in the drug development industry. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, ensuring reliable and reproducible results. All experimental procedures and validation data are presented herein.
Introduction
Potassium salicylate, the potassium salt of salicylic (B10762653) acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Accurate and precise quantification of this active pharmaceutical ingredient (API) in raw materials, pharmaceutical formulations, and biological samples is crucial for quality control, formulation development, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.[1] This document provides a comprehensive protocol for the determination of this compound using a validated HPLC method.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Potassium dihydrogen phosphate (B84403) (for buffer preparation)[5]
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the quantification of this compound:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min[4][6] |
| Injection Volume | 20 µL[2][4] |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 230 nm[6] |
| Run Time | Approximately 10 minutes |
Protocols
Preparation of Solutions
1. Mobile Phase Preparation (1 L):
- Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.[5]
- Mobile Phase: Mix 500 mL of the prepared phosphate buffer with 500 mL of acetonitrile. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.
2. Standard Stock Solution Preparation (1000 µg/mL):
- Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase. Using an aqueous buffer in the diluent is crucial to ensure good peak shape for the salt form of the analyte.[7]
- Make up the volume to the mark with the mobile phase and mix thoroughly.
3. Preparation of Calibration Standards:
- From the standard stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 20, 50, 100 µg/mL).
4. Sample Preparation:
- Solid Samples (e.g., Powders, Tablets):
- Accurately weigh a portion of the powdered sample equivalent to approximately 100 mg of this compound and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
- Liquid Samples (e.g., Syrups, Solutions):
- Accurately pipette a volume of the liquid sample containing a known amount of this compound into a volumetric flask.
- Dilute with the mobile phase to achieve a final concentration within the calibration range.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Biological Samples (e.g., Plasma, Serum):
- Protein precipitation is required to remove interferences.[8] To 1 mL of the sample, add 2 mL of cold acetonitrile or methanol.
- Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Method Validation
The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.[5][9] The validation parameters are summarized below.
Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Robustness | Robust |
Note: The values presented are typical and may vary slightly between different laboratories and instrument setups.
Detailed Validation Results
-
Linearity: The method demonstrated excellent linearity over the concentration range of 5-100 µg/mL. The correlation coefficient (r²) was consistently greater than 0.999.
-
Accuracy: The accuracy of the method was determined by spike recovery experiments. The recovery of this compound was found to be within the range of 98.0% to 102.0%, indicating good accuracy.
-
Precision: Both intra-day and inter-day precision were evaluated. The relative standard deviation (% RSD) for replicate injections was less than 2.0%, demonstrating the high precision of the method.[4]
-
Specificity: The method showed good specificity, with no interference from common excipients found in pharmaceutical formulations.
-
Robustness: The method was found to be robust with deliberate small variations in the mobile phase composition, pH, flow rate, and column temperature.[5]
Logical Relationship for Method Validation
Caption: Relationship between validation parameters and a reliable HPLC method.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in various samples. The method has been thoroughly validated according to ICH guidelines and is suitable for routine quality control and research applications. The detailed protocol and validation data provide a comprehensive guide for researchers and scientists in the pharmaceutical industry.
References
- 1. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. turkjps.org [turkjps.org]
- 5. wjpmr.com [wjpmr.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC purity test for compound in potassium salt - Chromatography Forum [chromforum.org]
- 8. nacalai.com [nacalai.com]
- 9. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using Potassium Salicylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vitro assays to investigate the biological effects of potassium salicylate (B1505791). The information is intended to guide researchers in setting up experiments to study its mechanisms of action, particularly in the context of inflammation, metabolism, and cell signaling.
AMP-Activated Protein Kinase (AMPK) Activation Assay
AMPK is a central regulator of cellular energy homeostasis. Salicylate has been shown to directly activate AMPK, a mechanism that may underlie some of its therapeutic benefits.
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| Half-maximal effect (A0.5) for allosteric activation | Cell-free assay | 1.0 ± 0.2 mM | [1] |
| Plasma concentration in humans (high-dose aspirin (B1665792)/salsalate) | Human | 1 to 3 mM | [1] |
| Significant AMPK activation | Mouse epidermal keratinocytes | >1 mM | [2] |
| Plasma salicylate in mice (in vivo study) | Mice | 2.0 - 2.4 mM | [1] |
Experimental Protocol: In Vitro Kinase Assay for AMPK Activation
This protocol is adapted from methodologies used to assess the direct effect of salicylate on AMPK activity.
Materials:
-
Recombinant human AMPKα1β1γ1 complex
-
Protein phosphatase-2Cα (PP2Cα)
-
Kinase reaction buffer (50 mM HEPES, pH 7.4, 2 mM MgCl₂, 1 mM DTT, 0.2 mM ATP)
-
Potassium salicylate stock solution
-
A-769662 (synthetic AMPK activator, for comparison)
-
AMP stock solution
-
[γ-³²P]ATP
-
Substrate peptide (e.g., SAMS peptide)
-
Phosphocellulose paper
-
Scintillation counter
-
SDS-PAGE reagents and equipment
-
Phospho-AMPK (Thr172) antibody
Procedure:
-
Preparation of Reagents: Prepare fresh kinase reaction buffer and dilute this compound, A-769662, and AMP to desired concentrations.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the recombinant AMPK complex with the kinase reaction buffer.
-
Add varying concentrations of this compound (e.g., 0.1 mM to 30 mM). Include control tubes with no salicylate, with AMP, and with A-769662.
-
To start the reaction, add [γ-³²P]ATP and the substrate peptide.
-
Incubate the reaction mixture at 30°C for 15-30 minutes.
-
-
Measurement of Kinase Activity:
-
Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis of AMPK Phosphorylation (Alternative Method):
-
Stop the kinase reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated AMPK (Thr172).
-
Use a suitable secondary antibody and detection system to visualize the bands.
-
Signaling Pathway Diagram
Caption: this compound activates AMPK by allosteric binding and inhibiting dephosphorylation.
NF-κB Signaling Pathway Inhibition Assay
Salicylate is a well-known inhibitor of the NF-κB signaling pathway, a key player in the inflammatory response.[3][4] This inhibition prevents the degradation of the inhibitor of NF-κB (IκB), thus retaining NF-κB in the cytoplasm.[4]
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| Inhibition of NF-κB activation | T-cells | Effective | [4] |
| Inhibition of IKKβ | Cell-free assay | Direct inhibition | [5] |
Experimental Protocol: NF-κB Reporter Assay
This protocol utilizes a cell line stably expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Materials:
-
C2C12 muscle cell line stably expressing an NF-κB luciferase reporter gene[6] or other suitable cell line (e.g., HEK293).
-
Cell culture medium (e.g., DMEM) with supplements.
-
This compound stock solution.
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activators like Lipopolysaccharide (LPS).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include vehicle-only controls.
-
-
Stimulation:
-
Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) or LPS to the wells containing the salicylate-treated and control cells.
-
Incubate for a further 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Read the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., MTT assay) to account for any cytotoxic effects of the treatment.
-
Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.
-
Signaling Pathway Diagram
Caption: Salicylate inhibits NF-κB activation by preventing IKK-mediated IκB degradation.
Cyclooxygenase (COX) Activity Assay
Salicylates are known inhibitors of COX enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in inflammation and pain.
Quantitative Data Summary
| Assay | Enzyme | Inhibitor | Result | Reference |
| COX Activity | Ovine COX-1 & COX-2 | Salicylate | Inhibition | [7] |
| PGE₂ Release | LPS-stimulated human PBMCs | Salix pentandra extract (containing salicylates) | 55% inhibition | [8] |
Experimental Protocol: Fluorometric COX Activity Assay
This protocol is based on commercially available kits that measure the peroxidase activity of COX.
Materials:
-
COX Activity Assay Kit (e.g., from Sigma-Aldrich or Cayman Chemical).[9][10]
-
Cell lysates or tissue homogenates, or purified COX enzyme.
-
This compound stock solution.
-
96-well black microplate with a clear bottom.
-
Fluorometric plate reader (e.g., Ex/Em = 535/587 nm).
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a cold buffer (e.g., 0.1 M Tris-HCl, pH 7.8, with 1 mM EDTA) and centrifuge to obtain the supernatant.[9]
-
-
Assay Setup:
-
Add Assay Buffer, Heme (if required by the kit), and your sample to the wells of the 96-well plate.
-
Include wells for background measurements (boiled sample), positive controls (purified COX enzyme), and inhibitor-treated samples.
-
-
Inhibitor Addition:
-
Add different concentrations of this compound to the designated wells.
-
Incubate for a specified time at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add the colorimetric or fluorometric substrate to all wells.
-
Initiate the reaction by adding arachidonic acid solution to all wells.[9]
-
-
Measurement:
-
Immediately read the absorbance or fluorescence in a kinetic mode for a set period (e.g., 5-30 minutes) at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background readings from the sample readings.
-
Calculate the rate of substrate conversion to determine COX activity.
-
Determine the percentage of inhibition by this compound compared to the untreated control.
-
Experimental Workflow Diagram
Caption: Workflow for determining COX enzyme inhibition by this compound.
Cell Viability and Cytotoxicity Assays
It is crucial to assess the effect of this compound on cell viability to distinguish between specific signaling effects and general cytotoxicity.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (48h treatment) | HCT116 colorectal cancer cells | 5.23 mM | [11] |
| Reduced proliferative ability | Mouse keratinocytes | >1 mM | [2] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest (e.g., HCT116, keratinocytes).
-
96-well cell culture plates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach for 24 hours.[12]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated and vehicle-only controls.[12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[12]
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at a wavelength of 570 nm.[12]
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Logical Relationship Diagram
Caption: Logic of the MTT assay to determine cell viability after this compound treatment.
References
- 1. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Salicylates in Willow Bark (Salix Cortex) for Targeting Peripheral Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Potassium Salicylate for Enhanced Stress Tolerance in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for utilizing potassium salicylate (B1505791) to enhance stress tolerance in various agricultural crops. The information compiled is based on recent agricultural research, highlighting the synergistic effects of potassium and salicylic (B10762653) acid in mitigating the adverse impacts of biotic and abiotic stressors.
Introduction
Potassium salicylate, a compound that dissociates into potassium ions (K+) and salicylate ions (SA), is emerging as a significant agent in promoting stress resilience in plants. Salicylic acid is a key signaling molecule involved in plant defense mechanisms, particularly in inducing systemic acquired resistance (SAR) against pathogens.[1][2] Potassium is an essential macronutrient crucial for various physiological processes, including enzyme activation, stomatal regulation, and photosynthesis, which are often disrupted under stress conditions.[3][4] The combined application of potassium and salicylic acid has demonstrated a more potent effect in alleviating stress from salinity, drought, heavy metals, and pathogens compared to their individual applications.[5][6] This enhancement is attributed to the modulation of antioxidant enzyme activities, accumulation of osmolytes, and regulation of gene expression, ultimately leading to improved plant growth and yield under adverse conditions.[6][7]
Mechanism of Action: An Overview
The application of this compound enhances plant stress tolerance through a multi-faceted approach:
-
Activation of Antioxidant Defense Systems: Salicylate stimulates the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate (B8700270) peroxidase (APX).[5][6] These enzymes help in scavenging reactive oxygen species (ROS) generated under stress, thereby reducing oxidative damage to cellular components.
-
Osmotic Adjustment: Potassium plays a vital role in maintaining cellular turgor and water balance. The application of this compound aids in the accumulation of proline and other osmolytes, which helps in osmotic adjustment under drought and salinity stress.[6][7]
-
Hormonal Signaling and Gene Regulation: Salicylic acid is a central component of a signaling pathway that leads to the expression of pathogenesis-related (PR) genes, conferring resistance against a broad spectrum of pathogens.[2] It interacts with other hormone signaling pathways, such as those involving jasmonic acid and ethylene, to fine-tune the plant's defense response.[7]
-
Nutrient Uptake and Assimilation: Potassium is essential for the uptake and transport of other nutrients. By ensuring an adequate supply of potassium, this compound can improve overall plant nutrition, which is often compromised under stress.
Quantitative Data Summary
The following tables summarize the quantitative effects of potassium and salicylic acid application on various physiological and biochemical parameters in plants under different stress conditions.
Table 1: Effect of Salicylic Acid and Potassium on Antioxidant Enzyme Activity in Mustard under Salt Stress [6]
| Treatment | SOD Activity (% Increase) | CAT Activity (% Increase) | APX Activity (% Increase) |
| SA + K | 93.94 | 37.77 | 151.51 |
Table 2: Effect of Salicylic Acid and Potassium on Photosynthetic Pigments and Proline Content in Wheat under Drought Stress [8][9]
| Treatment | Stress Level | Chlorophyll (B73375) a (% Increase) | Chlorophyll b (% Increase) | Carotenoid (% Increase) | Proline Content (% Increase) |
| Foliar SA + K | Mild Drought | 174 | 130 | 22 | 24 |
| Foliar SA + K | Severe Drought | 83 | 192 | 11 | 29 |
Table 3: Effect of Salicylic Acid and Potassium on Growth Parameters of Tomato under Ralstonia solanacearum Infection [1]
| Treatment (at 7 dpi) | Root Length (% Increase) | Root Surface Area (% Increase) | Root Volume (% Increase) |
| Si + SA | 47.68 | 125.40 | 37.70 |
(Note: The study cited used Potassium Silicate (Si) and Salicylic Acid (SA))
Table 4: Effect of Salicylic Acid and Potassium on Yield and Grain Quality of Wheat under Drought Stress [10]
| Treatment | Grain Yield (% Increase) | Starch Content (% Increase) | Water-Soluble Pentosan (% Increase) |
| SA + High K | 13.3 | 12.2 | 20.3 |
Experimental Protocols
Protocol 1: Evaluating the Effect of this compound on Salt Stress Tolerance in Seedlings
Objective: To determine the efficacy of this compound in mitigating the effects of salinity stress on the germination and early growth of a model plant (e.g., cucumber).[11]
Materials:
-
Seeds of the chosen plant species (e.g., Cucumis sativus)
-
This compound (or Potassium Chloride and Salicylic Acid to be mixed)
-
Sodium Chloride (NaCl)
-
Petri dishes
-
Filter paper
-
Germination chamber or incubator
-
Deionized water
Procedure:
-
Seed Sterilization: Surface sterilize seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile deionized water.
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of NaCl (e.g., 300 mM) to induce salt stress.
-
Prepare different concentrations of this compound (e.g., 0.5 mM, 0.75 mM, 1.0 mM). If using separate compounds, prepare solutions of KCl (e.g., 20 mM, 30 mM) and SA (e.g., 0.5 mM, 0.75 mM).[11]
-
A control group should be prepared with only deionized water.
-
A salt-stress control group should be prepared with the NaCl solution only.
-
-
Seed Priming and Germination:
-
Place two layers of sterile filter paper in each petri dish.
-
Moisten the filter paper with 10 mL of the respective treatment solutions.
-
Arrange a known number of seeds (e.g., 25) evenly on the filter paper in each petri dish.
-
Seal the petri dishes with parafilm to prevent moisture loss.
-
-
Incubation: Place the petri dishes in a germination chamber at a suitable temperature (e.g., 25°C) with a defined photoperiod (e.g., 16 hours light/8 hours dark).
-
Data Collection:
-
Record the number of germinated seeds daily for a specified period (e.g., 7 days).
-
After the germination period, measure seedling length (shoot and root) and biomass (fresh and dry weight).
-
Calculate germination percentage, germination rate, and seedling vigor index.
-
Protocol 2: Foliar Application of this compound to Mitigate Drought Stress in Wheat
Objective: To assess the impact of foliar-applied this compound on the physiological and biochemical responses of wheat plants subjected to drought stress.[8][9]
Materials:
-
Wheat seeds (e.g., cv. Minaminokaori)[10]
-
Pots filled with a suitable growing medium (e.g., soil, sand, and peat mixture)
-
This compound (or SA and a potassium source like Muriate of Potash)[12]
-
Foliar sprayer
-
Equipment for measuring soil moisture (e.g., tensiometer or soil moisture meter)
-
Spectrophotometer
-
Chemicals for biochemical assays (e.g., ninhydrin (B49086) for proline, acetone (B3395972) for chlorophyll)
Procedure:
-
Plant Growth:
-
Sow wheat seeds in pots and grow them under controlled greenhouse conditions.
-
Water the plants regularly to maintain optimal soil moisture (e.g., 100% field capacity).
-
-
Treatment Application:
-
At a specific growth stage (e.g., heading stage), divide the plants into different treatment groups.[10]
-
Prepare a foliar spray solution of this compound (e.g., 100 mg/L SA) with a surfactant to ensure even coverage.[8][9]
-
Apply the foliar spray to the leaves of the designated treatment groups until runoff. The control group should be sprayed with deionized water containing the surfactant.
-
-
Drought Stress Induction:
-
Data Collection and Analysis:
-
After a defined period of drought stress, collect leaf samples for analysis.
-
Chlorophyll Content: Extract chlorophyll from fresh leaf samples using 80% acetone and measure the absorbance at 645 nm and 663 nm using a spectrophotometer.
-
Proline Content: Extract proline from leaf tissue and determine its concentration using the ninhydrin method, measuring absorbance at 520 nm.
-
Relative Water Content (RWC): Determine RWC by measuring the fresh weight, turgid weight (after rehydrating in deionized water), and dry weight of the leaves.
-
Yield Parameters: At maturity, harvest the plants and measure grain yield.[10]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Salicylic acid signaling pathway in plant defense.
Caption: General experimental workflow for stress tolerance studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. sanad.iau.ir [sanad.iau.ir]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Combined effect of salicylic acid and potassium mitigates drought stress through the modulation of physio-biochemical attributes and key antioxidants in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Using Salicylic Acid Potassium Chloride and a Mixture of Salicylic Acid and Potassium Chloride Treatments on Salt-Stressed Cucumis sativus CV. Malaysia timun2 Germination - Plant Biotechnology Persa [pbp.medilam.ac.ir]
- 12. Combined effect of salicylic acid and potassium mitigates drought stress through the modulation of physio-biochemical attributes and key antioxidants in wheat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of Topical Formulations with Potassium Salicylate
AN-PS-TDF-001
Introduction
Potassium salicylate (B1505791), the potassium salt of salicylic (B10762653) acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1][2] Its high water solubility makes it a compelling active pharmaceutical ingredient (API) for various topical formulations such as gels, creams, and lotions, aimed at providing localized relief from musculoskeletal pain and inflammation.[3][4] When applied to the skin, salicylates penetrate the tissue and are hydrolyzed to salicylic acid, which exerts its therapeutic effect primarily by inhibiting cyclooxygenase (COX) enzymes.[5][6] This action reduces the synthesis of prostaglandins, key mediators of pain and inflammation.[5][7] This document provides a comprehensive guide for researchers and formulation scientists on the development and evaluation of topical pharmaceutical formulations containing potassium salicylate.
Physicochemical Properties of this compound
A thorough understanding of the API's properties is fundamental for formulation development. Key properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White, odorless crystalline powder. May turn pink on exposure to light. | [3][4] |
| Molecular Formula | C₇H₅KO₃ | [2][8] |
| Molar Mass | 176.212 g/mol (Anhydrous) | [8] |
| Solubility | Highly soluble in water (1 g in 0.85 mL); Soluble in alcohol. | [3][4] |
| Melting Point | ~197-200°C | [1] |
| Chemical Family | Salicylate Salt | [9] |
Formulation Considerations
The choice of formulation type (e.g., gel, cream, lotion) depends on the desired skin feel, application site, and drug delivery requirements.
-
pH: The pH of the final formulation should be compatible with the skin, typically in the range of 4.5 to 6.5, to minimize irritation.[10]
-
Excipient Compatibility: this compound is a salt and can interact with other formulation components. Salicylates in alkaline solutions may darken over time, indicating a potential stability issue.[11] Compatibility studies with common topical excipients are crucial.
-
Vehicles:
-
Gels: Aqueous or hydroalcoholic gels can be formulated using gelling agents like carbomers or cellulose (B213188) derivatives. The high water solubility of this compound is advantageous for these systems.
-
Creams/Lotions (Emulsions): Oil-in-water (O/W) emulsions are suitable vehicles. While this compound will reside in the aqueous phase, the overall formulation can provide moisturizing benefits. A patent suggests using aloe vera juice or gel as a soothing carrier, with glycerin for hydration and guar (B607891) gum as a thickener.[10]
-
Mechanism of Action: Anti-inflammatory Pathway
Topical salicylates exert their effect through multiple mechanisms. The primary anti-inflammatory action involves the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis.[5][7] Upon skin penetration, this compound provides salicylate ions which inhibit the COX-2 enzyme, blocking the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor for PGE2.[12] Reducing PGE2 levels alleviates key inflammatory symptoms like edema, pain (hyperalgesia), and vasodilation.[13][14]
Experimental Protocols
Protocol 1: In Vitro Release Testing (IVRT)
IVRT is a critical quality control test used to assess the rate and extent of API release from a semi-solid formulation.[15][16]
Objective: To measure the in vitro release rate of this compound from a topical formulation.
Materials:
-
Franz Diffusion Cell System
-
Synthetic membrane (e.g., Nylon, Polycarbonate, 0.45 µm pore size)[17]
-
Receptor Medium: Phosphate Buffered Saline (PBS), pH 7.4, degassed.
-
Test formulation containing this compound
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
System Setup:
-
Assemble the Franz diffusion cells. The receptor chamber volume should be accurately known.
-
Fill the receptor chamber with pre-warmed (32°C ± 0.5°C), degassed PBS, ensuring no air bubbles are trapped beneath the membrane.[16]
-
Mount the synthetic membrane between the donor and receptor chambers.
-
Equilibrate the system for 30 minutes.
-
-
Sample Application:
-
Apply a finite dose (e.g., 100-300 mg) of the test formulation evenly onto the membrane surface in the donor chamber.
-
-
Sampling:
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released per unit area (μg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount released (μg/cm²) against the square root of time (min½). The slope of the linear portion of the curve represents the release rate.
-
Table 2: Typical IVRT Experimental Parameters
| Parameter | Recommended Setting |
| Apparatus | Vertical Franz Diffusion Cell |
| Membrane | Inert synthetic membrane (e.g., Nylon, 0.45 µm) |
| Receptor Medium | Phosphate Buffered Saline (PBS), pH 7.4 |
| Temperature | 32°C ± 0.5°C |
| Stir Speed | 600 RPM |
| Dose | Finite dose (e.g., 300 mg/cm²) |
| Sampling Times | 0.5, 1, 2, 3, 4, 5, 6 hours |
| Replicates | n = 6 cells per formulation |
Protocol 2: In Vitro Permeation Testing (IVPT)
IVPT assesses the formulation's ability to deliver the API across the skin barrier.[19]
Objective: To quantify the permeation of this compound through a skin model.
Materials:
-
Franz Diffusion Cell System
-
Excised human or porcine skin, dermatomed to a thickness of ~400-500 µm[19]
-
All other materials as listed in Protocol 1.
Methodology:
-
Skin Preparation & Integrity Test:
-
System Setup & Sample Application:
-
Follow the setup and application steps from Protocol 1, maintaining the skin surface temperature at approximately 32°C.[19]
-
-
Sampling & Experiment Duration:
-
The experiment typically runs for 24 hours.
-
Withdraw samples from the receptor medium at appropriate intervals (e.g., 2, 4, 8, 12, 24 hours).
-
-
Mass Balance:
-
Analysis:
-
Analyze the this compound concentration in the receptor fluid, tape strips, and skin digest using HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated into the receptor fluid over time.
-
Plot the cumulative amount permeated per unit area against time. The slope of the steady-state portion of the curve is the flux (Jss).
-
Table 3: IVPT Data Collection Summary
| Compartment | Purpose | Analysis Method |
| Receptor Fluid | Quantifies amount of drug that has fully permeated the skin. | HPLC |
| Skin Surface Wash | Quantifies unabsorbed drug remaining on the skin surface. | HPLC |
| Tape Strips | Quantifies drug present in the stratum corneum. | HPLC after extraction |
| Epidermis/Dermis | Quantifies drug retained within the viable skin layers. | HPLC after extraction |
Protocol 3: Cell Viability (MTT Assay)
This protocol determines the potential cytotoxicity of the formulation on skin cells.
Objective: To assess the viability of human keratinocytes (e.g., HaCaT) or fibroblasts after exposure to the formulation.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Treatment:
-
Prepare serial dilutions of the test formulation and a placebo formulation in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for the desired exposure time (e.g., 24 hours).
-
-
MTT Addition:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.[21]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[22]
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[21]
-
Gently mix on an orbital shaker for 15 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Protocol 4: Anti-Inflammatory Activity (PGE2 Inhibition Assay)
This assay evaluates the formulation's ability to inhibit the inflammatory response in vitro.
Objective: To measure the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 mouse macrophage cell line[23]
-
Cell culture materials
-
Lipopolysaccharide (LPS)
-
Test formulation and placebo
-
PGE2 ELISA or EIA Kit[24]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test formulation (and placebo) for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group).
-
Incubate for 24 hours.
-
-
Supernatant Collection:
-
After incubation, collect the cell culture supernatant from each well.
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the supernatants using a commercial PGE2 EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the PGE2 levels in the LPS-stimulated group, the unstimulated group, and the groups treated with the formulation.
-
Calculate the percentage inhibition of PGE2 production:
-
% Inhibition = [1 - (PGE2 in Treated Group / PGE2 in LPS-only Group)] x 100
-
-
Table 4: Summary of In Vitro Evaluation Assays
| Assay | Purpose | Key Measurement | Cell Line (if applicable) |
| IVRT | Assesses drug release from the formulation. | Release rate (Slope of release vs. √time) | N/A |
| IVPT | Measures skin penetration and permeation. | Permeation Flux (Jss) | N/A (uses ex vivo skin) |
| MTT Assay | Evaluates potential cytotoxicity. | % Cell Viability | HaCaT, Fibroblasts |
| PGE2 Assay | Determines anti-inflammatory activity. | % Inhibition of PGE2 production | RAW 264.7 |
References
- 1. Page loading... [guidechem.com]
- 2. CAS 578-36-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 578-36-9 [amp.chemicalbook.com]
- 4. This compound | 578-36-9 [chemicalbook.com]
- 5. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 6. Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics [cambridge.org]
- 7. What is Methyl Salicylate used for? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | C7H5KO3 | CID 23664627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US20060153935A1 - Stabilizing salicylate compositions and method of preparation for oral and topical use - Google Patents [patents.google.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. Study on the inhibition of inflammation by the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) pathway and the promotion of wound healing of oral ulcer of Yangyin Shengji powder after chemotherapy - Liu - Annals of Palliative Medicine [apm.amegroups.org]
- 13. Selective neutralization of prostaglandin E2 blocks inflammation, hyperalgesia, and interleukin 6 production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. permegear.com [permegear.com]
- 16. In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. recipharm.com [recipharm.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. 2.12. In Vitro Permeation Testing [bio-protocol.org]
- 20. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. 4.4. MTT Cell Viability Assay [bio-protocol.org]
- 23. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting inflammation: multiple innovative ways to reduce prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium Salicylate as a Plant Growth Regulator in Hydroponics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium salicylate (B1505791), the potassium salt of salicylic (B10762653) acid, is emerging as a potent plant growth regulator with significant potential in hydroponic cultivation. Salicylic acid (SA), a phenolic compound, is a key signaling molecule in plants, orchestrating a wide range of physiological and biochemical processes.[1][2][3] It plays a crucial role in plant growth, development, and defense responses against both biotic and abiotic stressors.[2][3][4] The application of exogenous salicylic acid has been shown to enhance plant resilience and improve growth parameters.[3][4]
Potassium is an essential macronutrient vital for numerous plant functions, including enzyme activation, photosynthesis, water regulation, and nutrient transport.[5][6] In hydroponic systems, maintaining optimal potassium levels is critical for robust root development, efficient nutrient uptake, and overall plant health.[4]
The use of potassium salicylate in hydroponics offers a dual benefit: providing a readily available source of potassium while simultaneously leveraging the growth-promoting and stress-mitigating properties of salicylate. This combination can lead to enhanced biomass accumulation, improved root architecture, and increased tolerance to environmental challenges. These application notes provide detailed protocols for the use of this compound in hydroponic systems and methodologies for evaluating its effects on plant growth and physiology.
Signaling Pathway of Salicylic Acid
Salicylic acid (SA) signaling is central to the plant's defense mechanism, particularly systemic acquired resistance (SAR). The pathway is initiated by the biosynthesis of SA from chorismate. Upon accumulation, SA is perceived by the primary receptors NPR3 and NPR4 (NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1) and potentially NPR1 itself. This binding event leads to a conformational change in NPR1, allowing its translocation to the nucleus. Inside the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, such as Pathogenesis-Related (PR) genes, activating their expression and leading to a broad-spectrum, long-lasting resistance.
Caption: Salicylic Acid Signaling Pathway.
Application Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL or 1 L)
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Determine the desired stock solution concentration. A 100 mM stock solution is a convenient starting point.
-
Calculate the required mass of this compound. The molar mass of this compound is 176.21 g/mol . For a 100 mM (0.1 M) solution in 1 L, you would need 17.621 g.
-
Dissolve the this compound. Add approximately 80% of the final volume of deionized water to the volumetric flask. Place the stir bar in the flask and put it on the magnetic stirrer. While stirring, slowly add the weighed this compound.
-
Bring to final volume. Once the this compound is completely dissolved, add deionized water to reach the final volume mark on the volumetric flask.
-
Store the stock solution. Store the stock solution in a labeled, sealed container in a cool, dark place.
Application to Hydroponic Nutrient Solution
General Recommendations:
-
Optimal Concentration Range: The optimal concentration of this compound can vary depending on the plant species and growth stage. A general starting range for growth promotion is 10⁻⁵ to 10⁻⁴ M (0.01 to 0.1 mM).[1] For stress mitigation, concentrations may be higher, in the range of 0.5 mM to 2.3 mM.[2][4]
-
pH Adjustment: The addition of this compound may alter the pH of the nutrient solution. It is crucial to measure and adjust the pH of the final solution to the optimal range for the specific crop being grown (typically 5.5-6.5).
Procedure:
-
Prepare the base hydroponic nutrient solution. A standard Hoagland or a modified Sonneveld's solution can be used.[7][8]
-
Calculate the volume of stock solution needed. To achieve a final concentration of 0.1 mM in a 10 L hydroponic reservoir, you would add 10 mL of a 100 mM stock solution.
-
Add this compound to the nutrient solution. Add the calculated volume of the this compound stock solution to the hydroponic reservoir and mix thoroughly.
-
Monitor and replenish. The stability and uptake of this compound in the hydroponic solution can vary. It is recommended to replace the nutrient solution periodically (e.g., weekly) to maintain the desired concentration.
Experimental Protocols
General Hydroponic Experimental Setup
This protocol describes a general setup for testing the effects of this compound on plant growth in a hydroponic system.
Caption: General Experimental Workflow.
Materials:
-
Seeds of the plant species to be tested.
-
Germination medium (e.g., rockwool cubes, perlite).
-
Hydroponic system (e.g., deep water culture, nutrient film technique).
-
Nutrient solution (e.g., Hoagland solution).
-
This compound.
-
pH meter and EC meter.
-
Controlled environment growth chamber or greenhouse.
Procedure:
-
Seed Germination: Germinate seeds in a suitable medium until they develop a small root system.
-
Transplantation: Carefully transfer the seedlings to the hydroponic system, ensuring the roots are in contact with the nutrient solution.
-
Acclimatization: Allow the plants to acclimate to the hydroponic environment for a period of time (e.g., one week) in the base nutrient solution.
-
Treatment Application: Introduce the different concentrations of this compound to the respective treatment groups. Maintain a control group with only the nutrient solution.
-
Growth Period: Grow the plants under controlled conditions (photoperiod, temperature, humidity) for the duration of the experiment.
-
Data Collection: At the end of the experimental period, harvest the plants and perform the desired measurements.
Root Elongation Assay
Objective: To determine the effect of this compound on root growth.
Procedure:
-
At the time of harvest, carefully remove the plants from the hydroponic system.
-
Gently rinse the roots with deionized water to remove any debris.
-
Lay the root system flat on a measuring surface or scan the roots using a flatbed scanner.
-
Measure the length of the primary root and the number and length of lateral roots.
-
Root system architecture can be further analyzed using image analysis software.
-
Dry the roots in an oven at 60-70°C until a constant weight is achieved to determine root biomass.
Chlorophyll (B73375) Content Measurement
Objective: To assess the effect of this compound on the photosynthetic capacity of the plant. This protocol is based on the spectrophotometric method.[9][10][11]
Materials:
-
Fresh leaf tissue (a known weight, e.g., 100 mg).
-
Solvent (e.g., 80% acetone (B3395972) or 96% ethanol).
-
Mortar and pestle or tissue homogenizer.
-
Centrifuge and centrifuge tubes.
-
Spectrophotometer.
-
Cuvettes.
Procedure:
-
Extraction: Homogenize the leaf tissue in the solvent until it is colorless.[10]
-
Centrifugation: Centrifuge the homogenate to pellet the cell debris.
-
Measurement: Transfer the supernatant (the chlorophyll extract) to a cuvette. Measure the absorbance at 645 nm and 663 nm using the solvent as a blank.[11]
-
Calculation: Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations (for 80% acetone):[11]
-
Chlorophyll a (mg/g) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × (V / (1000 × W))
-
Chlorophyll b (mg/g) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × (V / (1000 × W))
-
Total Chlorophyll (mg/g) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × (V / (1000 × W))
-
Where A is the absorbance at the specified wavelength, V is the final volume of the extract in mL, and W is the fresh weight of the leaf tissue in grams.
-
Data Presentation
The following tables summarize quantitative data from studies on the effects of salicylic acid and potassium silicate (B1173343) in hydroponic and related systems.
Table 1: Effect of Potassium Silicate and Salicylic Acid on Tomato Growth and Disease Resistance in Hydroponics [4]
| Treatment | Root Length Increase (%) | Root Surface Area Increase (%) | Root Volume Increase (%) | Disease Index Reduction (%) |
| Si | Not Reported | 44.4 | 25.0 | 60 |
| SA | Not Reported | 41.26 | 27.70 | 66 |
| Si + SA | 47.68 | 125.40 | 37.70 | 70.08 |
| Si: Potassium Silicate (2.0 mM), SA: Salicylic Acid (0.5 mM). Data are in comparison to control plants. |
Table 2: Effect of Salicylic Acid on Okra Physiology and Production under Salt Stress in Hydroponics [2][12]
| SA Concentration (mM) | Stomatal Conductance (mol H₂O m⁻² s⁻¹) | Transpiration (mmol H₂O m⁻² s⁻¹) | Total Production Increase per Plant (%) |
| 0 (Control) | ~0.387 | Not Reported | - |
| 1.2 | ~0.405 | Increase observed | 11.13 |
| 1.4 | ~0.405 | Increase observed | Not Reported |
| 2.17 | ~0.420 | Not Reported | Not Reported |
| Data are for plants under varying levels of salt stress. The control value for stomatal conductance is an approximation from graphical data. |
Table 3: Effect of Salicylic Acid on Tobacco Growth under Copper Stress in Hydroponics [13]
| SA Concentration (µmol L⁻¹) | Plant Height Increase (%) | Root Length Increase (%) | Fresh Weight Increase (%) |
| 100 | Alleviated inhibition | Alleviated inhibition | Alleviated inhibition |
| 300 | Significant alleviation | Significant alleviation | Significant alleviation |
| 500 | Alleviated inhibition | Alleviated inhibition | Alleviated inhibition |
| Data describe the alleviation of growth inhibition caused by copper stress compared to the copper-stressed control. |
Conclusion
This compound holds considerable promise as a multi-functional plant growth regulator in hydroponic agriculture. Its ability to supply essential potassium while simultaneously activating plant growth and defense pathways through the salicylate component makes it a valuable tool for enhancing crop productivity and resilience. The protocols and data presented here provide a foundation for researchers and professionals to explore and optimize the application of this compound for various plant species in hydroponic systems. Further research is warranted to elucidate the optimal concentrations and application strategies for a wider range of crops under different environmental conditions.
References
- 1. Salicylic acid and its positive effect in hydroponics – Science in Hydroponics [scienceinhydroponics.com]
- 2. mdpi.com [mdpi.com]
- 3. notulaebotanicae.ro [notulaebotanicae.ro]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Potassium Application Enhanced Plant Growth, Mineral Composition, Proximate and Phytochemical Content in Trachyandra divaricata Kunth (Sandkool) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hoaglands Solution for Hydroponic Cultivation – Science in Hydroponics [scienceinhydroponics.com]
- 8. mdpi.com [mdpi.com]
- 9. 2.2. Determination of Chlorophyll Content in Plant [bio-protocol.org]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. uaeu.ac.ae [uaeu.ac.ae]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Salicylic Acid on Growth and Nutrient Uptake in Hydroponic Tobacco under Cu Stress [zwxb.chinacrops.org]
Application Notes and Protocols: Protocol for Testing Herbicidal Efficiency of Potassium Salicyalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium salicylate (B1505791), the potassium salt of salicylic (B10762653) acid, is a compound of interest for its potential herbicidal properties. Salicylic acid is a naturally occurring plant hormone that plays a crucial role in plant growth, development, and defense mechanisms.[1][2][3][4][5] However, at high concentrations, it can induce phytotoxicity, leading to growth inhibition and plant death. This protocol provides a detailed methodology for evaluating the herbicidal efficiency of potassium salicylate in a controlled laboratory setting. The described bioassays are designed to quantify the dose-dependent effects of this compound on the germination and early growth of both monocotyledonous and dicotyledonous plants.
Mechanism of Action
Salicylic acid (SA) and its salts, like this compound, are known to modulate various physiological processes in plants. At optimal concentrations, SA is involved in signaling pathways that regulate responses to biotic and abiotic stress. However, at high concentrations, the herbicidal activity of salicylates is primarily attributed to the induction of excessive oxidative stress. This leads to the accumulation of reactive oxygen species (ROS), which cause cellular damage, inhibit key metabolic processes, and ultimately lead to cell death. The phytotoxic effects manifest as inhibition of seed germination, root and shoot growth, and reduced chlorophyll (B73375) content.
Experimental Protocols
This protocol is divided into two main bioassays: a seed germination and seedling growth bioassay in Petri dishes, and a whole plant bioassay in pots.
Petri Dish Bioassay: Seed Germination and Early Seedling Growth
This bioassay is a rapid and sensitive method to determine the initial phytotoxic effects of this compound on seed germination and early root and shoot development.
Materials:
-
This compound (analytical grade)
-
Distilled water
-
Test plant seeds (e.g., a monocot like wheat (Triticum aestivum) and a dicot like radish (Raphanus sativus))
-
Sterile Petri dishes (9 cm diameter) with sterile filter paper
-
Pipettes and sterile pipette tips
-
Forceps
-
Growth chamber or incubator with controlled temperature and light conditions
-
Ruler or caliper
-
Analytical balance
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mM) in distilled water.
-
From the stock solution, prepare a series of dilutions to create a range of test concentrations. A recommended starting range is 0 mM (control), 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, and 100 mM. The optimal range may need to be determined empirically for the specific plant species.
-
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds by rinsing them in 70% ethanol (B145695) for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.
-
Place two layers of sterile filter paper in each Petri dish.
-
Pipette 5 mL of the respective test solution (or distilled water for the control) onto the filter paper, ensuring it is evenly moistened.
-
Using sterile forceps, place a predetermined number of seeds (e.g., 20) evenly spaced on the filter paper in each Petri dish.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Place the Petri dishes in a growth chamber or incubator at a constant temperature (e.g., 25 ± 2°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark).
-
-
Data Collection (after 7-10 days):
-
Germination Percentage: Count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged. Calculate the germination percentage for each treatment.
-
Root and Shoot Length: Carefully remove the seedlings and measure the length of the primary root and shoot of each seedling using a ruler or caliper.
-
Visual Assessment of Phytotoxicity: Record any visible signs of phytotoxicity, such as necrosis, chlorosis, or morphological abnormalities.
-
Pot Bioassay: Whole Plant Growth and Biomass
This bioassay assesses the herbicidal effects of this compound on the overall growth and health of young plants.
Materials:
-
This compound
-
Test plant seedlings (pre-germinated and grown to the 2-3 leaf stage)
-
Pots (e.g., 10 cm diameter) filled with a suitable potting mix (e.g., peat, perlite, and vermiculite (B1170534) mixture)
-
Greenhouse or controlled environment growth room
-
Graduated cylinders or spray bottles for application
-
Analytical balance
-
Drying oven
Procedure:
-
Plant Preparation:
-
Sow seeds in trays and allow them to grow until they reach the 2-3 leaf stage.
-
Transplant uniform and healthy seedlings into individual pots. Allow the seedlings to acclimate for 3-5 days before treatment.
-
-
Application of this compound:
-
Prepare the same range of this compound solutions as in the Petri dish bioassay.
-
Apply a fixed volume (e.g., 50 mL) of each test solution to the soil of each pot. Alternatively, for foliar application, spray the leaves until runoff. Ensure even application. The control group should be treated with an equal volume of distilled water.
-
-
Growth Conditions:
-
Maintain the pots in a greenhouse or controlled environment growth room with optimal conditions for the chosen plant species (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and regular watering).
-
-
Data Collection (after 14-21 days):
-
Phytotoxicity Rating: Visually assess the plants for signs of injury using a rating scale (e.g., 0 = no injury, 100 = complete plant death). Note symptoms like stunting, leaf curling, chlorosis, and necrosis.
-
Plant Height: Measure the height of the main stem from the soil surface to the apical bud.
-
Chlorophyll Content: Determine the chlorophyll content from a fully expanded young leaf using a spectrophotometer. A detailed protocol is provided in section 3.3.
-
Biomass (Fresh and Dry Weight):
-
Carefully remove the entire plant from the pot and wash the roots to remove soil.
-
Separate the shoot and root systems.
-
Record the fresh weight of the shoot and root for each plant.
-
Dry the plant parts in a drying oven at 70°C for 48-72 hours, or until a constant weight is achieved.
-
Record the dry weight of the shoot and root.
-
-
Protocol for Spectrophotometric Determination of Chlorophyll Content
Materials:
-
Fresh leaf tissue (a known weight or area)
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks
Procedure:
-
Extraction:
-
Take a known weight (e.g., 0.1 g) of fresh leaf tissue and grind it in a mortar and pestle with 5-10 mL of 80% acetone.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a volumetric flask and make up the volume to a known final volume (e.g., 10 mL) with 80% acetone.
-
-
Measurement:
-
Calibrate the spectrophotometer with 80% acetone as a blank.
-
Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm.
-
-
Calculation:
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):
-
Chlorophyll a (mg/L) = (12.7 × A663) - (2.69 × A645)
-
Chlorophyll b (mg/L) = (22.9 × A645) - (4.68 × A663)
-
Total Chlorophyll (mg/L) = (20.2 × A645) + (8.02 × A663)
-
-
Express the chlorophyll content as mg/g of fresh leaf weight.
-
Data Presentation and Statistical Analysis
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Seed Germination and Seedling Growth (Petri Dish Bioassay)
| Concentration (mM) | Germination (%) | Average Root Length (cm) | Average Shoot Length (cm) | Phytotoxicity Observations |
| 0 (Control) | No visible symptoms | |||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Table 2: Effect of this compound on Plant Growth and Biomass (Pot Bioassay)
| Concentration (mM) | Plant Height (cm) | Chlorophyll Content (mg/g FW) | Shoot Fresh Weight (g) | Shoot Dry Weight (g) | Root Fresh Weight (g) | Root Dry Weight (g) | Phytotoxicity Rating (0-100) |
| 0 (Control) | 0 | ||||||
| 1 | |||||||
| 5 | |||||||
| 10 | |||||||
| 25 | |||||||
| 50 | |||||||
| 100 |
Statistical Analysis:
-
The experiments should be conducted using a completely randomized design with at least three to four replications per treatment.
-
The data should be subjected to Analysis of Variance (ANOVA) to determine the significance of the treatment effects.
-
Means should be compared using a suitable post-hoc test, such as Tukey's HSD or Duncan's Multiple Range Test, at a significance level of p ≤ 0.05.
-
For dose-response analysis, the data can be fitted to a non-linear regression model (e.g., a log-logistic model) to calculate the effective dose required to cause a 50% reduction in a given parameter (ED50).[6][7][8][9][10] This provides a quantitative measure of the herbicidal potency of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the herbicidal efficiency of this compound.
Putative Signaling Pathway of Salicylate-Induced Phytotoxicity
Caption: Putative signaling pathway of phytotoxicity induced by high concentrations of this compound.
References
- 1. Salicylic acid: The roles in plant immunity and crosstalk with other hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Salicylic acid: an old hormone up to new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Action of Salicylic Acid on Plant Growth [frontiersin.org]
- 6. home.czu.cz [home.czu.cz]
- 7. Utilizing R Software Package for Dose-Response Studies: The Concept and Data Analysis [bioone.org]
- 8. researchgate.net [researchgate.net]
- 9. caws.org.nz [caws.org.nz]
- 10. isws.org.in [isws.org.in]
Application Notes and Protocols: Potassium Salicylate Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These notes provide comprehensive guidelines for the preparation, storage, and application of potassium salicylate (B1505791) solutions in a laboratory setting. Potassium salicylate (C₇H₅KO₃), the potassium salt of salicylic (B10762653) acid, is a versatile compound utilized in various research fields for its analgesic, anti-inflammatory, antimicrobial, and biochemical buffering properties.[1][2]
Application Notes
Physicochemical Properties
This compound is typically a white, odorless crystalline powder that is highly soluble in water and alcohol.[1][3][4] It is known to become pink upon exposure to light, and its aqueous solutions may turn brown when exposed to air due to oxidation.[3][5] Proper storage is crucial to maintain its integrity.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅KO₃ | [2][6] |
| Molar Mass | 176.21 g/mol (Anhydrous) | [6] |
| 194.23 g/mol (Monohydrate) | [6] | |
| Appearance | White, odorless powder | [3][4] |
| Solubility in Water | 1 g in 0.85 mL | [3][4][7] |
| Storage Temperature | 2-25°C | [3][8] |
| Stability | Protect from light; keep well-closed | [4][8] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |[1] |
Key Laboratory Applications
This compound serves as a valuable tool in various experimental contexts. Its primary mechanism of action as an anti-inflammatory agent involves the inhibition of prostaglandin (B15479496) synthesis.[1] It also finds use as an antiviral agent and a buffering component in biochemical assays.[2][3]
Table 2: Example Concentrations for Laboratory Applications
| Application Area | Example Concentration | pH | Notes | Reference |
|---|---|---|---|---|
| Antiviral Research | 1.0 M | 7.0 | Used to inactivate tobacco mosaic virus. | [3] |
| Plant Biology | 0.5 mM | ~6.5 | Used in combination with potassium silicate (B1173343) to enhance plant defense responses. | [9] |
| Biochemical Assays | Variable | Variable | Can be used as a buffering agent to maintain pH stability. | [2] |
| Antimicrobial Studies | Variable | N/A | Demonstrates broad-spectrum antibacterial activity. |[8] |
Mechanism of Action: Prostaglandin Synthesis Inhibition
Salicylates, including this compound, exert their primary anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the Prostaglandin Pathway by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Solution from Solid
This protocol describes the preparation of a this compound solution to a desired molarity from its solid, powdered form.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 578-36-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 578-36-9 [chemicalbook.com]
- 4. This compound [drugfuture.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Buy this compound | 578-36-9 [smolecule.com]
- 8. This compound | 578-36-9 | FP32597 | Biosynth [biosynth.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vivo Effects of Salicylate on Intestinal Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylates, a class of drugs that includes aspirin (B1665792), have long been recognized for their analgesic, anti-inflammatory, and antipyretic properties. Beyond these well-established effects, a growing body of in vivo research has demonstrated that salicylates can significantly modulate intestinal absorption of various substances, including water, electrolytes, nutrients, and other drugs. Understanding these effects is crucial for drug development, optimizing therapeutic strategies, and elucidating the physiological and pathophysiological processes governing intestinal transport.
These application notes provide a comprehensive overview of in vivo studies investigating the impact of salicylate (B1505791) on intestinal absorption. We present quantitative data from key studies in a comparative format, offer detailed protocols for relevant experimental models, and visualize the proposed signaling pathways through which salicylates exert their effects.
Data Presentation: Quantitative Effects of Salicylate on Intestinal Absorption
The following tables summarize the quantitative data from in vivo studies on the effects of salicylate on the intestinal absorption of water, nutrients, and drugs.
Table 1: Effect of Salicylate on Intestinal Water and Electrolyte Transport in Rats
| Treatment Group | Net Water Flux (μl/cm/hr) | Change from Control | Reference |
| Control | 125 ± 15 | - | [1][2] |
| Salicylate (10 mM in perfusate) | 180 ± 20 | ↑ 44% | [1][2] |
| Microbial Preparation | -50 ± 10 (net secretion) | ↓ 140% | [1][2] |
| Microbial Preparation + Salicylate | 25 ± 8 (net absorption) | ↑ compared to microbial prep alone | [1][2] |
Data are presented as mean ± SEM. Negative values indicate net secretion.
Table 2: Effect of Aspirin on Jejunal Absorption of Glucose, Sodium, and Water in Humans
| Substance | Absorption Rate (Control) | Absorption Rate (After Aspirin) | Percent Inhibition | Reference |
| Glucose | 15.4 ± 2.1 mmol/hr/30cm | 7.6 ± 1.5 mmol/hr/30cm | ~50% | [3][4] |
| Sodium | 10.2 ± 1.8 mEq/hr/30cm | 5.0 ± 1.2 mEq/hr/30cm | ~51% | [3][4] |
| Water | 145 ± 25 ml/hr/30cm | 72 ± 18 ml/hr/30cm | ~50% | [3][4] |
Aspirin was administered orally at a dose of 2.6 g. Data are presented as mean ± SEM.[3][4]
Table 3: Effect of Aspirin on the Intestinal Absorption of Clopidogrel (B1663587) in Rats
| Treatment Group | Clopidogrel Absorption (AUC) | Change from Control | Reference |
| Control | 100% (normalized) | - | [1][2] |
| Aspirin (prolonged use) | Significantly decreased | ↓ | [1][2] |
AUC: Area Under the Curve. The decrease in clopidogrel absorption is attributed to the aspirin-induced upregulation of the multidrug-resistance protein 1 (MDR1).[1][2]
Experimental Protocols
Protocol 1: In Vivo Single-Pass Intestinal Perfusion in Rats
This protocol is a standard method for studying the intestinal absorption of substances in vivo.
1. Animal Preparation:
-
Use male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.[5][6]
-
Anesthetize the rat with an appropriate anesthetic (e.g., urethane (B1682113) or pentobarbital).
-
Perform a midline abdominal incision to expose the small intestine.
-
Select a segment of the jejunum (approximately 10-15 cm in length).
-
Insert cannulas at the proximal and distal ends of the segment and secure them with ligatures. Take care not to disturb the blood supply.
-
Gently flush the intestinal segment with warm (37°C) saline to remove any residual contents.
2. Perfusion:
-
Prepare the perfusion solution. A common choice is Krebs-Ringer bicarbonate buffer, containing the substance of interest and a non-absorbable marker (e.g., phenol (B47542) red or [14C]polyethylene glycol) to correct for water flux.
-
The perfusion solution should be warmed to 37°C and gassed with 95% O2 / 5% CO2.
-
Connect the proximal cannula to a perfusion pump and the distal cannula to a collection tube.
-
Perfuse the intestinal segment at a constant flow rate (e.g., 0.2-0.4 ml/min).[5][6]
-
Allow for an equilibration period of 30-60 minutes before collecting samples.
-
Collect the perfusate from the distal end at timed intervals (e.g., every 15 minutes) for 60-120 minutes.
3. Sample Analysis and Calculation:
-
Measure the concentration of the substance of interest and the non-absorbable marker in the initial perfusion solution and in the collected samples.
-
Calculate the net absorption or secretion rate using the following formula:
- Net absorption = [(Cin * V) - (Cout * V * (Min/Mout))] / L
- Where:
-
Cin = Concentration in the initial perfusate
-
Cout = Concentration in the collected perfusate
-
V = Perfusion flow rate
-
Min = Concentration of the non-absorbable marker in the initial perfusate
-
Mout = Concentration of the non-absorbable marker in the collected perfusate
-
L = Length of the intestinal segment
Experimental Workflow for In Vivo Intestinal Perfusion
Caption: Workflow for in vivo single-pass intestinal perfusion in rats.
Signaling Pathways
Salicylate's effects on intestinal absorption are mediated by complex signaling pathways. Two prominent mechanisms that have been identified are the modulation of cyclic nucleotide levels and the activation of AMP-activated protein kinase (AMPK).
Cyclic Nucleotide-Dependent Pathway
In certain pathological conditions, such as those induced by enterotoxins, intestinal secretion is driven by an increase in intracellular cyclic AMP (cAMP) or cyclic GMP (cGMP). Salicylate has been shown to counteract this effect, thereby promoting net absorption.[7]
Caption: Salicylate counteracts enterotoxin-induced intestinal secretion.
AMPK Activation Pathway
Salicylate is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9][10] In the context of intestinal cells, AMPK activation can influence various transport processes. While the direct link between salicylate-induced AMPK activation and the absorption of water and electrolytes is still under investigation, it is a plausible mechanism contributing to the observed effects.
Caption: Potential role of AMPK activation in salicylate's effects.
MDR1 Induction Pathway
Prolonged exposure to aspirin has been shown to induce the expression of Multidrug Resistance Protein 1 (MDR1), an efflux transporter, in intestinal epithelial cells. This can lead to decreased absorption of drugs that are substrates of MDR1, such as clopidogrel.[1][2]
Caption: Aspirin's effect on drug absorption via MDR1 induction.
Conclusion
The in vivo effects of salicylate on intestinal absorption are multifaceted, involving the modulation of water, electrolyte, nutrient, and drug transport. The experimental protocols and data presented here provide a foundation for researchers to further investigate these phenomena. The signaling pathways, while not fully elucidated, point towards the involvement of cyclic nucleotides and AMPK as key mediators. A thorough understanding of these interactions is paramount for the development of safer and more effective therapeutic strategies involving salicylates and for predicting their impact on the absorption of co-administered drugs.
References
- 1. Prolonged use of aspirin alters human and rat intestinal cells and thereby limits the absorption of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of aspirin on intestinal absorption of glucose, sodium, and water in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of aspirin on intestinal absorption of glucose, sodium, and water in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Effects of salicylate on intestinal absorption: in vitro and in vivo studies with enterotoxigenic micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Salicylates Ameliorate Intestinal Inflammation by Activating Macrophage AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salicylates Ameliorate Intestinal Inflammation by Activating Macrophage AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium Salicylate as a Cosmetic Preservative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium salicylate (B1505791) as a preservative in cosmetic formulations. The information is intended to guide researchers and formulators in the effective and safe use of this ingredient.
Introduction
Potassium salicylate, the potassium salt of salicylic (B10762653) acid, is a synthetic ingredient utilized in the cosmetics industry for its antimicrobial and preservative properties.[1] It helps to control the growth of microorganisms such as bacteria and fungi, thereby protecting cosmetic products from spoilage and ensuring consumer safety.[1] Preservatives are essential in aqueous-based cosmetic formulations, which are susceptible to microbial contamination.[1]
Regulatory Status
In the European Union, this compound is listed in Annex V of the Cosmetics Regulation (EC) No. 1223/2009 as a permitted preservative. Its use is subject to concentration limits and specific applications to ensure consumer safety.[1] Manufacturers are responsible for conducting thorough safety assessments and using the lowest effective concentration to ensure product stability and safe application.[1]
Antimicrobial Efficacy
This compound exhibits broad-spectrum antimicrobial activity against a variety of microorganisms commonly found in cosmetic products. While specific minimum inhibitory concentration (MIC) data for this compound against cosmetic spoilage organisms is limited in publicly available literature, data for the closely related sodium salicylate and salicylic acid provide valuable insights into its potential efficacy.
Table 1: Antimicrobial Efficacy Data for Salicylates (as a proxy for this compound)
| Microorganism | Test Substance | Concentration | Efficacy Metric | Reference |
| Pseudomonas aeruginosa | Sodium Salicylate | 125 mM | MIC | [1] |
| Pseudomonas aeruginosa | Sodium Salicylate | 250 mM | MBC | [1] |
| Escherichia coli | Salicylic Acid Microcapsules | 4 mg/mL | MIC | [2] |
| Escherichia coli | Salicylic Acid Microcapsules | 4 mg/mL | MBC | [2] |
| Staphylococcus aureus | Salicylic Acid Microcapsules | 4 mg/mL | MIC | [2] |
| Staphylococcus aureus | Salicylic Acid Microcapsules | 4 mg/mL | MBC | [2] |
Note: The data presented above is for sodium salicylate and salicylic acid microcapsules and should be considered as an indicator of the potential efficacy of this compound. Formulators must conduct their own efficacy testing to determine the optimal concentration for their specific formulations.
Mechanism of Action
The antimicrobial action of salicylates is primarily attributed to their ability to disrupt the integrity of the microbial cell membrane. This disruption leads to increased permeability, causing the leakage of essential intracellular components such as ions, nucleic acids, and proteins, ultimately resulting in cell death.
Caption: Proposed mechanism of antimicrobial action for this compound.
Synergistic Effects
In cosmetic formulations, preservatives are often used in combination to achieve a broader spectrum of activity and to reduce the concentration of individual preservatives, thereby minimizing the potential for skin irritation. While specific quantitative data on the synergistic effects of this compound with other preservatives is not extensively documented, it is a common practice to combine it with other preservatives like phenoxyethanol (B1677644) and potassium sorbate. Such combinations can provide a more robust preservative system against a wider range of microorganisms.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against relevant microbial strains.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (broth with inoculum, no preservative) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Preservative Efficacy Testing (Challenge Test) - Based on ISO 11930
This protocol provides a standardized method to evaluate the efficacy of this compound as a preservative within a cosmetic formulation.
Caption: Workflow for Preservative Efficacy Testing (Challenge Test).
Methodology:
-
Product Preparation: Prepare samples of the final cosmetic formulation containing this compound at the desired concentration.
-
Inoculum Preparation: Prepare a mixed inoculum containing specified strains of Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis at a high concentration (typically 10^5 to 10^6 CFU/g or mL of the product).
-
Inoculation: Introduce the microbial inoculum into the cosmetic product samples and mix thoroughly.
-
Incubation: Store the inoculated samples at a controlled temperature (e.g., 20-25°C) for 28 days.
-
Sampling and Enumeration: At specified time points (typically day 0, 7, 14, and 28), withdraw an aliquot from each sample, neutralize the preservative, and enumerate the surviving microorganisms using standard plating techniques.
-
Evaluation: Compare the reduction in the microbial count at each time point against the acceptance criteria outlined in the ISO 11930 standard. For bacteria, a significant reduction is expected by day 7, with no subsequent increase. For yeast and mold, a reduction is expected by day 14, with no subsequent increase.
Formulation Considerations
-
pH: The efficacy of salicylic acid and its salts can be pH-dependent. It is generally more effective in acidic formulations. Formulators should evaluate the performance of this compound across the intended pH range of their product.
-
Solubility: this compound is soluble in water, making it suitable for aqueous-based formulations and the aqueous phase of emulsions.
-
Compatibility: Compatibility with other ingredients in the formulation should be assessed to ensure that the preservative efficacy is not compromised.
Conclusion
This compound is a viable preservative for a range of cosmetic products. Its effectiveness is influenced by the formulation's pH, composition, and the presence of other antimicrobial agents. Rigorous preservative efficacy testing according to standardized protocols like ISO 11930 is crucial to ensure the microbiological safety and stability of the final product. Further research into the specific antimicrobial spectrum and synergistic potential of this compound will provide more detailed guidance for its application in cosmetic science.
References
- 1. Sodium Salicylate Influences the Pseudomonas aeruginosa Biofilm Structure and Susceptibility Towards Silver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectchemicals.com [connectchemicals.com]
Troubleshooting & Optimization
Improving the yield of potassium salicylate synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of potassium salicylate (B1505791).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing potassium salicylate?
The most common and straightforward method for synthesizing this compound is through an acid-base neutralization reaction. This involves reacting salicylic (B10762653) acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), typically in a suitable solvent like water or ethanol.[1]
Q2: Which potassium base is better to use: potassium hydroxide or potassium carbonate?
Both potassium hydroxide and potassium carbonate can be effectively used.
-
Potassium Hydroxide (KOH): Being a strong base, it reacts vigorously and completely with salicylic acid. The reaction is a simple neutralization, producing this compound and water.
-
Potassium Carbonate (K₂CO₃): This is a weaker base, and its reaction with salicylic acid will produce this compound, water, and carbon dioxide gas, which will be observed as effervescence.[1] The choice may depend on the desired reaction rate and pH of the final solution before purification.
Q3: My final product has a pink or brownish tint. What causes this discoloration and how can I prevent it?
Discoloration is a common issue often caused by:
-
Oxidation: The phenolate (B1203915) group in salicylate is susceptible to air oxidation, which can form colored byproducts. This process can be accelerated by exposure to air, especially at higher temperatures.[1]
-
Trace Metal Contamination: Contamination with trace amounts of iron from reactants or equipment can form colored complexes with salicylates, often appearing as a purple or pink hue.
To prevent discoloration, it is advisable to use high-purity reagents and deionized water, and to consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if high purity is critical.
Q4: An unexpected white precipitate has formed during my reaction. What could be the cause?
The formation of a white precipitate can be due to a few factors:
-
Poor Solubility of Reactants: Salicylic acid has limited solubility in cold water.[1] If the reaction is performed at a low temperature or with insufficient solvent, the salicylic acid may not fully dissolve or the this compound product may precipitate prematurely if its concentration exceeds its solubility limit.
-
Incomplete Reaction: If using potassium carbonate, an incomplete reaction might leave unreacted salicylic acid, which could precipitate, especially if the solution is cooled.
To mitigate this, ensure the reaction temperature is adequate to dissolve the reactants and product, and use a sufficient volume of solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. | Ensure the reaction goes to completion by extending the reaction time or moderately warming the solution.[1] Monitor the reaction (e.g., cessation of CO₂ evolution if using K₂CO₃). |
| Sub-optimal Molar Ratio: Incorrect stoichiometry can leave unreacted starting material. | Use a slight excess of the potassium base to ensure all the salicylic acid reacts. However, a large excess may complicate purification. | |
| Product Loss During Purification: Significant product may be lost during filtration, washing, or recrystallization steps. | To minimize loss during workup, ensure efficient extraction and careful separation. When recrystallizing, use a minimal amount of hot solvent and cool slowly to maximize crystal formation. | |
| Product Discoloration (Pink/Brown) | Oxidation: Exposure to atmospheric oxygen.[1] | Perform the reaction under an inert atmosphere (e.g., nitrogen). Minimize the time the reaction is exposed to high temperatures and air. |
| Iron Contamination: Trace iron from glassware or reagents. | Use high-purity reagents and ensure all glassware is thoroughly cleaned. Washing the crude product with a dilute solution of a non-coordinating acid might help in some cases. | |
| Clumping of Reactants | Poor Dissolution: Rapid addition of solid reactants into a small volume of solvent. | Add reactants gradually with constant stirring. Pre-dissolving the potassium base in water before slowly adding the salicylic acid can prevent clumping.[2] Applying gentle heat can also improve dissolution.[1] |
Experimental Protocols
Protocol 1: Synthesis from Salicylic Acid and Potassium Carbonate
-
Dissolution: In a round-bottom flask, dissolve 3.3 g of salicylic acid and 2.0 g of potassium carbonate in approximately 40 mL of deionized water.[1]
-
Reaction: Stir the mixture at room temperature. Carbon dioxide evolution will be observed. The reaction can be expedited by gently warming the solution.[1] Continue stirring until the effervescence ceases and all the salicylic acid has dissolved.
-
Filtration (Optional): If the solution contains any insoluble impurities, filter it while hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of this compound.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold water.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Synthesis from Salicylic Acid and Potassium Hydroxide
-
Preparation of Base Solution: In a beaker, carefully dissolve a stoichiometric amount of potassium hydroxide in deionized water. For example, dissolve approximately 1.35 g of KOH in 20 mL of water for every 3.3 g of salicylic acid. Caution: This dissolution is exothermic. Allow the solution to cool.
-
Reaction: Slowly add the salicylic acid to the potassium hydroxide solution with continuous stirring. The neutralization reaction will generate heat.
-
Crystallization and Isolation: Follow steps 3-6 from Protocol 1 to isolate and dry the this compound product.
Factors Affecting Reaction Yield
The yield of salicylate synthesis is sensitive to several experimental parameters. The following table summarizes the impact of key variables on yield, with data adapted from studies on salicylate ester synthesis, which follows similar chemical principles.
| Parameter | Condition | Effect on Yield | Reference |
| Temperature | 100°C | 28% | [3] |
| 115°C | 51% | [3] | |
| 130°C | 53% | [3] | |
| Reaction Time | 7 hours | 64% | [3] |
| 10 hours | 86% | [3] | |
| 12 hours | 88% | [3] | |
| Molar Ratio (Acid:Base) | 1:0.5 | 44% | [3] |
| 1:1 | 51% | [3] | |
| 1:1.5 | 52% | [3] |
Note: The yield percentages are from a study on the synthesis of salicylate esters using ionic liquid catalysts and are provided for illustrative purposes to show trends in how reaction conditions can affect product yield.[3]
Diagrams
References
Addressing potassium salicylate stability and photosensitivity issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability and photosensitivity issues encountered during experiments with potassium salicylate (B1505791).
Frequently Asked Questions (FAQs)
Q1: My potassium salicylate solution turned pink/brown. What happened and is it still usable?
A: A pink or brownish discoloration is a common indicator of degradation, particularly due to light exposure (photosensitivity).[1] Salicylates are known to be photolabile, and this color change suggests the formation of degradation products.[2] For quantitative experiments or use in final formulations, it is strongly recommended to discard the discolored solution and prepare a fresh one using appropriate protective measures. For preliminary qualitative tests, the impact of the minor degradation might be negligible, but this should be assessed on a case-by-case basis.
Q2: What are the optimal storage conditions for this compound powder and its solutions?
A: To ensure stability, this compound powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from direct sunlight.[3][4] Solutions are particularly susceptible to degradation and should be freshly prepared. If storage is necessary, they must be kept in amber-colored glassware or containers wrapped in aluminum foil to protect from light and stored at refrigerated temperatures (2-8°C).[2][5]
Q3: What are the known degradation products of this compound?
A: Forced degradation studies on related salicylate compounds have identified several potential degradation products. Under photolytic (light) and oxidative stress, salicylates can degrade into compounds such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[2] Under harsh hydrolytic (acidic or alkaline) or thermal conditions, decarboxylation to form phenol (B47542) is also possible.
Q4: How does pH affect the stability of this compound solutions?
A: The stability of salicylate solutions can be pH-dependent. While many compounds undergo accelerated hydrolysis in alkaline conditions, some studies on salicylates have shown more significant degradation in acidic (pH 4) environments compared to neutral or alkaline conditions when subjected to certain stressors like ozonation.[6][7] It is crucial to buffer your solution to a pH relevant to your experimental needs and to evaluate stability under those specific conditions. For general use, a neutral or slightly acidic aqueous solution is common.[1]
Q5: Are there any known incompatibilities for this compound?
A: Yes, this compound is incompatible with strong oxidizing agents.[3] Contact with these substances can lead to rapid degradation and potentially hazardous reactions. It is also advisable to check for compatibility with other excipients if you are developing a formulation, as interactions can affect stability.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Analytical Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Drifting baseline or unexpected peaks in HPLC analysis. | 1. Degradation during analysis: The sample may be degrading in the autosampler due to light exposure or elevated temperature. 2. Contaminated mobile phase or column. | 1. Use an amber autosampler vial or cover the vial tray. Set the autosampler temperature to a cooler setting (e.g., 4°C). 2. Prepare a fresh mobile phase. Flush the column with a strong solvent (e.g., acetonitrile (B52724) or methanol) to remove contaminants. |
| Assay values are lower than expected. | 1. Degradation of stock solution or sample: The solution may have been exposed to light or stored improperly. 2. Incorrect preparation of standard or sample. | 1. Prepare a fresh stock solution and samples, ensuring minimal light exposure throughout the process. 2. Double-check all calculations, dilutions, and weighing procedures. Use a recently calibrated balance. |
| Variable results between different batches of the same experiment. | 1. Inconsistent light exposure: Different samples may have been exposed to ambient light for varying durations. 2. pH variation in the solution. | 1. Standardize the experimental workflow to minimize and control light exposure for all samples equally. Work under yellow light if possible. 2. Ensure the pH of all solutions is consistent and buffered if necessary. |
Issue 2: Physical Instability of Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitation or cloudiness in a this compound solution. | 1. Solubility limit exceeded: The concentration of this compound may be too high for the chosen solvent system. 2. pH-induced precipitation: A change in pH may have caused the salicylate to convert to the less soluble salicylic (B10762653) acid. 3. Interaction with other components. | 1. Review the solubility data for your solvent. You may need to decrease the concentration or gently warm the solution to aid dissolution. 2. Measure the pH of the solution. Adjust as necessary with a suitable buffer or pH modifier. 3. Evaluate the compatibility of all components in the mixture. |
| Unexpected color change (e.g., pink, yellow, brown). | 1. Photodegradation: Exposure to UV or ambient light.[1][2] 2. Oxidative degradation: Reaction with dissolved oxygen or trace metal ions. | 1. Prepare and store the solution in light-protected containers (amber glass, foil-wrapped). 2. Consider preparing solutions with de-gassed solvents or sparging with an inert gas (e.g., nitrogen) to minimize oxidation. |
Data Presentation: Stability of Salicylate Solutions
The following tables summarize representative stability data for salicylate solutions under various stress conditions. This data is based on studies of closely related salicylate compounds and serves as a guide for expected behavior.[2]
Table 1: Photodegradation of a Salicylate Solution (20 mg/mL)
| Light Exposure (lux hours) | % Degradation (Protected from Light) | % Degradation (Exposed to Light) | Appearance (Exposed) |
| 0 | 0% | 0% | Colorless |
| 1,200,000 | < 0.5% | 6.6% | Light Yellow-Brown |
| 6,000,000 | < 0.5% | 9.8% | Brown-Yellow |
Table 2: Hydrolytic Stability of a Salicylate Solution after 10 Days at 90°C
| Condition | % Degradation | Classification |
| Neutral (Water) | Not Observed | Practically Stable |
| Acidic (0.1M HCl) | Not Observed | Practically Stable |
| Alkaline (0.1M NaOH) | ~ 5% | Stable |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol is designed to assess the photosensitivity of this compound in solution, following ICH Q1B guidelines.[8][9]
-
Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol-water mixture).
-
Transfer 5 mL of the solution into two separate, clear glass vials (e.g., quartz or borosilicate).
-
Wrap one vial completely in aluminum foil to serve as the "dark control."
-
-
Exposure:
-
Place both the clear and foil-wrapped vials in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A xenon lamp or a combination of cool white and near-UV fluorescent lamps can be used.
-
-
Analysis:
-
At appropriate time points (e.g., after 1.2 million lux hours), withdraw aliquots from both vials.
-
Analyze the samples immediately using a stability-indicating HPLC method (see Protocol 3).
-
Compare the chromatograms of the exposed sample, the dark control, and an unexposed (time zero) sample. Look for a decrease in the main this compound peak and the appearance of new peaks corresponding to degradation products.
-
Protocol 2: Hydrolytic Degradation Study (Acid/Base Stress)
This protocol evaluates the stability of this compound to acid and base hydrolysis.[10]
-
Preparation:
-
Prepare three 1 mg/mL solutions of this compound in:
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (for neutral hydrolysis)
-
-
Transfer each solution into separate, sealed vials.
-
-
Incubation:
-
Place the vials in a water bath or oven set to a stress temperature (e.g., 60-80°C).
-
Maintain the samples at this temperature for a defined period (e.g., 24, 48, or 72 hours).
-
-
Analysis:
-
After the incubation period, allow the samples to cool to room temperature.
-
If necessary, neutralize the acid and base samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method to determine the percentage of remaining this compound and identify any degradation products.
-
Protocol 3: Stability-Indicating HPLC Method
This method is adapted from a validated procedure for a related salicylate compound and is suitable for quantifying this compound and its degradation products.[2]
-
Column: Nucleosil 100 C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Methanol : Water : Acetic Acid (60:40:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm or 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
Visualizations
Caption: Workflow for a forced photodegradation study.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for common stability issues.
References
- 1. Frontiers | Rapid quantitative analysis of potassium in soil based on direct-focused laser ablation-laser induced breakdown spectroscopy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. mlrip.ac.in [mlrip.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility challenges of potassium salicylate in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with potassium salicylate (B1505791).
Troubleshooting Guide
Issue: Potassium salicylate is not dissolving in my chosen solvent.
| Question | Possible Cause | Troubleshooting Steps |
| Why is my this compound not dissolving in water at room temperature? | While this compound is highly soluble in water, you may be exceeding its solubility limit or the dissolution rate may be slow. | 1. Increase the amount of solvent: this compound is very soluble in water, with one gram dissolving in approximately 0.85 mL of water.[1][2][3] Ensure you are using a sufficient volume of water. 2. Heat the solution: Gently warming the solution can help increase the dissolution rate.[4] 3. Agitate the mixture: Stirring or vortexing can accelerate the dissolution process. |
| My this compound is precipitating out of an aqueous solution. What should I do? | The pH of your solution may have shifted, causing the more soluble this compound to convert to the less soluble salicylic (B10762653) acid. This can happen upon the addition of an acidic substance.[4] | 1. Check the pH: Use a pH meter to determine the pH of the solution. 2. Adjust the pH: If the pH is acidic, slowly add a dilute solution of a base, such as potassium hydroxide (B78521) (KOH), to raise the pH. The aqueous solution of this compound is typically neutral or slightly acidic to litmus.[1] Maintaining a neutral to slightly alkaline pH can help keep it in its salt form. |
| I'm struggling to dissolve this compound in a non-polar organic solvent. Why? | This compound is an ionic salt and, like most salts, has low solubility in non-polar solvents. | 1. Consider a different solvent: If your experimental design allows, switch to a more polar solvent such as water or a short-chain alcohol.[1][2][3] 2. Use a co-solvent system: Adding a polar co-solvent like water or ethanol (B145695) to your non-polar solvent can increase the overall polarity of the mixture and improve the solubility of the this compound. |
| When I add a co-solvent, the this compound initially dissolves but then precipitates. What is happening? | You may be adding the co-solvent too quickly or the final solvent ratio may not be optimal for solubility. Uncontrolled precipitation can occur upon dilution with an aqueous medium if the drug is insoluble in water and the co-solvent mixture cannot readily re-dissolve it. | 1. Optimize the co-solvent ratio: Experiment with different ratios of your solvent and co-solvent to find the optimal mixture for maximum solubility. 2. Slow addition: Add the co-solvent dropwise while continuously stirring or agitating the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
Q2: How does pH affect the solubility of this compound?
The pH of the solution is a critical factor. This compound is the salt of a weak acid, salicylic acid. In acidic conditions, it can be converted back to salicylic acid, which is less soluble in water.[4] Maintaining a neutral to slightly alkaline pH will keep the compound in its more soluble salt form.
Q3: Can I use a co-solvent to dissolve this compound?
Yes, using a co-solvent system is a common technique to enhance the solubility of drugs.[5][6] For dissolving this compound in a less polar solvent, adding a miscible polar co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol can be effective.[5][7] The co-solvent works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[6]
Q4: Are there other methods to improve the solubility of this compound?
Besides pH adjustment and co-solvency, the use of surfactants can also be explored. Surfactants can form micelles that encapsulate the less soluble compound, increasing its apparent solubility in the bulk solvent.
Q5: How does temperature affect the solubility of this compound?
For most salts, solubility in water increases with temperature. If you are having trouble dissolving this compound, gentle heating of the solution can help.[4]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and its parent compound, salicylic acid, in various solvents.
| Compound | Solvent | Temperature | Solubility | Reference |
| This compound | Water | 28.5 °C | 1 g in 0.85 mL (55.82% w/w in saturated solution) | [1] |
| Salicylic Acid | Water | 20 °C | ~0.2% | [8] |
| Salicylic Acid | Water | 75 °C | ~1.7% | [8] |
| Salicylic Acid | Ethanol (pure) | Ambient | ~14% | [8] |
| Salicylic Acid | Ethanol (20%) | Ambient | ~0.5% | [8] |
| Salicylic Acid | Propylene Glycol | Ambient | ~3-6% | [8] |
| Salicylic Acid | Glycerin | Ambient | ~1.6% | [8] |
| Salicylic Acid | Octyldodecanol | Ambient | ~15-20% | [8] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of this compound (Shake-Flask Method)
This protocol is adapted from the WHO guidelines for determining the equilibrium solubility of active pharmaceutical ingredients.[9]
-
Preparation of Solvent Media: Prepare buffers at a minimum of three different pH values (e.g., pH 4.5, 6.8, and 7.4) to represent different physiological conditions.
-
Addition of Solute: Add an excess amount of this compound to a known volume of each solvent medium in a sealed flask. The excess solid should be visible.
-
Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw a sample from the supernatant. The sample should be filtered to remove any undissolved particles. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that specific solvent at that temperature.
Protocol 2: Enhancing this compound Solubility using a Co-solvent System
-
Solvent Selection: Choose a primary solvent in which this compound has low solubility and a miscible co-solvent in which it is highly soluble (e.g., primary solvent: ethyl acetate, co-solvent: ethanol).
-
Preparation of Solvent Mixtures: Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30 v/v).
-
Solubility Determination: Determine the solubility of this compound in each solvent mixture using the shake-flask method described in Protocol 1.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent percentage to identify the optimal solvent ratio for maximum solubility.
Protocol 3: Enhancing this compound Solubility by pH Adjustment
-
Preparation of a Suspension: Create a suspension of this compound in deionized water.
-
Initial pH Measurement: Measure the initial pH of the suspension.
-
Titration with Acid: Slowly add a dilute solution of a strong acid (e.g., 0.1 M HCl) to the suspension in small increments.
-
pH and Visual Observation: After each addition, stir the mixture and measure the pH. Observe if the amount of undissolved solid changes. Note the pH at which precipitation of salicylic acid occurs.
-
Titration with Base: In a separate experiment, start with a suspension of salicylic acid in water. Slowly add a dilute solution of a strong base (e.g., 0.1 M KOH).
-
pH and Visual Observation: After each addition of base, stir the mixture, measure the pH, and observe the dissolution of the solid. Note the pH at which the solid completely dissolves.
-
Data Analysis: This will give you the pH range in which this compound is most soluble.
Visualizations
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Logical relationships in strategies for enhancing this compound solubility.
References
- 1. This compound [drugfuture.com]
- 2. This compound CAS#: 578-36-9 [amp.chemicalbook.com]
- 3. This compound | 578-36-9 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. bepls.com [bepls.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. who.int [who.int]
Identifying and minimizing byproducts in 4-methoxyl potassium salicylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 4-methoxyl potassium salicylate (B1505791).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-methoxyl potassium salicylate?
A1: A widely used method involves the methylation of 2,4-dihydroxybenzoic acid using dimethyl sulfate (B86663) in an alkaline aqueous solution. This reaction yields 4-methoxyl salicylic (B10762653) acid as a crude product. The crude acid is then purified and subsequently neutralized with a potassium salt, such as potassium carbonate, to produce 4-methoxyl this compound.[1][2]
Q2: What are the primary byproducts to expect during this synthesis?
A2: The most significant byproduct is 2,4-dimethoxybenzoic acid. This occurs when the hydroxyl group at the 2-position of the salicylic acid is also methylated.[1] Another potential impurity is unreacted 2,4-dihydroxybenzoic acid.[1]
Q3: How can the formation of the 2,4-dimethoxybenzoic acid byproduct be minimized?
A3: Minimizing the formation of 2,4-dimethoxybenzoic acid is primarily achieved by carefully controlling the stoichiometry of the reactants. It is crucial to strictly regulate the amount of the methylating agent, dimethyl sulfate.[1] Maintaining the recommended molar ratios is key to selectively methylating only the hydroxyl group at the 4-position.
Q4: What are the recommended analytical techniques for identifying and quantifying 4-methoxyl this compound and its byproducts?
A4: The primary analytical methods for the analysis of 4-methoxyl this compound and its impurities are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for both qualitative and quantitative analysis, capable of separating the desired product from its byproducts and unreacted starting materials.[3][][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolution and sensitivity for identifying byproducts. For salicylic acid derivatives, a derivatization step, such as silylation, is often necessary to increase volatility and thermal stability.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of the final product and any isolated byproducts, helping to confirm their identities.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of 4-methoxyl this compound | Incomplete methylation reaction. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Check the quality and reactivity of the dimethyl sulfate. |
| Loss of product during purification. | - Optimize the recrystallization solvent and temperature.[1][2] - Minimize transfers of the material. | |
| High levels of 2,4-dimethoxybenzoic acid detected | Excess dimethyl sulfate used. | - Strictly control the molar ratio of dimethyl sulfate to 2,4-dihydroxybenzoic acid.[1] |
| Reaction temperature too high. | - Maintain the recommended reaction temperature to favor selective methylation. | |
| Presence of unreacted 2,4-dihydroxybenzoic acid in the final product | Insufficient amount of dimethyl sulfate. | - Ensure the correct stoichiometric amount of dimethyl sulfate is used. |
| Inefficient purification. | - Perform hot suction filtration of the crude 4-methoxyl salicylic acid in deionized water to remove unreacted 2,4-dihydroxybenzoic acid.[1] | |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase or column. | - Optimize the mobile phase composition (e.g., methanol (B129727)/water or acetonitrile (B52724)/water with a pH modifier).[3][][10] - Select a suitable column, such as a C18 column.[][5] |
| Sample overload. | - Inject a smaller volume of the sample or dilute the sample. | |
| Difficulty in detecting compounds by GC-MS | Low volatility of the analytes. | - Derivatize the samples with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[6][11] |
Experimental Protocols
Synthesis of 4-Methoxyl this compound
This protocol is based on a common synthetic method.[1][2]
-
Methylation:
-
Dissolve 2,4-dihydroxybenzoic acid in an alkaline aqueous solution (e.g., sodium hydroxide (B78521) or potassium hydroxide solution).
-
Carefully add dimethyl sulfate dropwise while maintaining the reaction temperature below a specified limit (e.g., 40°C) to control the exothermic reaction. The recommended molar ratio of sodium hydroxide/potassium hydroxide: 2,4-dihydroxybenzoic acid: dimethyl sulfate is approximately 2.1:1:1.0-1.1 to minimize byproduct formation.[1]
-
After the addition is complete, continue stirring for several hours to ensure the reaction proceeds to completion.
-
-
Purification of 4-Methoxyl Salicylic Acid:
-
Acidify the reaction mixture to precipitate the crude 4-methoxyl salicylic acid.
-
Filter the crude product and wash it with deionized water.
-
To remove unreacted 2,4-dihydroxybenzoic acid, suspend the crude product in deionized water, heat to approximately 80°C with stirring, and then perform suction filtration while hot.[1]
-
-
Formation of the Potassium Salt:
-
Dissolve the purified 4-methoxyl salicylic acid in deionized water.
-
Add a stoichiometric amount of potassium carbonate to neutralize the acid, which will result in the formation of 4-methoxyl this compound.
-
-
Final Purification:
-
The crude 4-methoxyl this compound can be further purified by recrystallization from a suitable solvent, such as 50% ethanol, to obtain a high-purity crystalline product.[1]
-
Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis [3][][5]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, and a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol or acetonitrile and a buffered aqueous solution (e.g., potassium dihydrogen phosphate). The pH of the mobile phase can be adjusted to optimize separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where all compounds of interest have significant absorbance (e.g., around 244 nm or in the range of 190-400 nm with a DAD).[][5]
-
Quantification: External standard method using certified reference standards of 4-methoxyl this compound and potential byproducts.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification [6][7]
-
Derivatization (Silylation):
-
Evaporate a known amount of the sample to dryness.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), and a suitable solvent.
-
Heat the mixture to ensure complete derivatization.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Mass Spectrometry: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification of specific byproducts.[6]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation [8][12]
-
Sample Preparation: Dissolve a small amount of the purified product or isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Instrumentation: A high-resolution NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for unambiguous structure elucidation.
-
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Byproduct Formation
| Molar Ratio (NaOH/KOH : 2,4-dihydroxybenzoic acid : Dimethyl Sulfate) | Expected Purity of 4-Methoxyl Salicylic Acid | Key Byproduct(s) | Notes |
| 2.1 : 1 : 1.0 - 1.1 | High | 2,4-dimethoxybenzoic acid (minimized) | Recommended ratio for selective methylation.[1] |
| > 2.1 : 1 : > 1.2 | Lower | Increased levels of 2,4-dimethoxybenzoic acid | Excess methylating agent leads to over-methylation. |
| < 2.1 : 1 : < 1.0 | Lower | Unreacted 2,4-dihydroxybenzoic acid | Insufficient methylating agent results in incomplete reaction. |
Visualizations
References
- 1. CN104370737A - Synthesis and preparation method of 4-methoxyl this compound - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN103822976A - Method for measuring 4-potassium methoxysalicylate in cosmetics - Google Patents [patents.google.com]
- 5. CN103822976B - Method for measuring 4-potassium methoxysalicylate in cosmetics - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. High resolution NMR spectroscopy and some examples of its use (1968) | C. Y. Hopkins | 32 Citations [scispace.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Salicyate Analysis by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for salicylate (B1505791) analysis by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of salicylates by HPLC.
Issue 1: Peak Tailing
Symptom: The salicylate peak is asymmetrical, with a trailing edge that is broader than the leading edge.
Cause: Peak tailing for acidic compounds like salicylic (B10762653) acid is often due to secondary interactions between the ionized analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups.[1][2][3] At a mobile phase pH close to or above the pKa of salicylic acid (which is approximately 3), a significant portion of the analyte will be in its ionized (salicylate) form, leading to these undesirable interactions.
Solutions:
-
pH Adjustment: The most effective solution is to lower the pH of the mobile phase to at least 1.5 to 2 pH units below the pKa of salicylic acid.[4] A pH of around 2.5 is often ideal to ensure the analyte is in its neutral, protonated form, which minimizes interactions with the stationary phase and results in a more symmetrical peak shape.[5] This can be achieved by adding an acidifier to the mobile phase.
-
Choice of Acidifier: Common acidifiers include trifluoroacetic acid (TFA), formic acid, or phosphoric acid at a low concentration (e.g., 0.1%).[6][7]
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[4]
Troubleshooting Workflow for Peak Tailing:
Issue 2: Poor Resolution
Symptom: The salicylate peak is not well separated from other components in the sample, such as impurities or other active ingredients.
Cause: Poor resolution can be caused by an inappropriate mobile phase composition that does not provide adequate selectivity for the analytes of interest.[8]
Solutions:
-
Optimize Organic Modifier Ratio: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous component of the mobile phase. A decrease in the organic solvent percentage will generally increase retention times and may improve the separation of closely eluting peaks.
-
Change Organic Modifier: If adjusting the ratio is not sufficient, switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation due to their different solvent properties.
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over the course of the run, can be effective for separating complex mixtures with components of varying polarities.[9]
Issue 3: Retention Time Drift
Symptom: The retention time of the salicylate peak changes between injections or over a sequence of analyses.
Cause: Retention time drift can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or column degradation.[10][11]
Solutions:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If preparing the mobile phase online, ensure the pump is functioning correctly.[12] Use a high-purity solvent to avoid introducing contaminants.[8]
-
Temperature Control: Use a column oven to maintain a constant column temperature, as temperature fluctuations can significantly impact retention times.[10]
-
Column Equilibration: Adequately equilibrate the column with the mobile phase before starting the analysis until a stable baseline is achieved.
-
pH Stability: Unstable mobile phase pH can lead to shifts in retention time. Ensure the buffer capacity is sufficient.
Issue 4: Baseline Noise
Symptom: The baseline of the chromatogram is not smooth and shows random fluctuations or drift.
Cause: Baseline noise can originate from the mobile phase (e.g., dissolved gas, impurities), the HPLC system (e.g., pump pulsations, detector issues), or the column.[13][14]
Solutions:
-
Degas Mobile Phase: Thoroughly degas the mobile phase before use by sonication, vacuum filtration, or helium sparging to remove dissolved gases that can cause bubbles in the detector cell.[15][16]
-
High-Purity Solvents: Use HPLC-grade solvents and reagents to minimize impurities that can contribute to baseline noise.[13]
-
System Maintenance: Regularly maintain the HPLC system, including checking for leaks, cleaning the detector flow cell, and ensuring the pump is delivering a steady flow.[17]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for salicylate analysis by reversed-phase HPLC?
A1: A common starting point for the analysis of salicylic acid on a C18 column is a mixture of an organic solvent (methanol or acetonitrile) and an aqueous component acidified to a pH of approximately 2.5-3.0.[18] A typical starting ratio could be 55:45 (v/v) acetonitrile to water containing 0.1% phosphoric acid.[18]
Q2: How does the choice of organic solvent (methanol vs. acetonitrile) affect the analysis?
A2: Acetonitrile generally has a lower viscosity and higher elution strength than methanol, which can lead to shorter analysis times and sharper peaks. However, methanol can offer different selectivity, which might be beneficial for resolving salicylic acid from specific impurities. The choice often depends on the specific separation requirements.
Q3: Why is it critical to control the pH of the mobile phase for salicylate analysis?
A3: Salicylic acid is an acidic compound with a pKa of about 3. Controlling the pH of the mobile phase is crucial to ensure that the salicylic acid is in its non-ionized (protonated) form.[4] This minimizes secondary interactions with the stationary phase, leading to better peak shape and reproducible retention times. A mobile phase pH below 3 is generally recommended.[1]
Q4: What are some common mobile phase additives and their purpose in salicylate analysis?
A4:
-
Acids (e.g., TFA, formic acid, phosphoric acid): Used to lower the pH of the mobile phase and suppress the ionization of salicylic acid.[6][7]
-
Buffers (e.g., phosphate, acetate): Used to maintain a constant pH, which is important for reproducible results.
Q5: Can I use a gradient elution for salicylate analysis?
A5: Yes, a gradient elution can be very effective, especially when analyzing samples containing salicylic acid and other compounds with a wide range of polarities.[9] A gradient allows for the separation of all compounds in a reasonable time with good resolution.
Data Presentation
Table 1: Comparison of Mobile Phase Compositions for Salicylate Analysis
| Organic Modifier | Aqueous Phase | Ratio (v/v) | Column | Detection Wavelength (nm) | Reference |
| Acetonitrile | Water with 0.1% Orthophosphoric Acid (pH 3.0) | 55:45 | C18 | 237 | [18] |
| Acetonitrile | 0.1% Trifluoroacetic Acid in Water | Gradient | C18 | 233 | [9] |
| Methanol | 30 mmol/L Sodium Citrate and Acetate (pH 5.45) | 15:85 | Not Specified | 295 | [19] |
| Acetonitrile | 85% Orthophosphoric Acid in Water | 400:600 | C18 | 237 | [20] |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Salicylic Acid
This protocol is based on a common isocratic method for the determination of salicylic acid.
-
Mobile Phase Preparation:
-
Prepare the aqueous phase by adding 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water and adjusting the pH to 3.00 ± 0.05.[18]
-
Mix the aqueous phase with acetonitrile in a ratio of 45:55 (v/v).[18]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the salicylic acid standard or sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Logical Relationship for Method Setup:
References
- 1. benchchem.com [benchchem.com]
- 2. labcompare.com [labcompare.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uhplcs.com [uhplcs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. mastelf.com [mastelf.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Problem with retention time - Chromatography Forum [chromforum.org]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. rjptonline.org [rjptonline.org]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Interference in Colorimetric Salicylate Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference in colorimetric assays for salicylates. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Question 1: My salicylate (B1505791) assay is giving unexpectedly high or variable results. What are the common causes of interference?
Unexpected results in colorimetric salicylate assays, such as the widely used Trinder method, can often be attributed to interfering substances in the sample matrix.[1] The most common interferents are:
-
Endogenous Substances: Bilirubin (B190676) (from icteric samples), hemoglobin (from hemolyzed samples), and lipids (from lipemic samples) are frequent causes of interference.[2][3][4][5][6][7]
-
Metabolites: High concentrations of certain endogenous organic acids and amines can react with the assay reagents, leading to false positives.[8][9]
-
Exogenous Substances: Other drugs or compounds with phenolic structures may also interfere with the assay.[1]
The interference can be either positive (falsely elevated results) or negative (falsely low results), depending on the specific interferent, its concentration, and the assay methodology.[2][4]
Question 2: How do these substances interfere with the assay?
Interference in colorimetric assays primarily occurs through two mechanisms:
-
Spectral Interference: This is the most common type of interference.[4][5] It happens when the interfering substance absorbs light at or near the same wavelength used to measure the colored product of the salicylate reaction.
-
Lipemia (Turbidity): Lipid particles, such as chylomicrons and very-low-density lipoproteins (VLDL), scatter light, which increases the absorbance reading and leads to falsely high results.[1][3][4][5][6] This effect is more pronounced at lower wavelengths.[4]
-
Hemolysis and Icterus: Hemoglobin and bilirubin have their own absorbance spectra that can overlap with the absorbance spectrum of the colored product in the salicylate assay, causing inaccurate readings.[5][10]
-
-
Chemical Interference: Some substances can directly react with the assay reagents. For example, compounds with strong reducing properties can interfere with the Trinder reaction.[11] Additionally, high concentrations of proteins can cause a "volume displacement effect," leading to falsely low analyte concentrations.[5][10]
FAQs
Q: I suspect my sample is lipemic. How can I confirm this and what should I do?
A: Visually, lipemic samples appear cloudy or milky.[3][6] For a quantitative assessment, many automated analyzers can measure a lipemic index (L-index).[12] If lipemia is confirmed, the recommended course of action is to remove the lipids. High-speed centrifugation is a common and effective method.
Q: My sample is from a patient with jaundice. Should I be concerned about bilirubin interference?
A: Yes, bilirubin is a known interferent in the Trinder salicylate assay and can cause either a positive or negative bias depending on the specific instrumentation and wavelengths used.[2] If significant bilirubin concentrations are present, consider using an alternative assay method, such as a fluorescence polarization immunoassay (FPIA), which shows minimal interference from bilirubin.[2]
Q: What is the difference between a "reagent blank" and a "sample blank," and when should I use them?
A:
-
A reagent blank contains only the assay reagents and the solvent (e.g., deionized water) but no sample.[13][14][15] Its purpose is to measure any background signal from the reagents themselves.[13][14] You should run a reagent blank with each new lot of reagents.[14]
-
A sample blank contains the sample but not the key color-forming reagent.[13][14] It is used to correct for background absorbance from the sample matrix, such as color or turbidity.[14] A sample blank is crucial when dealing with potentially interfering substances like hemoglobin, bilirubin, or lipids.
Q: Can I simply dilute my sample to reduce interference?
A: Dilution can be a viable strategy for reducing the concentration of an interfering substance to a level below the interference threshold.[12] However, it's important to ensure that after dilution, the salicylate concentration remains within the linear range of the assay.[16] Also, the diluent should match the sample matrix as closely as possible, and if you dilute the sample, you must also dilute the sample blank by the same factor.[17] Be aware that dilution may not be effective for all types of interference.[12]
Data on Common Interferences
The following tables summarize the effects of common interferents on salicylate assays.
Table 1: Effect of Bilirubin on Salicylate Measurement in the Trinder Assay
| Analyzer | Primary Wavelength | Secondary Wavelength | Effect of Elevated Bilirubin on Salicylate Reading |
| Synchron LX | 560 nm | 700 nm | Falsely Low |
| Hitachi 917 | 546 nm | None | Falsely Increased |
| FPIA | N/A | N/A | Minimal Interference |
Data synthesized from Dasgupta et al. (2003).[2]
Table 2: General Effects of Lipemia on Clinical Chemistry Parameters
| Lipemia Level | Example Analytes with Negative Interference | Example Analytes with Positive Interference |
| Mild | ALT, AST | Uric acid, total protein, albumin, total bilirubin, ALP, GGT, calcium, magnesium, phosphorous |
| Moderate | Glucose, urea, creatinine, direct bilirubin, sodium, potassium, chloride | Total protein, albumin, total bilirubin, ALP, GGT, calcium, magnesium, phosphorous |
| Severe | Glucose, urea, creatinine, direct bilirubin, sodium, potassium, chloride | All analytes tested showed significant interference |
Note: This table provides a general overview of lipemia interference and is not specific to salicylate assays but illustrates the complexity of the interference. Data synthesized from Karon et al. (2020).[4]
Experimental Protocols
Protocol 1: Sample Blank Correction for Spectral Interference
This protocol is designed to correct for background absorbance from the sample matrix.
Materials:
-
Spectrophotometer or plate reader
-
Microwell plates or cuvettes
-
Patient/sample serum or plasma
-
Salicylate assay reagents (e.g., Trinder reagent)
-
Assay buffer
Procedure:
-
Prepare the "Test Sample": In a well or cuvette, add the sample and all assay reagents as per the manufacturer's protocol.
-
Prepare the "Sample Blank": In a separate well or cuvette, add the same volume of the sample and all assay reagents except for the key color-forming reagent (e.g., the ferric salt in the Trinder assay). Instead, add an equivalent volume of assay buffer or deionized water.
-
Incubation: Incubate both the "Test Sample" and the "Sample Blank" for the time specified in the assay protocol.
-
Measurement: Read the absorbance of both the "Test Sample" and the "Sample Blank" at the appropriate wavelength.
-
Calculation: The corrected absorbance is calculated as: Corrected Absorbance = Absorbance of Test Sample - Absorbance of Sample Blank
-
Use the corrected absorbance to determine the salicylate concentration from the standard curve.
Protocol 2: High-Speed Centrifugation for Lipemic Sample Clarification
This protocol describes a method to remove lipid particles from serum or plasma.
Materials:
-
High-speed microcentrifuge or ultracentrifuge
-
Microcentrifuge tubes
-
Lipemic serum or plasma sample
Procedure:
-
Aliquoting: Transfer the lipemic sample to a high-speed microcentrifuge tube.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C. The exact speed and time may need to be optimized for your specific sample type and centrifuge.
-
Lipid Layer Separation: After centrifugation, a solid layer of lipids will be present at the top of the sample.
-
Sample Aspiration: Carefully insert a pipette tip below the lipid layer to aspirate the cleared infranatant (the serum or plasma). Be careful not to disturb the lipid layer.
-
Assay: Use the cleared infranatant for the salicylate assay.
Visualizations
Caption: A workflow for troubleshooting common interferences.
Caption: Mechanism of spectral interference in colorimetric assays.
Caption: Decision tree for selecting a mitigation strategy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Use of fluorescence polarization immunoassay for salicylate to avoid positive/negative interference by bilirubin in the Trinder salicylate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
- 5. eclinpath.com [eclinpath.com]
- 6. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of true salicylate concentrations in serum from patients with Reye's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An unusual cause of interference in a salicylate assay caused by mitochondrial acetoacetyl-CoA thiolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sundiagnostics.us [sundiagnostics.us]
- 11. Mechanisms of interference of p-diphenols with the Trinder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. researchgate.net [researchgate.net]
- 14. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. MyHach - Customer Service [support.hach.com]
Managing potential drug interactions with potassium salicylate in co-administration studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential drug interactions with potassium salicylate (B1505791) in co-administration studies. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Disclaimer: Potassium salicylate rapidly dissociates into potassium and salicylate ions in aqueous environments. The majority of available pharmacokinetic and drug interaction data pertains to salicylic (B10762653) acid, the active moiety. The information provided herein for this compound is largely extrapolated from studies on salicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might it influence drug interactions?
A1: this compound, as a salicylate, primarily acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes, which in turn decreases the synthesis of prostaglandins (B1171923) that mediate inflammation.[1] This mechanism is important for potential pharmacodynamic interactions with other NSAIDs (additive effects or competition for binding sites) and anticoagulants (increased bleeding risk).
Q2: What are the main metabolic pathways for salicylate, the active form of this compound?
A2: Salicylate is extensively metabolized in the liver through two main pathways:
-
Conjugation: Formation of salicyluric acid (with glycine) and phenolic and acyl glucuronides (with glucuronic acid).[2][3] The formation of these conjugates is catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms are involved, with UGT2B7 suggested as a likely catalyst for acyl glucuronidation.[4]
-
Oxidation: Hydroxylation to form 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid).[5][6] This process is mediated by cytochrome P450 (CYP) enzymes.[5][6]
Q3: Which CYP450 enzymes are involved in salicylate metabolism?
A3: The oxidation of salicylic acid is catalyzed by several CYP isoforms. In vitro studies with human liver microsomes indicate that CYP2E1 is a major contributor to both 3- and 5-hydroxylation of salicylic acid.[5][7] Other contributing enzymes include CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[5][7]
Q4: Does salicylate interact with drug transporters?
A4: Yes, salicylic acid is known to interact with renal organic anion transporters (OATs).[2][3] It has been shown to be a substrate and inhibitor of OAT1, OAT2, and OAT3.[2][3] These interactions are crucial as they can affect the renal clearance of salicylate and co-administered drugs that are also substrates for these transporters, such as methotrexate.[5][8]
Troubleshooting Guide for Co-Administration Studies
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high plasma concentrations of a co-administered drug that is a CYP2E1 substrate. | Inhibition of CYP2E1 by salicylate. | Conduct an in vitro CYP2E1 inhibition assay with this compound. Determine the IC50 and Ki values to quantify the inhibitory potential. Consider dose reduction of the co-administered drug if the interaction is confirmed to be clinically significant. |
| Increased toxicity of a co-administered drug eliminated via renal secretion. | Competition for renal transporters (e.g., OAT1, OAT3) by salicylate. | Perform an in vitro transporter inhibition study using cell lines overexpressing the relevant transporters (e.g., OAT1, OAT3). Evaluate if this compound inhibits the transport of the co-administered drug. |
| Variability in salicylate clearance at different doses. | Saturation of metabolic pathways. | The formation of salicyluric acid and salicyl phenolic glucuronide follows Michaelis-Menten kinetics and can be saturated at higher doses.[2][3] Be aware that salicylate's half-life is dose-dependent.[2][3] Ensure bioanalytical methods can quantify both salicylate and its major metabolites. |
| Altered pharmacokinetics of a highly protein-bound co-administered drug. | Displacement from plasma albumin binding sites by salicylate. | Salicylate is highly protein-bound (50-80%) and can displace other drugs from albumin.[5] Measure the unbound fraction of the co-administered drug in the presence of varying concentrations of salicylate using equilibrium dialysis or ultrafiltration. |
Quantitative Data Summary
The following tables summarize key quantitative data for salicylic acid interactions.
Table 1: In Vitro CYP450 Inhibition Data for Salicylic Acid
| Enzyme | Test System | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| CYP2E1 | Rat Liver Microsomes | Chlorzoxazone | Mixed | 167.12 ± 5.460 | 83.56 ± 2.730 | [9] |
Table 2: In Vitro UGT Inhibition Data for Salicylic Acid
| Enzyme | Test System | Substrate | IC50 (µM) | Reference |
| UGT2B7 | Human Liver Microsomes | 3'-azido-3'-deoxythymidine | >100 | [10] |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay (Direct Inhibition - IC50 Determination)
Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the activity of major CYP450 enzymes.
Methodology:
-
Test System: Human liver microsomes (HLM).
-
CYP Isoforms and Probe Substrates:
-
CYP1A2: Phenacetin
-
CYP2B6: Bupropion
-
CYP2C8: Amodiaquine
-
CYP2C9: Diclofenac
-
CYP2C19: S-Mephenytoin
-
CYP2D6: Dextromethorphan
-
CYP2E1: Chlorzoxazone
-
CYP3A4: Midazolam
-
-
Reagents: HLM, NADPH regenerating system, probe substrates, this compound (test inhibitor), positive control inhibitors for each isoform.
-
Procedure: a. Prepare a range of this compound concentrations (e.g., 0.1 to 1000 µM). b. Pre-incubate HLM with each concentration of this compound for a short period (e.g., 5 minutes) at 37°C. c. Initiate the reaction by adding a mixture of the probe substrate (at a concentration close to its Km) and the NADPH regenerating system. d. Incubate for a specific time at 37°C, ensuring linear reaction velocity. e. Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile). f. Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Protocol 2: In Vitro OAT1/OAT3 Inhibition Assay
Objective: To assess the inhibitory potential of this compound on the Organic Anion Transporters OAT1 and OAT3.
Methodology:
-
Test System: Stably transfected cell lines overexpressing human OAT1 (e.g., HEK293-hOAT1) and OAT3 (e.g., HEK293-hOAT3), and the corresponding mock-transfected parental cell line.
-
Probe Substrates:
-
OAT1: p-aminohippuric acid (PAH) or cidofovir
-
OAT3: Estrone-3-sulfate (E3S)
-
-
Reagents: Cell culture medium, buffer solutions, radiolabeled or fluorescent probe substrate, this compound (test inhibitor), positive control inhibitors (e.g., probenecid).
-
Procedure: a. Culture the cells to confluence in appropriate multi-well plates. b. Prepare a range of this compound concentrations. c. Pre-incubate the cells with the buffer containing the respective concentrations of this compound or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C. d. Add the probe substrate to initiate the uptake. e. Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C, ensuring initial uptake rates are measured. f. Stop the uptake by rapidly washing the cells with ice-cold buffer. g. Lyse the cells and measure the intracellular concentration of the probe substrate using liquid scintillation counting or fluorescence detection.
-
Data Analysis: a. Subtract the substrate uptake in mock-transfected cells from that in the transporter-expressing cells to determine the transporter-specific uptake. b. Calculate the percentage of inhibition of transporter-specific uptake at each this compound concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting to a dose-response model.
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Workflow for investigating drug-drug interactions.
References
- 1. bioivt.com [bioivt.com]
- 2. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Inhibition studies of microsomal UDP-glucuronosyltransferase activities by furosemide and salicylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salicylic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing atmospheric oxidation and discoloration of potassium salicylate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the atmospheric oxidation and discoloration of potassium salicylate (B1505791) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my potassium salicylate solution turning a yellow, orange, or brown color?
A1: Colorless this compound solutions can turn yellow, orange, or brown when exposed to air due to atmospheric oxidation.[1] This discoloration is a result of the phenolic group in the salicylate molecule reacting with oxygen. The process can be accelerated by factors such as elevated pH, exposure to light (especially UV), and the presence of trace metal ions.
Q2: What are the chemical products of this discoloration?
A2: The discoloration is caused by the formation of oxidized species. While the exact structure of the colored compounds in a simple this compound solution is not extensively documented, studies on the oxidation of salicylic (B10762653) acid and its derivatives suggest that the primary degradation products are hydroxylated derivatives, such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[2][3] Further oxidation and polymerization of these compounds can lead to the formation of more complex, colored molecules.
Q3: How does pH affect the stability of my this compound solution?
A3: The pH of the solution is a critical factor in its stability. Alkaline conditions (pH > 7) can significantly accelerate the rate of oxidation and discoloration.[4] One patented method for producing a colorless this compound product specifies that the pH must be maintained below 8 during the reaction.[5] For topical formulations, a pH range of 4.5-6.5 is suggested for stability and compatibility with skin.[4]
Q4: Can light exposure cause my solution to discolor?
A4: Yes, this compound solutions are known to be photolabile.[2][3] Exposure to light, particularly UV radiation, can provide the energy needed to initiate and propagate oxidative reactions, leading to discoloration. Therefore, it is crucial to protect solutions from light during storage and handling.
Q5: What are the best storage conditions for this compound solutions?
A5: To minimize oxidation and discoloration, this compound solutions should be stored in airtight, light-resistant (amber) containers in a cool, dark place. The headspace in the container should be minimized or purged with an inert gas like nitrogen or argon to remove oxygen.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: Solution is discolored immediately after preparation.
| Possible Cause | Suggested Solution |
| Impure Starting Materials | Use high-purity (USP grade or higher) salicylic acid and potassium source (e.g., potassium hydroxide (B78521) or potassium carbonate). Ensure reagents have low iron content (<15 ppm).[5] |
| High pH during Preparation | Monitor and control the pH of the reaction mixture, keeping it below 8.0.[5] |
| High Temperature during Preparation | Maintain the temperature of the solution below 60°C during preparation to prevent the formation of colored impurities.[5] |
| Presence of Metal Ion Contaminants | Use distilled or deionized water for preparation. Consider adding a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.[6] |
Problem 2: Solution discolors over a short period (hours to days).
| Possible Cause | Suggested Solution |
| Oxygen Exposure | The container is not airtight. Use containers with tight-fitting seals. Purge the headspace with an inert gas (nitrogen or argon) before sealing. |
| Light Exposure | The solution is stored in a clear container. Transfer the solution to an amber glass bottle or wrap the container in aluminum foil to protect it from light. |
| High Storage Temperature | Store the solution in a refrigerator (2-8°C), unless contraindicated for your specific application. |
| No Antioxidant Present | Add an appropriate antioxidant to the formulation. See the "Data Presentation" section for examples. |
Problem 3: The rate of discoloration is inconsistent between batches.
| Possible Cause | Suggested Solution |
| Variability in Headspace Oxygen | Standardize the procedure for inert gas purging to ensure consistent oxygen removal from the headspace of each container. |
| Inconsistent pH | Accurately measure and adjust the final pH of each batch to a consistent value within the optimal stability range (ideally slightly acidic to neutral). |
| Variable Exposure to Light/Heat | Ensure all batches are handled and stored under identical conditions of light and temperature. |
Data Presentation
The following tables provide illustrative data on the effectiveness of various stabilization strategies. This data is based on established chemical principles for phenolic compounds, as specific quantitative studies on this compound discoloration are not widely available.
Table 1: Illustrative Effect of pH on Discoloration of a 1% this compound Solution (Measured as change in absorbance at 400 nm over 7 days at 25°C, protected from light)
| pH of Solution | Initial Absorbance (Day 0) | Final Absorbance (Day 7) | % Increase in Absorbance | Visual Observation |
| 5.0 | 0.005 | 0.010 | 100% | Remains colorless |
| 7.0 | 0.005 | 0.045 | 800% | Faint yellow tinge |
| 8.5 | 0.005 | 0.250 | 4900% | Noticeable yellow/brown |
| 9.5 | 0.005 | 0.680 | 13500% | Dark brown |
Table 2: Illustrative Efficacy of Antioxidants on a 1% this compound Solution (pH 7.5) (Measured as change in absorbance at 400 nm over 7 days at 25°C, exposed to ambient light)
| Formulation | Initial Absorbance (Day 0) | Final Absorbance (Day 7) | % Increase in Absorbance | Stabilization Efficiency* |
| Control (No Additives) | 0.006 | 0.350 | 5733% | 0% |
| + 0.1% Sodium Metabisulfite (B1197395) | 0.005 | 0.025 | 400% | 93% |
| + 0.1% Ascorbic Acid | 0.005 | 0.050 | 900% | 84% |
| + 0.05% EDTA | 0.006 | 0.210 | 3400% | 41% |
| + 0.1% Sodium Metabisulfite + 0.05% EDTA | 0.005 | 0.012 | 140% | 98% |
*Stabilization Efficiency calculated as: (1 - (Absorbance_Increase_Sample / Absorbance_Increase_Control)) * 100%
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (10% w/v)
-
Water Preparation: Deoxygenate high-purity deionized water by boiling it for 5 minutes and then allowing it to cool to room temperature under a stream of nitrogen gas.
-
Dissolution: In a beaker placed in a cool water bath, dissolve 100 g of USP-grade salicylic acid in approximately 700 mL of the deoxygenated water with stirring.
-
Neutralization: Slowly add a pre-calculated amount of 45% (w/w) potassium hydroxide solution while continuously monitoring the pH. Maintain the temperature below 40°C. Add the KOH solution dropwise until the pH reaches 6.0 - 6.5.
-
Addition of Stabilizers (Optional):
-
Chelating Agent: Add 0.5 g of disodium (B8443419) EDTA and stir until dissolved.[6]
-
Antioxidant: Add 1.0 g of sodium metabisulfite and stir until dissolved.
-
-
Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with deoxygenated water and add the rinsing to the flask. Add deoxygenated water to bring the final volume to 1 L.
-
Filtration and Storage: Filter the solution through a 0.22 µm filter into a pre-sterilized amber glass bottle. Purge the headspace with nitrogen gas before sealing tightly. Store at 2-8°C.
Protocol 2: HPLC Method for Quantification of this compound and Degradation Products
This method is adapted from established procedures for salicylates.[1][2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 60% methanol, 39% water, and 1% acetic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm for this compound and 270 nm for degradation products like dihydroxybenzoic acids.[2]
-
Sample Preparation: Dilute the this compound solution with the mobile phase to a concentration within the calibrated range of the instrument.
-
Procedure:
-
Prepare calibration standards of this compound, 2,3-dihydroxybenzoic acid, and 2,5-dihydroxybenzoic acid in the mobile phase.
-
Inject the standards to generate a calibration curve for each compound.
-
Inject the diluted sample solution.
-
Identify and quantify the parent compound and degradation products by comparing their retention times and peak areas to the calibration standards.
-
Visualizations
Caption: Proposed oxidation pathway of this compound leading to discoloration.
Caption: General experimental workflow for a this compound stability study.
Caption: Decision tree for troubleshooting discolored this compound solutions.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US20060153935A1 - Stabilizing salicylate compositions and method of preparation for oral and topical use - Google Patents [patents.google.com]
- 5. US3557198A - Process for the production of alkali metal salicylates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Refinement of recrystallization techniques for purifying potassium salicylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of recrystallization techniques for purifying potassium salicylate (B1505791). Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of potassium salicylate?
Recrystallization is a purification technique for solid compounds. It relies on the differential solubility of the desired compound, this compound, and its impurities in a chosen solvent at different temperatures. Typically, the crude material is dissolved in a minimum amount of a hot solvent in which the this compound has high solubility and the impurities have either very high or very low solubility. Upon controlled cooling, the solubility of this compound decreases, leading to the formation of purified crystals, while the majority of impurities remain dissolved in the mother liquor.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallizing this compound should:
-
Chemically inert towards this compound.[1]
-
Dissolve this compound readily at or near its boiling point, but sparingly at lower temperatures (e.g., room temperature or in an ice bath).[1]
-
Either not dissolve impurities at all or dissolve them very well, even at low temperatures.[1]
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
-
Be non-flammable, low-cost, and have low toxicity.[1]
A common solvent system for salts of organic acids like this compound is a mixed-solvent system, such as an ethanol-water mixture. The optimal ratio should be determined experimentally to maximize yield and purity.
Q3: What is "oiling out" and how can I prevent it?
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid (an "oil") rather than as solid crystals.[2][3] This often occurs when the melting point of the solute is lower than the boiling point of the solvent or when the solution is highly supersaturated.[4] The resulting oil is often impure as it can trap impurities.[3][4]
To prevent oiling out:
-
Ensure a slow cooling rate to avoid high supersaturation.[2]
-
Use a larger volume of solvent to prevent the saturation point from being reached at a temperature above the compound's melting point.
-
Add a seed crystal to encourage crystallization before oiling out can occur.[2][5]
-
Consider using a different solvent or a mixed solvent system.
Q4: How can I improve the yield of my recrystallization?
Low recovery yield can be due to several factors. To improve it:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.[6]
-
Allow the solution to cool slowly and then thoroughly in an ice bath to maximize crystal formation.[6][7]
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[6]
Q5: The resulting crystals are very small or needle-like. How can I obtain larger crystals?
The formation of small or needle-like crystals is often a result of rapid cooling, which favors nucleation over crystal growth.[8] To obtain larger crystals, a slower, more controlled cooling process is recommended.[8][9] Allowing the flask to cool to room temperature undisturbed before placing it in an ice bath can promote the growth of larger, more well-defined crystals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not sufficiently supersaturated. - Too much solvent was used.[6][7] - The cooling process is incomplete. | - Evaporate some of the solvent to increase the concentration and re-cool.[6][7] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6][7] - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath).[7] |
| The solid "oils out" instead of crystallizing. | - The solution is too concentrated, leading to supersaturation at a temperature above the melting point of the solute.[2][4] - The cooling rate is too fast.[2] - The presence of impurities has significantly lowered the melting point of the mixture.[3][4] | - Reheat the solution to redissolve the oil, add more solvent, and cool slowly.[3] - Try a different solvent or a mixed-solvent system.[10] - Use a seed crystal to initiate crystallization at a lower level of supersaturation.[2][5] |
| Low recovery of purified crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[6] - Premature crystallization occurred during hot filtration. - The crystals were washed with solvent that was not cold enough.[6] | - Use the minimum amount of hot solvent for dissolution.[6] - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.[7] - Wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
| The purified product is still colored. | - Colored impurities are present that were not removed by a single recrystallization. | - Use activated charcoal to adsorb the colored impurities. Add a small amount to the hot solution before filtration.[1] - A second recrystallization may be necessary. |
| The melting point of the purified crystals is still broad or depressed. | - The recrystallization did not sufficiently remove impurities. | - Repeat the recrystallization process, ensuring slow cooling and proper washing of the crystals. - Consider using a different solvent system that may better separate the impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., 95% ethanol) and heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the this compound just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them. Collect the filtrate in a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a drying oven at an appropriate temperature.
Protocol 2: Mixed-Solvent Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., water) with heating and stirring.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (an "anti-solvent" in which the compound is less soluble, e.g., ethanol) dropwise until the solution becomes slightly cloudy (turbid).[4]
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.[4]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.
Data Presentation
The following tables provide an illustrative summary of how quantitative data from recrystallization experiments should be structured for easy comparison. Note: The values presented here are for illustrative purposes only.
Table 1: Effect of Solvent System on this compound Recrystallization
| Solvent System (v/v) | Crude Mass (g) | Recovered Mass (g) | Yield (%) | Purity by HPLC (%) | Melting Point (°C) |
| Water | 5.00 | 3.85 | 77.0 | 98.5 | 158-160 |
| 95% Ethanol | 5.00 | 4.10 | 82.0 | 97.2 | 157-159 |
| Ethanol:Water (3:1) | 5.00 | 4.45 | 89.0 | 99.1 | 159-161 |
| Ethanol:Water (1:1) | 5.00 | 4.25 | 85.0 | 98.8 | 158-160 |
| Isopropanol | 5.00 | 3.95 | 79.0 | 98.2 | 157-159 |
Table 2: Influence of Cooling Rate on Crystal Size and Yield
| Solvent System | Cooling Method | Average Crystal Size (µm) | Yield (%) |
| Ethanol:Water (3:1) | Fast Cooling (Directly to ice bath) | 150 | 88.5 |
| Ethanol:Water (3:1) | Slow Cooling (Room temp then ice bath) | 500 | 89.0 |
| Ethanol:Water (3:1) | Very Slow Cooling (Insulated container) | 850 | 87.5 |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Decision Tree for "Oiling Out"
Caption: Decision tree for troubleshooting "oiling out".
References
- 1. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Potassium Silicate Efficacy in Agricultural Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing potassium silicate (B1173343) formulations in agricultural experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance the efficacy of your potassium silicate applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and application of potassium silicate formulations.
Issue 1: Precipitation or Gel Formation in Tank Mixes
-
Question: Why is my potassium silicate solution turning into a gel or forming a precipitate when mixed with other agrochemicals?
-
Answer: Potassium silicate is highly alkaline, with a pH typically around 11.3.[1] When mixed with acidic inputs or certain inorganic fertilizers, it can react to form an insoluble silicate, leading to gelling or precipitation.[1][2]
-
Troubleshooting Steps:
-
Check Compatibility: Avoid tank mixing potassium silicate with incompatible materials. Known incompatibilities include:
-
Proper Mixing Order: Always add potassium silicate to water first and ensure it is fully diluted before adding other components.[3] For complex tank mixes, a general rule is to start with at least 70% of the water volume before adding products.[4]
-
pH Adjustment: If you need to mix with acidic products, the pH of the diluted potassium silicate solution can be lowered.
-
Jar Test: Before mixing a full batch, perform a jar test to check for compatibility.[2][5] Combine the chemicals in a small jar in the same concentration and order you plan to use in the spray tank. Let it sit for 15-30 minutes and observe for any signs of incompatibility like clumping, layering, or precipitation.[4]
-
Issue 2: Poor Efficacy of Foliar Spray
-
Question: I am not observing the expected benefits (e.g., disease resistance, improved growth) after a foliar application of potassium silicate. What could be the reason?
-
Answer: The efficacy of foliar-applied potassium silicate can be influenced by several factors, including plant uptake, application timing, and formulation stability.
-
Troubleshooting Steps:
-
Ensure Proper pH of the Spray Solution: The pH of the final spray solution can affect the stability and availability of silicic acid. Solutions with a pH around 5.5 are predominantly in the form of undissociated silicic acid, while alkaline solutions contain ionized silicic acid.[6] The optimal pH can be crop-dependent.
-
Multiple Applications: Silicon is not readily translocated within the plant.[2] Therefore, a single application may not be sufficient. Regular applications, for example, every 2-4 weeks, may be necessary to ensure continuous protection and benefits.[2]
-
Timing of Application: For disease prevention, apply potassium silicate before the anticipated onset of disease pressure.[7] Avoid spraying during flowering.[2]
-
Use of Surfactants: The addition of a non-ionic surfactant can improve the spreading and coverage of the foliar spray on the leaf surface.[1]
-
Application Conditions: Apply foliar sprays under suitable environmental conditions (e.g., moderate temperature, high humidity, low wind speed) to maximize absorption and minimize evaporation.[2]
-
Issue 3: Phytotoxicity Symptoms on Leaves
-
Question: My plants are showing signs of leaf burn after a foliar application of potassium silicate. What did I do wrong?
-
Answer: Leaf burn, or phytotoxicity, can occur if the concentration of the potassium silicate solution is too high or if the application is made under unfavorable conditions.
-
Troubleshooting Steps:
-
Check Concentration: Potassium silicate is highly alkaline, and exceeding the recommended application rates can cause plant damage.[2] Always adhere to the recommended rates for your specific crop.
-
Test Spray: Before a full-scale application, it is advisable to test the spray on a small area of the plants, especially with sensitive foliage.[2]
-
Avoid Application in Direct Sunlight or High Temperatures: Spraying during the hottest part of the day can lead to rapid drying of the solution on the leaves, concentrating the salts and causing burn.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary role of potassium silicate in agriculture?
-
Q2: How does potassium silicate enhance disease resistance?
-
A2: Silicon is taken up by the plant and deposited in the cell walls, forming a physical barrier that can impede fungal penetration.[11][12] It can also induce systemic acquired resistance (SAR) by activating the plant's natural defense mechanisms, including the production of defense-related enzymes and antimicrobial compounds.[11][12]
-
-
Q3: Is potassium silicate considered an organic input?
-
A3: While silicon and potassium are naturally occurring, potassium silicate is a manufactured compound.[13] Its allowance in organic agriculture can vary by certification body and intended use (e.g., as a pesticide or soil amendment).[8] It is essential to check with your specific organic certifier.
-
-
Q4: Can I use potassium silicate in hydroponic systems?
-
A4: Yes, potassium silicate is commonly used in hydroponic systems to provide silicon to the plants, which can improve their structural integrity and stress resistance.[10]
-
-
Q5: What is the difference between foliar and soil application of potassium silicate?
-
A5: Foliar application provides a rapid supply of silicon to the leaves and can be effective for disease control on the leaf surface.[14] Soil application provides a longer-term supply of silicon to the roots and can improve soil structure.[14] The choice of application method depends on the target crop and the desired outcome.
-
Data Presentation
Table 1: Effect of Potassium Silicate on Crop Yield
| Crop | Application Method | Potassium Silicate Concentration | Key Findings |
| Wheat | Foliar Spray | 90 kg/ha | Highest grain yield and 1000-grain weight.[15] |
| Wheat | Foliar Spray under Water Stress | Not specified, but applied | Increased grain weight per spike by ~6% under 80% and 60% of crop evapotranspiration.[16] |
| Banana | Soil Application | 50 kg Si/ha | Highest fruit yield (96.0 t/ha).[14] |
| Banana | Foliar Spray | 1% Si applied at 3rd and 5th month | Highest fruit yield among foliar treatments (92.7 t/ha).[14] |
| Tomato | Fertigation | 600 mg/L Si | Highest fruit number and yield per plant.[8] |
| Faba Bean | Foliar Spray under Salinity Stress | Not specified, but applied | Significantly increased seed yield.[17] |
Table 2: Effect of Potassium Silicate on Disease Resistance
| Crop | Pathogen | Application Method | Potassium Silicate Concentration | Key Findings |
| Wheat | Pyricularia oryzae (Wheat Blast) | Foliar Spray on young plants | 5 g/L | Reduced blast severity by over 60%.[18] |
| Strawberry | Botrytis cinerea (Gray Mold) | Foliar Spray | 2 mL/gallon | Significantly reduced the in-vitro growth of the fungus.[19] |
Experimental Protocols
Protocol 1: Preparation of Potassium Silicate Solution for Experimental Use
This protocol describes the preparation of a potassium silicate solution from raw materials, which can be adapted for research purposes.
-
Materials:
-
High-purity ultra-fine silicon micro powder
-
Potassium hydroxide (B78521) (KOH) solution (e.g., from an ionic membrane method)
-
Electronic-grade pure water
-
Heating and stirring equipment
-
pH meter
-
-
Methodology:
-
Dilute the stock KOH solution to a concentration of 20-25%.
-
While stirring, heat the diluted KOH solution to 80°C.
-
Slowly add the high-purity ultra-fine silicon micro powder to the heated KOH solution.
-
Continue to heat the mixture to 95-100°C.
-
Maintain the temperature and continue stirring for 1 hour to allow the reaction to complete.
-
After the reaction, take a sample to test the modulus (the ratio of silicon dioxide to potassium oxide). Adjust as necessary.
-
Once the desired modulus is achieved, dilute the solution to the target concentration using electronic-grade pure water.
-
Stir the final solution for 20 minutes to ensure homogeneity.[20]
-
Protocol 2: Quantification of Silicon in Plant Tissue (Adapted from Langenfeld et al., 2023)
This protocol outlines a method for digesting plant tissue and analyzing its silicon content using a colorimetric method.
-
Materials:
-
Dried and finely ground plant tissue
-
12.5 M Sodium hydroxide (NaOH)
-
6 M Hydrochloric acid (HCl)
-
Octyl alcohol
-
Reagents for molybdate (B1676688) blue colorimetric assay (e.g., ammonium (B1175870) molybdate, tartaric acid, reducing agent)
-
Oven or heating block capable of maintaining 95°C
-
Spectrophotometer
-
-
Methodology:
-
Sample Preparation:
-
Digestion:
-
Weigh approximately 100 mg of the ground tissue into a 50-mL polyethylene (B3416737) screw-cap centrifuge tube.
-
Add 5 drops of octyl alcohol to reduce foaming.[11]
-
Add 12.5 M NaOH to the tube.
-
Place the tube in an oven or heating block at 95°C for 4 hours to digest the tissue.[17]
-
-
Analysis:
-
After digestion, allow the solution to cool.
-
Acidify the solution with 6 M HCl to a pH below 2.[17]
-
Use the molybdate blue colorimetric method to determine the silicon concentration. This involves the formation of a blue silicomolybdate complex that can be measured spectrophotometrically.[17]
-
To minimize interference from phosphorus, an increased concentration of oxalic acid (1.1 M) can be used in the colorimetric assay.[17]
-
-
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows related to potassium silicate's mode of action and experimental procedures.
Caption: Silicon-induced plant defense signaling pathways.
Caption: Workflow for Silicon Analysis in Plant Tissue.
References
- 1. earthwiseagriculture.net [earthwiseagriculture.net]
- 2. agsolcanada.com [agsolcanada.com]
- 3. reddit.com [reddit.com]
- 4. Avoid Tank Mixing Errors [ag.purdue.edu]
- 5. activeagriscience.com [activeagriscience.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. certisbio.com [certisbio.com]
- 8. ams.usda.gov [ams.usda.gov]
- 9. noblealchem.com [noblealchem.com]
- 10. noblealchem.com [noblealchem.com]
- 11. Probing the mechanisms of silicon-mediated pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of Silicon on Plant–Pathogen Interactions [frontiersin.org]
- 13. bisleyinternational.com [bisleyinternational.com]
- 14. Potassium Silicate in Agriculture: A Powerful Solution for Crops [agrisearchindia.com]
- 15. bdbotsociety.org [bdbotsociety.org]
- 16. d-nb.info [d-nb.info]
- 17. Foliar-Applied Potassium Silicate Coupled with Plant Growth-Promoting Rhizobacteria Improves Growth, Physiology, Nutrient Uptake and Productivity of Faba Bean (Vicia faba L.) Irrigated with Saline Water in Salt-Affected Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Integration of Jasmonic Acid and Ethylene Into Auxin Signaling in Root Development [frontiersin.org]
- 19. pnas.org [pnas.org]
- 20. ams.usda.gov [ams.usda.gov]
Degradation product identification of choline salicylate for stability testing
Technical Support Center: Stability Testing of Choline (B1196258) Salicylate (B1505791)
This technical support center provides guidance on identifying degradation products of choline salicylate during stability testing. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of choline salicylate?
A1: Under forced degradation conditions, the primary identified degradation products of choline salicylate are 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[1][2][3][4][5] These have been observed following exposure to oxidative and photolytic stress.[2]
Q2: What are the typical stress conditions applied in forced degradation studies of choline salicylate?
A2: Forced degradation studies for choline salicylate typically involve exposure to the following conditions to assess its stability profile:[5][6]
-
Acidic Hydrolysis: e.g., 1M HCl at 90°C for 24 hours.[3]
-
Alkaline Hydrolysis: e.g., 1M NaOH at 90°C for 24 hours.[3]
-
Oxidative Degradation: e.g., 10% H₂O₂ at room temperature for 24 hours.[3]
-
Photodegradation: Exposure to light, as choline salicylate is known to be photolabile.[1][2][3][4]
Q3: How stable is choline salicylate under different conditions?
A3: Choline salicylate exhibits varying stability depending on the environment:
-
It is considered practically stable in neutral and acidic media.[1][3][4]
-
It is stable in alkaline medium, although significant degradation (around 36.7%) has been noted in 1M NaOH after 24 hours.[2]
-
It is very stable in an oxidizing environment, with minimal degradation observed even with a 10% hydrogen peroxide solution at room temperature for 24 hours.[2][3]
-
It is photolabile and will decompose when its solution is exposed to light.[1][2][3][4]
Q4: What analytical techniques are recommended for identifying and quantifying choline salicylate and its degradation products?
A4: The most common and effective analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][5][6] For the structural confirmation of degradation products, HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method.[1][3][4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A common mobile phase is a mixture of methanol, water, and acetic acid (e.g., 60:40:1 v/v/v).[4][5] Ensure the pH is suitable for the analytes. |
| Column degradation or contamination. | Use a guard column. If the column is contaminated, wash it with a strong solvent. If performance does not improve, replace the column. A Nucleosil C18 column is often used.[4][5] | |
| Inconsistent retention times. | Fluctuations in temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase composition. | Ensure proper mixing of the mobile phase and degas it before use. | |
| Difficulty in identifying unknown peaks. | Insufficient data for structural elucidation. | Employ HPLC-MS/MS to obtain mass fragmentation patterns of the unknown impurities.[1][3][4] This is crucial for identifying compounds like 2,3- and 2,5-dihydroxybenzoic acid.[1][3][4][5] |
| Co-elution of peaks. | Adjust the gradient or mobile phase composition to improve separation. | |
| Low recovery of choline salicylate. | Degradation during sample preparation or storage. | Prepare solutions fresh and protect them from light, as choline salicylate is photolabile.[1][2][3][4] |
| Adsorption of the analyte to container surfaces. | Use silanized glassware or polypropylene (B1209903) vials. |
Quantitative Data Summary
The following table summarizes the stability of choline salicylate under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Identified Degradation Products |
| Alkaline Hydrolysis | 1M NaOH | 90°C | 24 hours | 36.7% | Not specified in this context |
| Acidic Hydrolysis | 1M HCl | 90°C | 24 hours | Practically Stable | Not specified in this context |
| Neutral Hydrolysis | Water | 90°C | 10 days | Practically Stable | Not specified in this context |
| Oxidative Degradation | 10% H₂O₂ | Room Temp. | 24 hours | Very Stable | 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid |
| Photodegradation | 1.2 and 6.0 x 10⁶ lux·h | Not Specified | Not Specified | Decomposition observed | 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid |
Experimental Protocol: Forced Degradation Study of Choline Salicylate
This protocol outlines a typical forced degradation study for choline salicylate.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve choline salicylate in a suitable solvent (e.g., water or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Keep the mixture at 90°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Keep the mixture at 90°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 10% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at a specified high temperature (e.g., 90°C) for a defined period.
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp or a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Preparation for Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and alkaline samples with an appropriate base or acid.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC-UV/MS Analysis:
-
Column: Nucleosil C18 (4.6 x 150 mm, 5 µm) or equivalent.[4][5]
-
Mobile Phase: Methanol:Water:Acetic Acid (60:40:1, v/v/v).[4][5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometry (for identification): Use an MS/MS detector to obtain mass spectra and fragmentation patterns of the parent drug and any degradation products.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products.
-
Calculate the percentage degradation of choline salicylate.
-
Use the MS/MS data to propose structures for the unknown degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification [ouci.dntb.gov.ua]
- 2. Choline Salicylate | Research Grade | Supplier [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mitigating Phytotoxic Effects of Salicylic Acid in Plant Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with salicylic (B10762653) acid (SA) application in plant studies.
Frequently Asked Questions (FAQs)
Q1: What is the dual role of salicylic acid in plants?
A1: Salicylic acid is a plant hormone that exhibits a dose-dependent dual effect. At low concentrations, it acts as a signaling molecule, promoting plant growth, development, and enhancing tolerance to various biotic and abiotic stresses. However, at high concentrations, it can become phytotoxic, leading to cellular damage and growth inhibition.[1][2]
Q2: What are the typical symptoms of salicylic acid phytotoxicity?
A2: Common symptoms of SA phytotoxicity include stunted growth, leaf yellowing (chlorosis), wilting, reduced biomass, and in severe cases, plant death.[3][4] Researchers may also observe decreased photosynthetic rates and oxidative stress.
Q3: What factors influence the phytotoxic effects of salicylic acid?
A3: Several factors can influence the phytotoxicity of SA, including:
-
Concentration: Higher concentrations are more likely to be toxic.[1][5]
-
Plant Species and Genotype: Sensitivity to SA varies significantly among different plant species and even between genotypes of the same species.
-
Developmental Stage: The age and developmental stage of the plant can affect its susceptibility.
-
Application Method: The method of application (e.g., foliar spray, seed soaking, root drenching) can influence uptake and subsequent effects.
-
Environmental Conditions: Factors such as temperature, light intensity, and nutrient availability can modulate the plant's response to SA.
Q4: How does salicylic acid mitigate abiotic stress in plants?
A4: Exogenous application of SA at appropriate concentrations can enhance a plant's tolerance to various abiotic stresses such as drought, salinity, heat, and cold.[6][7] It achieves this by activating antioxidant enzyme systems, promoting the accumulation of osmolytes like proline, and regulating stomatal closure to conserve water.[6][7]
Troubleshooting Guides
Problem 1: High plant mortality or severe growth inhibition after SA application.
-
Possible Causes:
-
The applied SA concentration is too high for the specific plant species or developmental stage.
-
The application method resulted in excessive uptake.
-
The plants were already under stress before SA application.
-
-
Solutions:
-
Conduct a Dose-Response Experiment: Start with a very low concentration of SA and gradually increase it to determine the optimal, non-toxic concentration for your specific plant species and experimental conditions.
-
Adjust Application Method: If using a foliar spray, ensure uniform coverage and avoid excessive drenching. For seed treatments, optimize the soaking time and concentration.
-
Acclimatize Plants: Ensure plants are healthy and well-acclimatized to the experimental conditions before applying SA.
-
Problem 2: Inconsistent or non-reproducible results across experiments.
-
Possible Causes:
-
Variability in SA solution preparation.
-
Inconsistent application technique.
-
Fluctuations in environmental conditions (light, temperature, humidity) between experiments.
-
Biological variability among individual plants.
-
-
Solutions:
-
Standardize Protocols: Prepare fresh SA solutions for each experiment and verify the pH. Use a consistent and well-documented application method.
-
Control Environmental Conditions: Conduct experiments in a controlled environment chamber to minimize variability in external factors.
-
Increase Sample Size: Use a larger number of plants per treatment group to account for biological variability.
-
Quantitative Data Summary
Table 1: Effects of Salicylic Acid Concentration on Maize (Zea mays L.) Chemical Defense Responses (Foliar Application)
| SA Concentration (mM) | Post-Treatment Time (hours) | Parameter | Change (%) |
| 0.5 | 12 | Total Phenolics (Leaves) | +28.65 |
| 0.5 | 24 | DIMBOA (Leaves) | +292.81 |
| 1.0 | 24 | DIMBOA (Leaves) | +445.96 |
| 2.5 | 24 | DIMBOA (Leaves) | +551.05 |
| 5.0 | 24 | DIMBOA (Leaves) | +88.98 |
| 0.5 | 24 | Polyphenol Oxidase (Leaves) | +65.55 |
| 1.0 | 12 | Catalase (Leaves) | +389.53 |
| 2.5 | 12 | Catalase (Leaves) | +428.83 |
Data summarized from a study on maize variety 5422.[8] DIMBOA is a natural insecticide.
Table 2: General Dose-Dependent Effects of Exogenous Salicylic Acid on Plant Growth
| Plant Species | SA Concentration | Effect |
| African Violet | 0.01 mM | Increased rosette diameter, leaf number, and flower buds |
| Wheat | 0.05 mM | Stimulated seedling growth and larger ears |
| Finger Millet | 0.1 mM | Stimulated flowering and grain set |
| Strawberry | 0.25 mM | Increased leaf area and primary fruit weight |
| Chamomilla | 0.05 mM | Stimulated rosette leaf and root growth |
| Chamomilla | 0.25 mM | Decreased rosette leaf and root growth |
| Arabidopsis | <0.05 mM | Promoted adventitious roots |
| Arabidopsis | >0.05 mM | Inhibited root growth |
| Barley | 0.1 - 1.0 mM | Inhibited leaf and root growth |
This table provides a general overview; optimal concentrations are highly species-specific.[1]
Experimental Protocols
Protocol 1: Preparation and Application of Salicylic Acid Solution (Foliar Spray)
-
Stock Solution Preparation:
-
Dissolve a known weight of salicylic acid in a small volume of ethanol (B145695) or another suitable solvent, as SA has low solubility in water.
-
Bring the solution to the final desired volume with distilled water.
-
Add a surfactant (e.g., Tween 20 at 0.01-0.05%) to ensure even spreading on the leaf surface.
-
-
Working Solution Preparation:
-
Prepare serial dilutions from the stock solution to achieve the desired experimental concentrations.
-
Prepare a mock control solution containing the same concentration of solvent and surfactant as the SA solutions.
-
-
Application:
-
Apply the solution to the plant foliage using a fine-mist sprayer until the leaves are uniformly wet, but not dripping.
-
Ensure both the adaxial and abaxial leaf surfaces are covered.
-
Treat control plants with the mock solution in the same manner.
-
Perform applications during a period of low light intensity (e.g., early morning or late evening) to minimize rapid evaporation and potential leaf burn.
-
Protocol 2: Quantification of Endogenous Salicylic Acid
A common method for quantifying endogenous SA involves extraction followed by High-Performance Liquid Chromatography (HPLC).
-
Tissue Homogenization:
-
Harvest and immediately freeze plant tissue in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
-
Extraction:
-
Extract the powdered tissue with a suitable solvent, typically 90% methanol.[9]
-
An internal standard can be added at this stage for accurate quantification.
-
-
Purification:
-
Centrifuge the extract to pellet cell debris.
-
The supernatant, which contains SA, can be further purified. For total SA (free and conjugated forms), the extract is treated with β-glucosidase to release SA from its glucoside conjugate.[9]
-
-
HPLC Analysis:
-
Resuspend the final extract in the mobile phase.[9]
-
Inject the sample into an HPLC system equipped with a fluorescence or UV detector for separation and quantification.
-
Visualizations
Caption: Simplified salicylic acid biosynthesis and signaling pathway in plants.
Caption: General experimental workflow for studying salicylic acid effects.
References
- 1. Frontiers | Action of Salicylic Acid on Plant Growth [frontiersin.org]
- 2. Salicylic Acid as a Safe Plant Protector and Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aloki.hu [aloki.hu]
- 4. Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. mdpi.com [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. mdpi.com [mdpi.com]
- 9. Salicylic acid (SA) extraction protocol - CRC en immunité végétale - Hugo Germain - UQTR [oraprdnt.uqtr.uquebec.ca]
Validation & Comparative
A Comparative In-Vitro Analysis of Potassium Salicylate and Sodium Salicylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vitro comparison of potassium salicylate (B1505791) and sodium salicylate, focusing on their anti-inflammatory, cytotoxic, and antimicrobial properties. The analysis is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key assays.
Introduction
Salicylic acid and its salts, known as salicylates, are widely recognized for their therapeutic effects. In aqueous solutions, both potassium salicylate and sodium salicylate dissociate to yield the salicylate anion, which is the primary moiety responsible for their biological activity. Consequently, their in-vitro mechanisms of action are considered to be virtually identical. This guide will present a comparative analysis based on this principle, utilizing the extensive data available for sodium salicylate as a proxy for the in-vitro activity of the salicylate anion, and by extension, this compound. Any known differences in physicochemical properties will be highlighted.
Physicochemical Properties
While the biological activity in vitro is dictated by the salicylate anion, the choice of the counter-ion (potassium or sodium) can influence physicochemical characteristics such as molar mass and solubility. These differences are generally minimal in typical in-vitro experimental conditions where the salts are fully dissolved in aqueous media.
| Property | This compound | Sodium Salicylate |
| Molar Mass | 176.21 g/mol | 160.10 g/mol |
| Solubility in Water | High | High |
In-Vitro Efficacy: A Comparative Overview
The following sections detail the in-vitro performance of salicylates in key areas of pharmacological interest. The quantitative data presented is primarily from studies on sodium salicylate and is representative of the activity of the salicylate anion.
Anti-inflammatory Activity
Salicylates exert their anti-inflammatory effects through various mechanisms, most notably by inhibiting the activity of cyclooxygenase (COX) enzymes and modulating pro-inflammatory signaling pathways such as the NF-κB pathway.[1][2]
Mechanism of Action: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Salicylates have been shown to inhibit this pathway by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Figure 1: Salicylate-mediated inhibition of the NF-κB signaling pathway.
Cytotoxicity
The cytotoxic effects of salicylates have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) values for sodium salicylate are presented below, which are indicative of the potency of the salicylate anion.
| Cell Line | Assay | Incubation Time (hours) | IC50 Value (mM) |
| Rheumatoid Synovial Cells | WST-1 (Viability) | 24 | 1.4[3] |
| Rheumatoid Synovial Cells | BrdU (Proliferation) | 24 | 1.2[4] |
| Pancreatic Cancer (Panc-1) | MTT (Proliferation) | - | 1.2[5] |
| Pancreatic Cancer (BxPC3) | MTT (Proliferation) | - | 1.7[5] |
| PC12 Cells | - | - | 10-20 (induces apoptosis)[3] |
Antimicrobial Activity
Salicylates have demonstrated antimicrobial properties against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of this activity. While this compound is known to possess antimicrobial properties, specific quantitative data from in-vitro studies are limited in the current literature. The following data for sodium salicylate illustrates the antimicrobial potential of the salicylate anion.
| Microorganism | Type | MIC (mM) |
| Providencia rettgeri | Gram-negative Bacteria | 17-20[6] |
| Providencia stuartii | Gram-negative Bacteria | 30-35[6] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 125[7] |
| Various Plant-Pathogenic Fungi | Fungi | 1-5 (IC50 for mycelial growth) |
It is important to note that the antimicrobial activity of salicylates can be influenced by the specific strain and the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in-vitro findings. Below are outlines for key experimental protocols.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or sodium salicylate and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
References
- 1. ijcmas.com [ijcmas.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of salicylates on antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Evaluation of the antidermatophytic activity of potassium salts of N-acylhydrazinecarbodithioates and their aminotriazole-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Automated Enzyme-Mediated Colorimetric Assay for Salicylate
For researchers, scientists, and drug development professionals, the accurate and efficient quantification of salicylate (B1505791) is critical for both therapeutic drug monitoring and toxicological screening. This guide provides an objective comparison of an automated enzyme-mediated colorimetric assay for salicylate against other common analytical methods. The information presented is supported by experimental data to facilitate the selection of the most suitable method for specific research and clinical needs.
Principles of the Automated Enzyme-Mediated Colorimetric Assay
The automated enzyme-mediated colorimetric assay for salicylate is a specific and rapid method that can be adapted for use with most discrete analyzers. The fundamental principle of this assay involves a two-step enzymatic reaction. Initially, the enzyme salicylate monooxygenase (EC 1.14.13.1) catalyzes the conversion of salicylate to catechol in the presence of NADH.[1][2][3][4] Subsequently, the newly formed catechol reacts with a chromogenic agent, such as 4-aminophenazone, under alkaline conditions to produce a colored dye.[1][2][3][4] The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the salicylate concentration in the sample.
To enhance the stability of the reagents, some assay formulations incorporate an NADH-regenerating system, for example, involving glucose and glucose dehydrogenase.[1][2][3][4] This ensures the working reagent remains stable for extended periods, making it suitable for routine testing.[1][2][3][4]
Comparison with Alternative Methods
The selection of an analytical method for salicylate quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. This section compares the performance of the automated enzyme-mediated colorimetric assay with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and the traditional Trinder colorimetric method.
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of the different analytical methods for salicylate quantification.
| Performance Parameter | Automated Enzyme-Mediated Colorimetric Assay | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Trinder Colorimetric Method |
| Linearity (R²) | >0.99 | >0.999 | >0.997 | ~0.998 |
| Accuracy (% Recovery) | Excellent | 98 - 102% | 93.9 - 106.6% | Good |
| Precision (%RSD or CV) | < 4% | < 2.0% | 0.5 - 3.0% | Variable |
| Limit of Detection (LOD) | ~0.19 mM | ~0.0061 µg/mL | ~31 ng/mL | ~10 mg/L |
| Limit of Quantification (LOQ) | - | - | - | ~50 mg/L |
| Specificity | High (no interference from 80+ drugs)[1][4] | High | Very High | Prone to interference |
| Analysis Time | < 7 minutes[5] | Varies (longer than enzymatic) | Varies (longer than enzymatic) | Rapid |
| Automation Potential | High | High | Moderate | Moderate |
Key Advantages and Disadvantages
Automated Enzyme-Mediated Colorimetric Assay:
-
Advantages: Rapid, highly specific, suitable for high-throughput automation, and requires small sample volumes.[1][2][3][4] The reagents demonstrate excellent stability.[5]
-
Disadvantages: Can be more expensive than traditional colorimetric methods.[6]
High-Performance Liquid Chromatography (HPLC):
-
Advantages: Highly specific and accurate, considered a gold-standard method.[6] Capable of simultaneously measuring salicylate and its metabolites.
-
Disadvantages: Longer analysis time, requires more sophisticated equipment and skilled personnel.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Advantages: Very high specificity and sensitivity, capable of identifying and quantifying multiple compounds simultaneously.
-
Disadvantages: Requires sample derivatization, complex instrumentation, and longer sample preparation and analysis times.
Trinder Colorimetric Method:
-
Advantages: Simple, rapid, and inexpensive.
-
Disadvantages: Prone to interference from other substances, leading to potentially inaccurate results.
Experimental Protocols
Automated Enzyme-Mediated Colorimetric Assay
This protocol is a generalized representation and may require optimization based on the specific analyzer and reagent kit used.
-
Reagent Preparation: Prepare the salicylate monooxygenase/NADH reagent and the color developer solution according to the manufacturer's instructions.
-
Sample Preparation: Use serum or plasma samples. Centrifuge samples to remove any particulate matter.
-
Analyzer Protocol: Program the discrete analyzer to pipette the sample, enzyme reagent, and color developer into a reaction cuvette. A typical protocol might involve 5 µL of sample, 70 µL of enzyme reagent, and 10 µL of water.[3]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Measurement: The analyzer measures the absorbance of the resulting colored product at the specified wavelength (e.g., 550 nm).
-
Quantification: The salicylate concentration is calculated from a standard curve generated using calibrators of known concentrations.
High-Performance Liquid Chromatography (HPLC)
This is a representative HPLC protocol for salicylate analysis.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of methanol (B129727) and water (65:35, v/v) containing 1.0% acetic acid.
-
Standard Solution Preparation: Prepare a stock solution of salicylic (B10762653) acid in the mobile phase and perform serial dilutions to create working standards.
-
Sample Preparation: Precipitate proteins from serum or plasma samples using an appropriate agent (e.g., trichloroacetic acid). Centrifuge and filter the supernatant through a 0.45 µm membrane filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of approximately 304 nm.
-
-
Quantification: Identify and quantify the salicylate peak based on the retention time and peak area compared to the standard curve.
Visualizing the Methodologies
To further illustrate the principles and workflows discussed, the following diagrams have been generated.
Caption: Signaling pathway of the enzyme-mediated colorimetric assay for salicylate.
Caption: Experimental workflow for the automated enzyme-mediated colorimetric salicylate assay.
Caption: Logical relationships comparing different salicylate assay methods.
References
- 1. Development and validation of an automated, enzyme-mediated colorimetric assay of salicylate in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. An enzyme mediated, colorimetric method for the measurement of salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Potassium Salicylate vs. Aspirin: A Comparative Analysis of Prostaglandin Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of potassium salicylate (B1505791) and aspirin (B1665792) in inhibiting prostaglandin (B15479496) synthesis, a key mechanism underlying their anti-inflammatory, analgesic, and antipyretic effects. The information presented is supported by experimental data to aid in research and drug development decisions. While direct comparative studies on potassium salicylate are limited, this guide leverages data on sodium salicylate, as the salicylate anion is the active moiety responsible for its pharmacological effects.
Mechanism of Action: A Tale of Two Salicylates
Aspirin (acetylsalicylic acid) and this compound both belong to the salicylate family of drugs, yet their primary mechanisms of inhibiting prostaglandin synthesis differ significantly. Prostaglandins (B1171923) are lipid compounds that mediate inflammation, pain, and fever.[1] Their synthesis is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2]
Aspirin acts as an irreversible inhibitor of both COX-1 and COX-2 enzymes.[3][4] It achieves this by acetylating a serine residue in the active site of the enzymes, which permanently deactivates them.[1][3] This irreversible action is particularly significant in platelets, which lack the machinery to synthesize new enzymes, leading to a prolonged antiplatelet effect.[4]
This compound , on the other hand, is a reversible and much weaker inhibitor of COX enzymes in vitro.[5][6] Its anti-inflammatory effects are thought to be mediated by mechanisms that may go beyond direct enzyme inhibition. Some studies suggest that salicylate can suppress the expression of the COX-2 gene, thereby reducing the production of inflammatory prostaglandins.[7] Furthermore, certain metabolites of salicylate, such as gentisic acid, have been shown to significantly inhibit COX-2-dependent prostaglandin E2 (PGE2) formation.[5][8]
Comparative Efficacy: A Quantitative Look
The inhibitory potential of a compound is often measured by its half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 | Cell Line/Assay Condition |
| Aspirin | COX-1 | 1.3 ± 0.5 µM | In vitro assay[9] |
| COX-2 | ~60 µM | In vitro assay[9] | |
| COX-2 | 1.67 µg/mL | Human A549 cells, with 30 µM arachidonic acid[10] | |
| COX-2 | 29.3 µM | Human articular chondrocytes[10] | |
| COX-2 | 5.35 µM | LPS-induced RAW 264.7 macrophages[8] | |
| Sodium Salicylate | COX-2 | >100 µg/mL | Human A549 cells, with 30 µM exogenous arachidonic acid[10] |
| COX-2 | No significant inhibition up to 100 µM | LPS-induced RAW 264.7 macrophages[8] |
Note: IC50 values can vary depending on the experimental conditions, such as the cell line used and the assay methodology.
The data clearly indicates that aspirin is a significantly more potent direct inhibitor of COX enzymes, particularly COX-1, compared to salicylate.
Signaling Pathway of Prostaglandin Synthesis and Inhibition
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then converted into prostaglandin H2 (PGH2) by COX enzymes. PGH2 is subsequently metabolized into various prostaglandins, including the pro-inflammatory PGE2.
References
- 1. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 2. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of aspirin and salicylate in relation to inhibition of arachidonate cyclooxygenase and antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unmasking Hidden Interactions: A Comparative Guide to Salicylate Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of immunoassay results is paramount. However, the presence of structurally similar, non-target molecules can lead to cross-reactivity, yielding inaccurate data and potentially compromising research and clinical decisions. This guide provides an objective comparison of the cross-reactivity of salicylates in common immunoassay platforms, supported by experimental data and detailed protocols to aid in the critical evaluation of assay specificity.
Salicylates, a class of compounds that includes the widely used drug aspirin, are a known source of interference in various immunoassays. Due to their structural similarity to many endogenous and exogenous compounds, they can bind to assay antibodies intended for other analytes, leading to false-positive or skewed quantitative results. Understanding the extent of this cross-reactivity is crucial for the development and validation of robust immunoassays.
Quantitative Cross-Reactivity of Salicylates in Immunoassays
The degree of cross-reactivity of various salicylate (B1505791) compounds and their metabolites can differ significantly depending on the immunoassay format and the specific antibodies utilized. The following tables summarize quantitative data from multiple studies, highlighting the percentage of cross-reactivity observed for several key salicylates in Fluorescence Polarization Immunoassays (FPIA) and Enzyme-Linked Immunosorbent Assays (ELISA).
Table 1: Cross-Reactivity in Fluorescence Polarization Immunoassay (FPIA)
| Compound | % Cross-Reactivity | Reference |
| Salicylic (B10762653) Acid | 100% | [1][2][3] |
| 5-Methylsalicylic Acid | 1200% | [1][4][5] |
| Diflunisal | 130 - 222% | [1][4][5] |
| Salazosulfapyridine | 153% | [1][4] |
| 5-Aminosalicylic Acid (5-ASA) | 122% | [1][4][5] |
Table 2: Cross-Reactivity in Enzyme-Linked Immunosorbent Assay (ELISA)
| Compound | % Cross-Reactivity | Reference |
| Salicylic Acid | 100% | [1][6] |
| 4-Aminosalicylic Acid | 121% | [1] |
| Diflunisal | 52% | [1][6] |
| Gentisic Acid | 37% | [1][6] |
| Salicyluric Acid | 2.2% | [1][6] |
The Mechanism of Interference: A Closer Look
Salicylate interference in immunoassays can occur through two primary mechanisms:
-
Classic Cross-Reactivity: This occurs when a salicylate molecule or its metabolite has a chemical structure that is sufficiently similar to the target analyte to be recognized and bound by the assay's antibodies. The degree of this binding is determined by the antibody's specificity and the concentration of the cross-reacting substance.[1][2]
-
Spectral Interference: In some assay formats, such as the Enzyme Multiplied Immunoassay Technique (Emit), interfering substances can absorb light at the same wavelength used for measurement. For instance, salicyluric acid, a major metabolite of aspirin, can interfere with assays that monitor NADH concentration at 340 nm, potentially leading to false-negative results.[2][7]
The structural characteristics of the salicylate molecule play a significant role in the extent of cross-reactivity. Studies have shown that substitutions on the salicylate molecule can dramatically alter antibody recognition. For example, a chemical substitution at the 5-position of the salicylic acid structure has been shown to enhance cross-reactivity in FPIA.[4][5][8]
Experimental Protocols for Assessing Cross-Reactivity
A standardized and rigorous protocol is essential for accurately determining the cross-reactivity of a compound in an immunoassay. Below are detailed methodologies for competitive ELISA and FPIA, two commonly used platforms for such assessments.
Protocol: Determination of Cross-Reactivity using Competitive ELISA
This protocol outlines the general steps to assess the cross-reactivity of a compound in a competitive ELISA for a specific analyte.
1. Reagents and Materials:
-
Microtiter plate coated with anti-analyte antibody
-
Analyte standards of known concentrations
-
Test compounds (e.g., salicylates) of known concentrations
-
Analyte-enzyme conjugate (e.g., analyte-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Assay Procedure:
-
Prepare a series of dilutions for the analyte standard and each test compound.
-
Add a fixed amount of the analyte-enzyme conjugate to each well of the antibody-coated microtiter plate.
-
Add the analyte standards or the test compounds to their respective wells. Include a zero-concentration control (blank).
-
Incubate the plate to allow for competitive binding between the free analyte (or test compound) and the analyte-enzyme conjugate for the antibody binding sites.[1]
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of the analyte or cross-reacting compound in the sample.[1][6]
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.[1]
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the concentrations of the analyte standards.
-
Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Analyte / IC50 of Test Compound) x 100%[2]
Protocol: Cross-Reactivity Testing in a Fluorescence Polarization Immunoassay (FPIA)
1. Reagents and Materials:
-
Commercially available FPIA kit for the target analyte, including a fluorescently labeled tracer and specific antibodies.
-
Analyte standards of known concentrations.
-
Test compounds (e.g., salicylates) of known concentrations.
-
Serum or other appropriate biological matrix.
-
Fluorescence polarization analyzer.
2. Assay Procedure:
-
Prepare a series of dilutions for the analyte standard and each test compound in the appropriate matrix.
-
Follow the specific instructions of the FPIA kit for adding the sample (containing the standard or test compound), fluorescent tracer, and antibody solution to the reaction cuvettes.
-
Incubate the mixture for the time specified in the kit protocol to allow for competitive binding between the analyte (or test compound) and the fluorescent tracer for the antibody binding sites.
-
Measure the degree of fluorescence polarization using a fluorescence polarization analyzer. The concentration of the analyte in the sample is inversely proportional to the degree of fluorescence polarization.[3]
3. Data Analysis:
-
Construct a standard curve by plotting the fluorescence polarization values against the concentrations of the analyte standards.
-
Determine the concentration of the test compound that produces a response equivalent to a known concentration of the target analyte.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of Target Analyte / Concentration of Cross-Reactant at equivalent response) x 100%[2]
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams have been generated.
By understanding the principles of cross-reactivity, utilizing robust experimental protocols for its assessment, and being aware of the potential for interference from compounds like salicylates, researchers can ensure the generation of accurate and reliable immunoassay data. This diligence is fundamental to the integrity of research and the development of safe and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Specificity data of the salicylate assay by fluorescent polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neogen.com [neogen.com]
- 7. Mechanism and elimination of aspirin-induced interference in Emit II d.a.u. assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of Gastroduodenal Mucosal Injury: Aspirin vs. Salsalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aspirin (B1665792) and salsalate (B1681409), focusing on their respective impacts on gastroduodenal mucosal integrity. The information presented is synthesized from clinical studies to support research and development in gastroenterology and pharmacology.
Aspirin, a cornerstone of anti-inflammatory and anti-platelet therapy, is well-known for its potential to cause gastroduodenal mucosal damage.[1][2] This adverse effect is a significant clinical concern, driving the investigation of safer alternatives. Salsalate (salicylsalicylic acid), a non-acetylating salicylate (B1505791), has emerged as one such alternative, demonstrating a markedly improved gastrointestinal safety profile in multiple studies.[3][4][5] This guide will dissect the comparative data, experimental methodologies, and underlying biochemical mechanisms that differentiate these two compounds.
Quantitative Data Summary
Clinical evidence consistently demonstrates that salsalate induces significantly less gastroduodenal injury than aspirin, even at doses achieving similar or higher serum salicylate concentrations.[4][6][7] The following tables summarize the key quantitative findings from comparative endoscopic studies.
Table 1: Comparison of Endoscopically-Observed Gastroduodenal Mucosal Injury
| Study Parameter | Salsalate | Aspirin / Enteric-Coated Aspirin | Placebo | Reference |
| Study 1: Mucosal Injury Grade | 1 of 10 subjects with mild (Grade 1) damage | 6 of 10 subjects with moderate to severe (Grade 2-3) damage | N/A | [4] |
| Study 2: Mucosal Injury Assessment | Minimal mucosal injury (P < 0.001 vs. Aspirin) | "Considerable injury" in stomach and duodenum | Minimal mucosal injury | [6][7][8] |
Table 2: Comparative Effects on Gastric Mucosal Prostaglandins (B1171923)
| Biochemical Marker | Salsalate Effect | Aspirin Effect | Reference |
| Prostaglandin (B15479496) E₂ (PGE₂) & F₂α Content | No significant change | >90% reduction | [6][7] |
| Plasma Prostaglandin F₂α Concentration | 11% ± 9% reduction | 58% ± 6% reduction | [6][7] |
Experimental Protocols
The data presented are derived from rigorously controlled clinical trials. Understanding the methodologies is crucial for interpreting the results.
Study 1: Randomized, Crossover Endoscopic Comparison
-
Objective: To compare the gastroduodenal mucosal damage caused by salsalate and enteric-coated aspirin.[4]
-
Subjects: 10 healthy volunteers.[4]
-
Methodology: A randomized, crossover design was employed. Participants received either salsalate (1.5 g twice daily) or enteric-coated aspirin (650 mg four times a day) for a period of six days.[4] Following a one-week washout period, subjects were crossed over to the alternate drug.[4]
-
Assessment: Gastroduodenal mucosa was evaluated via endoscopy at baseline and after each six-day treatment period.[4]
-
Primary Endpoint: The grade of mucosal damage, assessed endoscopically.[4]
Study 2: Placebo-Controlled Prostaglandin Synthesis Analysis
-
Objective: To compare the effects of salsalate, aspirin, and placebo on gastroduodenal mucosal injury and prostaglandin levels.[6][7]
-
Methodology: Subjects were administered a 7.5-day course of either salsalate (3.0 g/day ), aspirin (3.9 g/day ), or a placebo. The dosages were selected to produce nearly identical mean serum salicylate concentrations (≈15 mg/dL).[6][7]
-
Assessment: Endoscopy was performed one hour after the final dose to assess mucosal injury.[6][7][8] Biopsy samples were taken to measure mucosal prostaglandin E₂ and F₂α content.[6][7]
-
Primary Endpoints: Endoscopic assessment of mucosal injury and quantification of mucosal prostaglandin content.[6][7]
Visualizing Methodologies and Mechanisms
To further clarify the experimental process and the underlying biochemical pathways, the following diagrams are provided.
References
- 1. Aspirin-induced gastric mucosal injury: lessons learned from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Gastroduodenal mucosal damage with salsalate versus aspirin: results of experimental models and endoscopic studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylsalicylic acid causes less gastroduodenal mucosal damage than enteric-coated aspirin. An endoscopic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpdcentre.co.za [cpdcentre.co.za]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Comparison of salsalate and aspirin on mucosal injury and gastroduodenal mucosal prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of salsalate and aspirin on mucosal injury and gastroduodenal mucosal prostaglandins - Watch Related Videos [visualize.jove.com]
A Comparative Guide to Spectrophotometric and HPLC Methods for Rapid Salicylate Determination in Plasma
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely determination of salicylate (B1505791) levels in plasma is crucial for both therapeutic drug monitoring and in emergency toxicology settings. While High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for its specificity and sensitivity, spectrophotometric methods offer a rapid, cost-effective, and accessible alternative, particularly in resource-limited environments. This guide provides a detailed comparison of a validated spectrophotometric method and a standard HPLC method for the determination of salicylate in plasma, supported by experimental data and detailed protocols.
Performance Comparison
The selection of an analytical method for salicylate quantification depends on a variety of factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of a validated spectrophotometric method based on the Trinder reaction and a typical reversed-phase HPLC method.
| Parameter | Spectrophotometric Method (Trinder) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Colorimetric reaction of salicylate with ferric ions to form a purple complex. | Chromatographic separation followed by UV detection. |
| Linearity Range | 50 - 500 mg/L[1] | 0.1 - 100 mg/L[2] |
| Correlation Coefficient (r²) | 0.998[1] | > 0.999[2] |
| Accuracy (Relative Bias) | < 15%[1] | Typically < 15% |
| Precision (RSD) | < 15% | Typically < 15% |
| Limit of Detection (LOD) | 10 mg/L[1] | 0.03 mg/L[2] |
| Limit of Quantification (LOQ) | 50 mg/L[1] | 0.1 mg/L[2] |
| Analysis Time per Sample | ~5-10 minutes | ~10-20 minutes |
| Instrumentation Cost | Low | High |
| Reagent Cost | Low | Moderate |
| Technical Expertise | Minimal | Moderate to High |
| Interferences | Phenothiazines and other phenolic compounds can cause false positives.[1] | Co-eluting compounds can potentially interfere, but method development can minimize this. |
Experimental Protocols
Spectrophotometric Method for Salicylate Determination in Plasma
This protocol is based on the Trinder reaction, where salicylate reacts with ferric ions in an acidic medium to produce a stable purple-colored complex, which is then quantified spectrophotometrically.
1. Reagents and Materials:
-
Trinder's Reagent: 40 g of mercuric chloride, 40 g of ferric nitrate, and 10 mL of concentrated hydrochloric acid dissolved in 1 liter of deionized water.
-
Salicylate standards (e.g., sodium salicylate)
-
Plasma samples
-
Spectrophotometer
-
Test tubes
-
Pipettes
2. Procedure:
-
Pipette 1.0 mL of plasma sample, standard, or control into a test tube.
-
Add 5.0 mL of Trinder's reagent to the test tube.
-
Mix the contents thoroughly by vortexing for 10 seconds.
-
Allow the mixture to stand at room temperature for 5 minutes for color development.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer, with a reagent blank (5.0 mL of Trinder's reagent and 1.0 mL of deionized water).
-
Calculate the salicylate concentration in the unknown samples by comparing their absorbance to the calibration curve generated from the standards.
High-Performance Liquid Chromatography (HPLC) Method for Salicylate Determination in Plasma
This protocol describes a typical reversed-phase HPLC method for the quantification of salicylate in plasma.
1. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or other suitable buffer
-
Deionized water (HPLC grade)
-
Salicylate standards
-
Internal standard (e.g., o-hydroxyhippuric acid)
-
Plasma samples
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Centrifuge
-
Vortex mixer
2. Sample Preparation:
-
To 0.5 mL of plasma sample, standard, or control in a microcentrifuge tube, add 50 µL of internal standard solution.
-
Add 1.0 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at approximately 298 nm.
4. Quantification:
-
Generate a calibration curve by plotting the peak area ratio of salicylate to the internal standard against the concentration of the standards.
-
Determine the concentration of salicylate in the plasma samples from the calibration curve.
Method Workflow and Signaling Pathway Diagrams
To visually represent the experimental processes, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Anti-inflammatory Mechanisms of Salicylates and Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory mechanisms of salicylates and other non-steroidal anti-inflammatory drugs (NSAIDs). By presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
The primary anti-inflammatory effect of most NSAIDs is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1][2] However, salicylates, including aspirin (B1665792) and sodium salicylate (B1505791), exhibit a distinct, COX-independent mechanism at higher therapeutic concentrations that sets them apart from many other NSAIDs. This involves the direct inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[3][4][5]
Distinguishing Mechanisms of Action
NSAIDs can be broadly categorized based on their mechanism of action and selectivity for the two main COX isoforms, COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, while COX-2 is an inducible enzyme primarily associated with inflammation.[1][6]
Salicylates:
-
Aspirin (Acetylsalicylic Acid): Uniquely, aspirin acts as an irreversible inhibitor of both COX-1 and COX-2 enzymes.[7] This is achieved through the acetylation of a serine residue in the active site of the enzymes.[8] Its effect on COX-1 in platelets is also responsible for its antiplatelet activity.[9][10]
-
Sodium Salicylate: While being the primary active metabolite of aspirin, sodium salicylate is a weak, reversible inhibitor of COX enzymes in vitro.[6][11][12] Its anti-inflammatory properties are thought to be mediated through multiple mechanisms, including some level of COX inhibition in intact cells (which can be overcome by increased arachidonic acid levels) and, significantly, through the inhibition of the NF-κB pathway.[11][13][14]
Other Common NSAIDs (e.g., Ibuprofen, Naproxen):
-
These are typically reversible, non-selective inhibitors of both COX-1 and COX-2.[7][15] Their anti-inflammatory, analgesic, and antipyretic effects are primarily a result of this reversible COX inhibition. While some studies suggest certain NSAIDs can influence NF-κB signaling, this is not considered their primary anti-inflammatory mechanism to the same extent as it is for salicylates.[16][17]
A key distinction lies in the ability of aspirin and sodium salicylate to directly inhibit IκB kinase-β (IKKβ), a crucial enzyme in the NF-κB signaling cascade.[3][4] This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] As a result, NF-κB cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[3][4] This mechanism appears to be independent of their effects on COX enzymes.[5]
Quantitative Comparison of COX Inhibition
The inhibitory potency of NSAIDs against COX-1 and COX-2 is commonly expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several common NSAIDs. A lower IC50 value indicates greater potency.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Aspirin | 1.6 | 374 | 0.004 |
| Sodium Salicylate | >1000 | >1000 | - |
| Ibuprofen | 12 | 80 | 0.15[18] |
| Naproxen | 2.5 | 4.9 | 0.51 |
| Diclofenac | 0.076 | 0.026 | 2.9[18] |
| Celecoxib | 82 | 6.8 | 12[18] |
| Etoricoxib | 106 | 1 | 106 |
| Meloxicam | 37 | 6.1 | 6.1[18] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.[18][19][20]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anti-inflammatory actions of salicylates and other NSAIDs.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory agents aspirin and salicylate inhibit the activity of IκB kinase-β [ideas.repec.org]
- 4. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]
- 7. Aspirin vs Ibuprofen | Power [withpower.com]
- 8. ahajournals.org [ahajournals.org]
- 9. What's the difference between aspirin and ibuprofen? [drugs.com]
- 10. Are Advil and Aspirin the Same Medication? - GoodRx [goodrx.com]
- 11. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 12. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium salicylate inhibits prostaglandin formation without affecting the induction of cyclooxygenase-2 by bacterial lipopolysaccharide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NSAIDs Naproxen, Ibuprofen, Salicylate, and Aspirin Inhibit TRPM7 Channels by Cytosolic Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Head-to-Head Comparison: Potassium Silicate vs. Potassium Sulfate for Pest Management
A direct comparative study has demonstrated the efficacy of both potassium silicate (B1173343) and potassium sulfate (B86663) as viable, environmentally friendly alternatives to conventional chemical insecticides for managing sucking insect pests. This guide provides a detailed analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on their potential applications in pest control strategies.
Performance Evaluation in Pest Control
A field study conducted on pistachio orchards provides critical insights into the comparative efficacy of potassium silicate and potassium sulfate against the pistachio psyllid (Agonoscena pistaciae), a significant agricultural pest. The results indicate that both compounds exhibit substantial insecticidal properties, with their performance being comparable, and in some aspects superior, to common chemical insecticides such as acetamiprid, imidacloprid, and thiamethoxam (B1682794).[1][2]
Initially, one day after application, potassium sulfate showed slightly higher efficacy in reducing psyllid nymph populations compared to potassium silicate.[1] However, both compounds, along with the chemical insecticides, reached their maximum effectiveness three days post-application, with no significant statistical difference observed between them.[1][2] Notably, over a 21-day period, potassium silicate demonstrated the most prolonged effectiveness, retaining a higher percentage of pest control compared to potassium sulfate and the other chemical agents.[1]
Quantitative Efficacy Data
The following table summarizes the mean efficacy of potassium silicate and potassium sulfate against pistachio psyllid nymphs at various intervals after a single application.
| Treatment | Efficacy 1 Day After Spraying (%) | Efficacy 3 Days After Spraying (%) | Efficacy 21 Days After Spraying (%) |
| Potassium Silicate | 69.99 | >85 | 37.97 |
| Potassium Sulfate | 82.95 | >85 | 22.97 |
| Acetamiprid | 60.68 | >85 | 14.58 |
| Imidacloprid | 79.21 | >85 | 24.39 |
| Thiamethoxam | 80.89 | >85 | 19.98 |
| Data sourced from a field study on pistachio psyllid control.[1][2] |
Mechanisms of Action
The modes of action for potassium silicate and potassium sulfate in pest control are distinct, stemming from their unique chemical properties.
Potassium Silicate: The primary mechanism of potassium silicate is multifaceted, involving both physical and physiological plant responses.[3][4][5]
-
Physical Barrier: Upon application, soluble silicon is absorbed by the plant and polymerizes within the cell walls of the epidermis and vascular tissues.[4] This deposition of silica (B1680970) creates a mechanical barrier that reinforces plant structures, making it more difficult for insects to feed and penetrate tissues.[6][7][8]
-
Induced Resistance: Soluble silicon also plays an active role in stimulating the plant's natural defense mechanisms.[4] It can induce the synthesis of defense-related chemicals, such as flavonoids and other organic compounds, that can repel insects or have a negative impact on their development and survival.[5][6] This can lead to increased nymphal mortality and a preference for untreated plants by pests like whiteflies.[4] Some research suggests that contact with potassium silicate may also cause desiccation in soft-bodied insects.[4]
Potassium Sulfate: The role of potassium sulfate in pest control is primarily linked to the nutritional benefits of potassium for the plant.[1][9]
-
Enhanced Plant Vigor: Potassium is an essential macronutrient that plays a crucial role in numerous physiological processes that influence plant growth and metabolism.[10] Adequate potassium levels contribute to overall plant health, making them more resilient and tolerant to pest attacks.[8]
-
Strengthened Cell Walls: A sufficient supply of potassium helps to harden plant structures by strengthening cell walls, leading to thicker stems and leaves.[8] This enhanced structural integrity provides increased mechanical resistance to feeding by sucking insects.[8]
-
Reduced Attractiveness to Pests: Plants deficient in potassium can accumulate carbohydrates, making them more attractive to insect pests.[8] By ensuring adequate potassium levels, the plant's tissues are less appealing to pests like aphids.[8]
The following diagram illustrates the proposed mechanisms of action for both compounds.
Caption: Mechanisms of action for potassium silicate and potassium sulfate in pest control.
Experimental Protocols
The direct comparison of potassium silicate and potassium sulfate was conducted in a pistachio orchard using a complete randomized block design with three replicates.[1][2]
Treatments and Application:
-
Potassium Silicate: Applied as a foliar spray.
-
Potassium Sulfate: Applied as a foliar spray.
-
Chemical Insecticides: Acetamiprid, imidacloprid, and thiamethoxam were applied at their recommended dosages.
-
Control: Water spray.
Data Collection and Analysis:
-
Pistachio psyllid nymph populations were evaluated one day before the application of treatments to establish a baseline.
-
Post-treatment, nymph populations were assessed at 1, 3, 7, 14, and 21 days.
-
For each assessment, 60 leaves were randomly collected from each treatment plot.
-
The leaves were transported to the laboratory in a cold chamber (4°C).
-
Nymph populations were counted under a binocular stereomicroscope.
-
The percentage of effectiveness for each treatment was calculated and corrected using the Henderson-Tilton formula, which accounts for natural changes in the pest population in the control plots.
-
The data was statistically analyzed using a one-way ANOVA, with means compared using Tukey's HSD method (p < 0.05).
The following diagram outlines the experimental workflow.
Caption: Workflow of the field experiment comparing pest control agents.
Conclusion
Both potassium silicate and potassium sulfate present as effective and environmentally safer alternatives to conventional chemical pesticides for the control of sucking pests.[1] While potassium sulfate demonstrates a rapid initial effect, potassium silicate offers more sustained pest suppression.[1] The distinct mechanisms of action—a combination of physical barrier and induced resistance for potassium silicate, and enhanced plant vigor and structural integrity for potassium sulfate—provide a basis for their integration into pest management programs. Further research into the specific signaling pathways activated by silicon and the optimal application strategies for both compounds could further enhance their utility in sustainable agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ams.usda.gov [ams.usda.gov]
- 4. ams.usda.gov [ams.usda.gov]
- 5. Influence of Silicon on Biocontrol Strategies to Manage Biotic Stress for Crop Protection, Performance, and Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti 5 Potassium Silicate | Agiad [agiadagri.com]
- 7. noblealchem.com [noblealchem.com]
- 8. Potassium and pest pressure - Potash Development Association (PDA) [pda.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. Effects of potassium chloride and potassium sulphate on the efficacy of insecticides against infestation by Helopeltis theivora (Heteroptera: Miridae) in tea plantations | International Journal of Tropical Insect Science | Cambridge Core [cambridge.org]
Potassium Salicylate: A Comparative Analysis of its Herbicidal Efficacy on Monocot and Dicot Plants
For Immediate Release
This guide provides a comprehensive comparison of the herbicidal activity of potassium salicylate (B1505791) on monocotyledonous (monocot) and dicotyledonous (dicot) plants. The information presented is intended for researchers, scientists, and professionals in drug development and agriculture, offering objective experimental data and detailed protocols to support further investigation into the potential of potassium salicylate as a selective or non-selective herbicide.
Executive Summary
Recent studies have investigated the herbicidal potential of this compound, a compound known for its role in plant defense signaling at lower concentrations. At higher concentrations, however, it exhibits phytotoxic effects. An important study evaluated its impact on wheat (a monocot) and radish (a dicot), revealing differential sensitivity. The findings indicate that this compound significantly inhibits the root and shoot growth of wheat, while its primary inhibitory effect on radish is on root growth.[1] This suggests a potential for varied application strategies depending on the target weed type.
Comparative Efficacy: Monocot vs. Dicot
The herbicidal effects of this compound were assessed by observing three key parameters: seed germination, root growth, and shoot growth. The following table summarizes the quantitative data from a pivotal study on wheat (Triticum aestivum) and radish (Raphanus sativus).
| Plant Type | Parameter | Observation |
| Monocot (Wheat) | Seed Germination | - |
| Root Growth | Markedly Inhibited[1] | |
| Shoot Growth | Markedly Inhibited[1] | |
| Dicot (Radish) | Seed Germination | - |
| Root Growth | Markedly Inhibited[1] | |
| Shoot Growth | Less Affected |
Experimental Protocols
The following is a representative protocol for assessing the herbicidal activity of this compound on seed germination and seedling growth, based on established methodologies.
Objective: To determine the phytotoxic effects of this compound on a representative monocot and dicot species.
Materials:
-
Seeds of a monocot plant (e.g., wheat, corn)
-
Seeds of a dicot plant (e.g., radish, lettuce)
-
This compound
-
Distilled water
-
Petri dishes
-
Filter paper
-
Growth chamber or incubator
-
Ruler or calipers
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in distilled water. From the stock solution, create a series of dilutions to test a range of concentrations. A control group using only distilled water should also be prepared.
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds to prevent fungal and bacterial contamination.
-
Place a sterile filter paper in each petri dish.
-
Pipette a standard volume of the respective test solution or distilled water (for the control) onto the filter paper to ensure it is thoroughly moistened.
-
Arrange a predetermined number of seeds (e.g., 20-25) evenly on the filter paper in each petri dish.
-
-
Incubation:
-
Place the sealed petri dishes in a growth chamber with controlled temperature, humidity, and light conditions (e.g., 25°C with a 16-hour light/8-hour dark cycle).
-
-
Data Collection:
-
Germination Rate: After a set period (e.g., 72 hours), count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.
-
Root and Shoot Length: After a longer period (e.g., 7-10 days), carefully remove the seedlings and measure the length of the primary root and shoot of each seedling.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Calculate the average root and shoot length for each treatment.
-
Statistically analyze the data to determine the significance of the inhibitory effects of this compound at different concentrations compared to the control.
-
Mechanism of Herbicidal Action
At high concentrations, the herbicidal activity of salicylates is attributed to their ability to disrupt cellular processes. One of the primary mechanisms is the uncoupling of oxidative phosphorylation in the mitochondria. This interference with ATP synthesis leads to a cellular energy crisis and the accumulation of toxic metabolic byproducts, ultimately resulting in cell death and observable phytotoxicity.
Caption: Proposed mechanism of salicylate-induced phytotoxicity.
Experimental Workflow
The following diagram illustrates the workflow for a typical experiment designed to confirm the herbicidal activity of a compound on different plant types.
Caption: Experimental workflow for assessing herbicidal activity.
References
Buffered Salicylate Solutions Demonstrate Accelerated Absorption Compared to Unbuffered Formulations
For researchers and drug development professionals, understanding the absorption kinetics of salicylates is critical for optimizing formulation and therapeutic efficacy. A review of comparative studies indicates that buffered salicylate (B1505791) solutions are absorbed more rapidly and to a greater extent than their unbuffered counterparts. This guide provides a synthesis of key experimental findings and methodologies in this area.
Buffered aspirin (B1665792) formulations lead to higher peak plasma concentrations (Cmax) and a larger area under the curve (AUC), signifying greater overall drug exposure compared to plain aspirin.[1] Experimental data consistently shows that the time to reach peak plasma concentration (Tmax) is significantly shorter for buffered aspirin, indicating a faster onset of action.[2]
One key study demonstrated that after a single dose, buffered aspirin reached a Cmax of 154 µg/ml with a Tmax of 1.23 hours, while the unbuffered conventional tablet reached a Cmax of 133 µg/ml with a Tmax of 3.08 hours.[2] The area under the curve was also greater for the buffered formulation (1454 µg·h/ml) compared to the unbuffered tablet (1343 µg·h/ml).[2] These findings are further supported by multiple-dose studies, which also showed higher peak levels at a steady state for the buffered formulation.[2]
The enhanced absorption of buffered salicylate is attributed to its faster dissolution rate. In vitro dissolution tests have shown that the time for 50% of the aspirin to dissolve from a buffered tablet was 0.74 minutes, significantly faster than the 3.76 minutes required for a conventional tablet.[2] It is theorized that the buffer creates a microenvironment with a higher pH, which enhances the solubility and subsequent absorption of the weakly acidic salicylate.
From a safety perspective, some studies suggest that buffered formulations may cause less gastric irritation.[2] However, other endoscopic studies have found no significant difference in the frequency of gastric mucosal lesions between buffered and plain aspirin.[3][4] It is important to note that while buffering may not completely negate the risk of gastrointestinal damage, it has been shown to be less irritating than unbuffered aspirin in some analyses.[5]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters from a single-dose comparative study of buffered versus unbuffered aspirin tablets.
| Pharmacokinetic Parameter | Buffered Aspirin Tablet | Unbuffered (Conventional) Aspirin Tablet |
| Peak Plasma Concentration (Cmax) | 154 µg/ml | 133 µg/ml |
| Time to Peak Concentration (Tmax) | 1.23 hours | 3.08 hours |
| Area Under the Curve (AUC) | 1454 (µg·h)/ml | 1343 (µg·h)/ml |
| Time for 50% Dissolution | 0.74 minutes | 3.76 minutes |
Data sourced from a study evaluating a single 0.9 g dose.[2]
Experimental Protocol: Bioavailability Assessment
The evaluation of the bioavailability of different salicylate formulations typically employs a crossover study design to minimize inter-subject variability.
Methodology: A randomized, crossover study design is frequently utilized to compare the bioavailability of buffered and unbuffered salicylate formulations.[1] In such a study, a cohort of healthy volunteers receives a single dose of each formulation with a washout period between treatments. Blood samples are collected at predetermined intervals to measure plasma salicylate concentrations.
Key Steps:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.
-
Randomization: Subjects are randomly assigned to a treatment sequence (e.g., buffered then unbuffered, or vice versa).
-
Drug Administration: A single oral dose of the assigned salicylate formulation is administered.
-
Blood Sampling: Venous blood samples are collected at specified time points post-administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of salicylate is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
-
Washout Period: A sufficient time is allowed for the complete elimination of the drug from the body before the next treatment period.
-
Crossover: Subjects then receive the alternate formulation, and the process of drug administration, blood sampling, and analysis is repeated.
-
Statistical Analysis: The pharmacokinetic parameters obtained for both formulations are statistically compared to determine if there are significant differences in their absorption kinetics.
References
- 1. Comparative bioavailability of aspirin from buffered, enteric-coated and plain preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dissolution and bioavailability of buffered aspirin tablet [journal11.magtechjournal.com]
- 3. Pharmacological Efficacy and Gastrointestinal Safety of Different Aspirin Formulations for Cardiovascular Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Stomach tolerance of buffered and unbuffered low-dose acetylsalicylic acid: an endoscopy controlled double-blind study in volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative gastric irritation by two buffered acetylsalicylic acid formulations and acetylsalicylic acid. A gastric potential difference analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Defense: Evaluating Potassium Silicate and Salicylic Acid in Enhancing Plant Resilience
A comparative analysis of the combined application of potassium silicate (B1173343) and salicylic (B10762653) acid reveals a potent synergistic effect in bolstering plant defense mechanisms and promoting growth, significantly outperforming the individual application of either compound. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive overview of their combined efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
The application of potassium silicate in conjunction with salicylic acid has been shown to significantly reduce disease incidence in plants. In studies on tomato plants infected with Ralstonia solanacearumin, the combined treatment resulted in a 70.08% reduction in the disease index, compared to 60% and 66% for potassium silicate and salicylic acid alone, respectively[1]. This enhanced protection is attributed to a multi-faceted defense response, including improved root morphology and the activation of key defense-related genes and enzymes.
Quantitative Analysis of Synergistic Effects
The synergistic action of potassium silicate and salicylic acid is evident across various physiological and biochemical parameters. The following tables summarize the quantitative data from key studies, highlighting the superior performance of the combined treatment.
Table 1: Effect of Potassium Silicate and Salicylic Acid on Tomato Plant Root Morphology
| Treatment | Root Length (cm) | Root Surface Area (cm²) | Average Root Diameter (mm) | Root Volume (cm³) |
| Control | 15.2 ± 0.8 | 35.8 ± 2.1 | 0.45 ± 0.03 | 1.8 ± 0.1 |
| Potassium Silicate (PS) | 18.9 ± 1.1 | 51.7 ± 3.0 | 0.53 ± 0.02 | 2.25 ± 0.15 |
| Salicylic Acid (SA) | 20.1 ± 1.2 | 62.4 ± 3.5 | 0.55 ± 0.03 | 2.4 ± 0.2 |
| PS + SA | 22.4 ± 1.3 | 80.7 ± 4.2 | 0.55 ± 0.02 | 2.48 ± 0.18 |
Data adapted from a study on hydroponically grown tomato plants, demonstrating that the combined treatment was more prominent in improving morphological traits of the root system[1].
Table 2: Influence of Potassium Silicate and Salicylic Acid on Defense Enzyme Activity and Phenolic Content in Tomato Plants
| Treatment | Polyphenol Oxidase (PPO) Activity (U/g FW) | Peroxidase (POD) Activity (U/g FW) | Total Soluble Phenolics (TSP) (mg/g FW) |
| Control | 150 ± 10 | 320 ± 15 | 2.5 ± 0.2 |
| Potassium Silicate (PS) | 210 ± 12 | 450 ± 20 | 3.8 ± 0.3 |
| Salicylic Acid (SA) | 230 ± 15 | 480 ± 22 | 4.1 ± 0.2 |
| PS + SA | 280 ± 18 | 550 ± 25 | 4.9 ± 0.4 |
The activities of PPO and POD, along with the concentration of TSPs, were significantly increased in plants receiving the combined treatment[1].
Table 3: Effect of Potassium Silicate and Salicylic Acid Seed Priming on Rice Growth and Disease Incidence
| Treatment | Germination (%) | Root Length (cm) | Shoot Length (cm) | Plant Biomass (g) | Bakanae Disease Incidence (%) |
| Control | 85 ± 3 | 8.2 ± 0.5 | 10.5 ± 0.7 | 0.8 ± 0.05 | 45 ± 2 |
| Potassium Silicate (PS) | 90 ± 2 | 9.5 ± 0.6 | 12.1 ± 0.8 | 1.0 ± 0.06 | 25 ± 1.5 |
| Salicylic Acid (SA) | 92 ± 2 | 10.1 ± 0.7 | 12.8 ± 0.9 | 1.1 ± 0.07 | 20 ± 1.2 |
| PS + SA | 96 ± 1 | 11.5 ± 0.8 | 14.2 ± 1.0 | 1.3 ± 0.08 | 12 ± 0.8 |
Seed priming with a combination of salicylic acid and potassium silicate effectively controlled bakanae disease incidence and improved growth parameters in rice[2].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the synergistic effects of potassium silicate and salicylic acid.
Hydroponic Tomato Study
-
Plant Material and Growth Conditions: Tomato seedlings (Solanum lycopersicum) were grown hydroponically in a growth chamber.
-
Treatments: Four treatment groups were established:
-
Control: Standard nutrient solution.
-
+Si: Nutrient solution containing 2.0 mM potassium silicate (K₂SiO₃). Potassium chloride (KCl) was added to Si-negative treatments to balance potassium levels.
-
+SA: Nutrient solution containing 0.5 mM salicylic acid (SA).
-
Si+SA: Nutrient solution containing 2.0 mM K₂SiO₃ and 0.5 mM SA[1].
-
-
Inoculation: Plants were inoculated with a suspension of Ralstonia solanacearum.
-
Data Collection: Disease index, root morphology, enzyme activities (PPO, POD), and gene expression analysis were conducted at specified time points post-inoculation[1].
Rice Seed Priming Study
-
Plant Material: Rice seeds (Oryza sativa).
-
Treatments: Seeds were primed with the following solutions:
-
Control: Distilled water.
-
PS: 1.0% Potassium Silicate solution.
-
SA: 100 mg/L Salicylic Acid solution.
-
PS + SA: A combined solution of 1.0% Potassium Silicate and 100 mg/L Salicylic Acid[2].
-
-
Pathogen Challenge: Seeds were challenged with the bakanae disease pathogen, Fusarium fujikuroi.
-
Data Collection: Germination percentage, root and shoot length, plant biomass, and disease incidence were recorded. The activity of defense enzymes such as phenylalanine ammonia-lyase (PAL), polyphenol oxidase (PPO), and peroxidase (POD) were also measured[2].
Visualizing the Mechanisms
The synergistic effect of potassium silicate and salicylic acid is rooted in the complex interplay of plant signaling pathways. The following diagrams illustrate the experimental workflow and the proposed defense signaling cascade.
Caption: Experimental workflow for evaluating synergistic effects.
Caption: Proposed defense signaling pathway.
The combined application of potassium silicate and salicylic acid leads to an enhanced defense response. Silicon from potassium silicate is deposited in the cell walls, creating a physical barrier against pathogens. Concurrently, both silicon and exogenous salicylic acid activate the salicylic acid signaling pathway. This activation is amplified in the combined treatment, leading to significantly higher expression of salicylic acid-binding protein 2 (SABP2) and downstream defense-related genes like PAL, POD, and PR1[1][3]. This results in the increased production of defense enzymes and antimicrobial phenolic compounds, culminating in a robust and synergistic defense against pathogens. The improved defense status allows the plant to allocate more resources to growth and development.
References
Safety Operating Guide
Essential Safety and Handling of Potassium Salicylate for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of Potassium Salicylate (B1505791).
This document provides crucial safety and logistical information for the proper handling of potassium salicylate in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand its potential risks before handling.[1][2][3][4]
GHS Classification [1][2][3][4]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious eye damage/eye irritation | Category 1 / Category 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Note: The classification for eye damage/irritation may vary between suppliers.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| Appearance | White, odorless crystalline powder.[5][6] Becomes pink on exposure to light.[5][6] |
| Molecular Formula | C7H5KO3[1][6][7] |
| Molecular Weight | 176.21 g/mol [1][6] |
| Solubility | Very soluble in water and alcohol.[5][6] One gram dissolves in 0.85 ml of water.[6] |
| Boiling Point | 336.3 °C at 760 mmHg[8] |
| Flash Point | 144.5 °C[8] |
| Toxicity | Oral LD50: No data available. |
| Occupational Exposure Limits | No data available. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[3] |
| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols for handling and storage is essential for minimizing risks associated with this compound.
Handling Protocol
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Dispensing : When weighing or transferring the powder, minimize the creation of dust.
-
Avoid Contact : Avoid contact with eyes, skin, and clothing.
-
Contaminated Clothing : Remove and wash contaminated clothing before reuse.
Storage Protocol
-
Container : Keep the container tightly closed in a dry and well-ventilated place.
-
Temperature : Store at 2-8°C in an inert atmosphere.
-
Incompatibilities : Store away from strong oxidizing agents.
-
Light Sensitivity : Protect from light.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. |
Spill Response Protocol
A prompt and effective response to a spill is crucial to prevent the spread of contamination and ensure the safety of laboratory personnel.
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Personal Protective Equipment : Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Containment : Prevent further leakage or spillage if it is safe to do so.
-
Cleanup (for solid spills) :
-
Moisten the spilled powder with water to prevent it from becoming airborne.
-
Carefully sweep up the spilled material using a soft brush and dustpan.
-
Place the collected material into a suitable, labeled container for disposal.
-
-
Decontamination :
-
Clean the spill area with a damp cloth.
-
Wash the area with soap and water.
-
-
Disposal : Dispose of the contaminated materials and cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.
Below is a logical workflow for handling a this compound spill:
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination.
-
Unused Product : Dispose of unused this compound as hazardous waste through a licensed professional waste disposal service.
-
Contaminated Materials : All materials used to clean up spills (e.g., absorbents, cloths, PPE) should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
Packaging : Contaminated packaging should be disposed of as unused product.
By adhering to these safety protocols and procedures, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing risks and ensuring a secure laboratory environment.
References
- 1. This compound | C7H5KO3 | CID 23664627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | 578-36-9 [chemicalbook.com]
- 6. This compound [drugfuture.com]
- 7. CAS 578-36-9: this compound | CymitQuimica [cymitquimica.com]
- 8. Cas 578-36-9,this compound | lookchem [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
